4-Methylthio-3-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRGNWOSWJCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619818 | |
| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63094-56-4 | |
| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Synthesis and characterization of 4-Methylthio-3-(trifluoromethyl)aniline"
An In-depth Technical Guide for the Synthesis and Characterization of 4-Methylthio-3-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a novel substituted aniline with significant potential in medicinal chemistry and materials science. The strategic incorporation of an electron-withdrawing trifluoromethyl group and an electron-donating methylthio group onto the aniline scaffold creates a molecule with unique electronic properties, making it a valuable building block for drug discovery and the development of advanced agrochemicals.[1][2] This document outlines a robust, two-step synthetic pathway starting from a commercially available precursor. Furthermore, it details a complete analytical workflow for the structural elucidation and purity verification of the target compound, establishing a self-validating protocol for researchers and chemical development professionals.
Introduction: The Strategic Value of Fluorinated Anilines
Substituted anilines are cornerstone intermediates in the chemical industry, particularly for the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's pharmacological profile. The CF₃ group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] Consequently, trifluoromethylanilines are key components in a range of important therapeutic agents.[3][4]
This compound is a compound of particular interest. It juxtaposes the strongly electron-withdrawing nature of the CF₃ group with the electron-donating, lipophilic methylthio (-SCH₃) group. This unique electronic arrangement suggests its potential as a precursor for novel kinase inhibitors, central nervous system agents, or specialized polymers. This guide provides a scientifically grounded, proposed pathway for its synthesis and a rigorous methodology for its characterization.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process that leverages established, high-yield chemical transformations. The chosen pathway begins with the commercially available precursor, 4-chloro-2-nitrobenzotrifluoride, and proceeds through a nucleophilic aromatic substitution followed by a nitro group reduction.
2.1 Rationale for the Synthetic Strategy
The retrosynthetic analysis identifies 4-chloro-2-nitrobenzotrifluoride as an ideal starting material. The presence of two strong electron-withdrawing groups (NO₂ and CF₃) ortho and para to the chlorine atom strongly activates the chlorine for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of the methylthio group. The subsequent reduction of the nitro group is a standard and reliable transformation to yield the desired aniline.
2.2 Synthetic Workflow Diagram
The overall two-step synthesis is visualized in the following workflow diagram.
Caption: A two-step workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5][6]
3.1 Step 1: Synthesis of 4-(Methylthio)-2-nitrobenzotrifluoride
This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a methylthio group.
-
Reagents and Equipment:
-
4-chloro-2-nitrobenzotrifluoride
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Condenser and nitrogen inlet
-
Heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-nitrobenzotrifluoride (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
In a separate flask, dissolve sodium thiomethoxide (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the sodium thiomethoxide solution to the stirred solution of 4-chloro-2-nitrobenzotrifluoride at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, 4-(methylthio)-2-nitrobenzotrifluoride, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
3.2 Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group to an amine using iron in an acidic medium.[7]
-
Reagents and Equipment:
-
4-(methylthio)-2-nitrobenzotrifluoride (from Step 1)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
-
Procedure:
-
Charge a round-bottom flask with iron powder (4.0 eq) and a 1:1 mixture of ethanol and water.
-
Add a few drops of concentrated HCl to activate the iron and heat the slurry to reflux with vigorous stirring.
-
Dissolve the crude 4-(methylthio)-2-nitrobenzotrifluoride (1.0 eq) in ethanol and add it dropwise to the refluxing iron slurry.
-
Maintain the reflux for 2-4 hours after the addition is complete. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Rinse the filter cake with ethanol.
-
Neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude this compound.
-
3.3 Purification
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the final product as a pale yellow liquid or low-melting solid.[7]
Comprehensive Characterization
A multi-technique approach is required to confirm the identity, structure, and purity of the synthesized this compound.
4.1 Purity and Identity Assessment
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would involve a C18 column with a mobile phase of acetonitrile and water. Purity should exceed 98%.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and provide an additional purity assessment. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight.
4.2 Structural Elucidation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals for the methylthio protons (a singlet around 2.5 ppm), the amine protons (a broad singlet), and the aromatic protons, whose chemical shifts and splitting patterns will be influenced by the three different substituents on the ring.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show characteristic signals for the methylthio carbon, the aromatic carbons, and a quartet for the trifluoromethyl carbon due to C-F coupling.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A clean singlet is expected for the CF₃ group, confirming its chemical environment.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), strong C-F stretching bands (around 1100-1300 cm⁻¹), and aromatic C-H stretching.[8][9]
4.3 Data Summary Table
| Property | Expected Value |
| Molecular Formula | C₈H₈F₃NS |
| Molecular Weight | 223.22 g/mol |
| Appearance | Pale yellow liquid or solid |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -SCH₃), ~4.0 (br s, 2H, -NH₂), 6.8-7.5 (m, 3H, Ar-H) |
| FTIR (cm⁻¹) | ~3450, ~3360 (N-H stretch), ~1300, ~1120 (C-F stretch) |
| MS (EI) | m/z = 223 (M⁺) |
4.4 Characterization Workflow Diagram
Caption: A logical workflow for the comprehensive characterization of the final product.
Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with care, assuming it possesses hazards similar to other substituted anilines.
-
Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and eye irritation.[5][6]
-
Handling: Use only in a well-ventilated area or fume hood. Avoid breathing vapors or mist.[6][10] Wash hands thoroughly after handling and take off contaminated clothing.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[6][11]
-
First Aid:
-
Inhalation: Remove person to fresh air. Call a physician if you feel unwell.[5][10]
-
Skin Contact: Wash off immediately with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[5]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]
Applications and Future Outlook
This compound represents a versatile chemical scaffold. Its unique electronic and steric properties make it a highly attractive building block for:
-
Pharmaceutical Development: As an intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly for oncology, inflammatory diseases, and neurological disorders.[1][3]
-
Agrochemicals: For the development of next-generation herbicides and pesticides with improved efficacy and selectivity.[1]
-
Materials Science: For incorporation into specialty polymers and coatings to enhance thermal stability and chemical resistance.[2]
Further research should focus on exploring the derivatization of the aniline functional group to generate libraries of novel compounds for high-throughput screening in drug discovery programs.
References
- Preparation method of 4-methyl-3-trifluoromethyl phenylamine. (2017). Google Patents.
-
4-(Trifluoromethyl)aniline - Wikipedia. (2025). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (2014). PubMed. Retrieved January 18, 2026, from [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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- 8. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to 4-Methylthio-3-(trifluoromethyl)aniline (CAS 63094-56-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Identity of CAS 63094-56-4
In the landscape of chemical databases and supplier catalogs, CAS numbers serve as unique identifiers for chemical substances. However, discrepancies can occasionally arise. For CAS 63094-56-4, some initial findings suggest an association with 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. However, a more thorough investigation of chemical supplier databases confirms that CAS 63094-56-4 is authoritatively assigned to 4-Methylthio-3-(trifluoromethyl)aniline [1][2]. This guide will focus exclusively on the chemical properties, structure, and applications of this compound.
This compound is a substituted aniline that incorporates both a methylthio (-SCH3) and a trifluoromethyl (-CF3) group on the benzene ring. These functional groups impart unique electronic and lipophilic properties, making it a valuable building block in the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group is of particular interest in drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known chemical properties, structural features, and potential applications of this compound, with a focus on its relevance to research and development.
Chemical Properties and Structure
The structure of this compound consists of an aniline core substituted at the 4-position with a methylthio group and at the 3-position with a trifluoromethyl group.
Molecular Structure:
Caption: 2D Structure of this compound
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 63094-56-4 | [1][2] |
| Molecular Formula | C8H8F3NS | [1] |
| Molecular Weight | 207.22 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 58-60 °C | [1] |
| Synonym | 3-Amino-6-(methylthio)benzotrifluoride | [1] |
Synthesis and Reactivity
Plausible Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical, based on analogous reactions):
This protocol is based on the well-established reduction of nitroarenes and should be adapted and optimized for the specific substrate.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 4-methylthio-3-(trifluoromethyl)nitrobenzene.
-
Solvent: Add a suitable solvent, such as ethanol or acetic acid.
-
Reagent Addition: In a controlled manner, add the reducing agent. For example, if using iron powder and hydrochloric acid, add the iron powder followed by the dropwise addition of concentrated HCl.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove any solids. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
The reactivity of this compound is primarily dictated by the amino group, which can undergo a variety of reactions common to anilines, such as diazotization, acylation, and alkylation. The electron-withdrawing nature of the trifluoromethyl group will decrease the basicity of the aniline nitrogen compared to unsubstituted aniline.
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain based on the conducted searches. However, for structurally similar compounds, such as 4-fluoro-3-(trifluoromethyl)aniline, mass spectrometry data shows a molecular ion peak corresponding to its molecular weight[3]. It is expected that the mass spectrum of this compound would show a prominent molecular ion peak at m/z = 207.22.
The 1H NMR spectrum would be expected to show signals for the aromatic protons, the amine protons (which may be a broad singlet), and a singlet for the methylthio protons. The 13C NMR would show distinct signals for each of the eight carbon atoms, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms. The IR spectrum would be expected to show characteristic N-H stretching bands for the primary amine, as well as C-H, C=C, C-S, and C-F stretching vibrations.
Applications in Research and Drug Development
Trifluoromethylated anilines are important intermediates in the synthesis of various agrochemicals and pharmaceuticals[4]. The trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for drug candidates[4].
While specific examples of drugs or clinical candidates derived from this compound are not explicitly detailed in the available literature, its structural motifs are present in various biologically active molecules. For instance, substituted anilines are core components of many kinase inhibitors used in oncology[5]. The unique substitution pattern of this compound makes it a valuable building block for generating novel compound libraries for high-throughput screening in drug discovery campaigns.
Potential Research Applications:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds, particularly kinase inhibitors, GPCR modulators, and other therapeutic agents.
-
Agrochemicals: As a precursor for the development of new herbicides, pesticides, and fungicides.
-
Materials Science: For the synthesis of specialty polymers and dyes with tailored electronic and physical properties.
Safety and Handling
This compound is classified as a toxic substance[1]. Safety data sheets for structurally similar compounds indicate that it should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, immediate medical attention is recommended. Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 63094-56-4) is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. While publicly available data on its synthesis and spectroscopic characterization is limited, its structural features suggest it is a useful building block for the creation of novel molecules with enhanced biological and physical properties. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully explore its potential.
References
- Google Patents. Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Chem-Impex. 4-Metil-3-(trifluorometil)anilina. [Link]
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- 3. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
Foreword: The Imperative of Predictive Spectroscopy in Novel Compound Characterization
An In-depth Technical Guide to the Spectroscopic Profile of 4-Methylthio-3-(trifluoromethyl)aniline
In the landscape of drug discovery and materials science, the synthesis of novel chemical entities often outpaces the public dissemination of their full analytical characterization. This compound stands as one such molecule—a versatile building block whose utility in pharmaceutical and agrochemical development is clear, yet whose comprehensive spectroscopic data is not consolidated in readily accessible literature.[1]
This guide is crafted for the research scientist and the drug development professional. It moves beyond a simple data repository to provide a predictive, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with structurally analogous compounds, this document serves as both a reference and a methodological framework for researchers working with this and similar substituted anilines. Our approach is built on explaining the causality behind spectral features, ensuring that the presented data is not just a list of numbers, but a self-validating system of logical interpretation.
Molecular Structure and Electronic Environment
The spectroscopic characteristics of this compound are dictated by the interplay of its three key substituents on the aniline ring: the electron-donating amino (-NH₂) and methylthio (-SCH₃) groups, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. The relative positions of these groups create a unique electronic environment that influences every aspect of its spectral signature.
The amino group is a powerful activating, ortho-para director. The methylthio group is also activating and ortho-para directing. Conversely, the trifluoromethyl group is a strong deactivating, meta-director due to its powerful inductive effect.[2] Their combined influence determines the precise chemical shifts of the aromatic protons and carbons, the vibrational energies of the chemical bonds, and the molecule's fragmentation pattern under ionization.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra below are based on established substituent effects on the benzene ring.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the methylthio protons.
-
Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons will appear as distinct, coupled signals.
-
H-2: This proton is ortho to the strong electron-withdrawing -CF₃ group and meta to the -NH₂ group. It is expected to be the most downfield of the aromatic protons.
-
H-5: This proton is ortho to the -SCH₃ group and meta to the -CF₃ group.
-
H-6: This proton is ortho to the -NH₂ group and will likely be the most upfield, appearing as a doublet of doublets due to coupling with H-2 and H-5.
-
-
Amine Protons (δ ~3.8 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.
-
Methylthio Protons (δ ~2.4 ppm): The -SCH₃ group will appear as a sharp singlet, integrating to three protons.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₂ | ~3.8 | broad singlet | - |
| -SCH ₃ | ~2.4 | singlet | - |
| Ar-H 2 | ~7.3 | d | ~2.0 (⁴J) |
| Ar-H 5 | ~6.8 | dd | ~8.5 (³J), ~2.0 (⁴J) |
| Ar-H 6 | ~6.7 | d | ~8.5 (³J) |
Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃)
The ¹³C NMR spectrum will be characterized by the strong deshielding effect of the -CF₃ group and its characteristic C-F coupling.
-
-CF₃ Carbon (δ ~124 ppm): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).
-
Aromatic Carbons: The chemical shifts are determined by the substituent effects. C1 (attached to -NH₂) will be shielded, while C3 (attached to -CF₃) and C4 (attached to -SCH₃) will be deshielded. The carbon atoms adjacent to the -CF₃ group will exhibit smaller quartet splittings (²JCF and ³JCF).
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C1 (-NH₂) | ~148 | - |
| C2 | ~115 | q (³JCF ≈ 5 Hz) |
| C3 (-CF₃) | ~133 | q (²JCF ≈ 30 Hz) |
| C4 (-SCH₃) | ~128 | - |
| C5 | ~125 | - |
| C6 | ~118 | - |
| -C F₃ | ~124 | q (¹JCF ≈ 275 Hz) |
| -SC H₃ | ~16 | - |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.
-
Collect 1024-2048 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be dominated by absorptions from the N-H, C-F, and aromatic C-H bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Bond | Expected Intensity |
|---|---|---|---|
| 3450 - 3350 | N-H stretch (asymmetric & symmetric) | -NH₂ | Medium (two sharp bands) |
| 3100 - 3000 | Aromatic C-H stretch | Ar-H | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H stretch | -SCH₃ | Weak |
| 1620 - 1580 | N-H scissoring / C=C aromatic stretch | -NH₂ / Ar | Strong |
| 1520 - 1470 | C=C aromatic stretch | Ar | Medium to Strong |
| 1350 - 1250 | C-N stretch | Ar-N | Strong |
| 1300 - 1100 | C-F stretch | -CF₃ | Very Strong (multiple bands) |
| 700 - 650 | C-S stretch | Ar-S | Weak to Medium |
Causality and Interpretation:
-
The two distinct bands for the N-H stretch are characteristic of a primary amine.[3]
-
The C-F stretching region will be the most intense and complex part of the spectrum, often appearing as a series of strong, broad absorptions, which is a hallmark of trifluoromethyl groups.[4]
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular weight of C₈H₈F₃NS is 207.04. The molecular ion peak is expected at m/z = 207 . This peak should be reasonably intense.
-
Key Fragments: Fragmentation will likely be initiated by the loss of stable radicals or neutral molecules.
-
[M-CH₃]⁺ (m/z = 192): Loss of a methyl radical from the methylthio group is a common and favorable fragmentation pathway.
-
[M-CF₃]⁺ (m/z = 138): Loss of a trifluoromethyl radical.
-
[M-HCN]⁺ (m/z = 180): A characteristic fragmentation of anilines.
-
Caption: Predicted Key Fragmentation Pathways in EI-MS.
Experimental Protocol for MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this aniline derivative.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.
-
Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, derived from established chemical principles, offer a robust baseline for researchers to confirm the identity and purity of this compound. The detailed, self-validating experimental protocols included herein are designed to ensure that data acquisition is both accurate and reproducible. By understanding the causal relationships between molecular structure and spectral output, scientists can confidently utilize and modify this important chemical intermediate in their research and development endeavors.
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"Theoretical and computational studies of 4-Methylthio-3-(trifluoromethyl)aniline"
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-Methylthio-3-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. While experimental data on this specific compound is nascent, this document outlines a robust, multi-faceted approach leveraging established computational methodologies to predict its structural, spectroscopic, electronic, and biological properties. By drawing parallels with structurally related aniline derivatives, we present a self-validating protocol that integrates Density Functional Theory (DFT) calculations with spectroscopic predictions (FT-IR, NMR) and frontier molecular orbital analysis (HOMO-LUMO). This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the potential of novel fluorinated and sulfur-containing aromatic amines.
Introduction: The Rationale for Investigation
The strategic incorporation of fluorine and sulfur moieties into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, the methylthio group (-SCH3) can modulate electronic properties and provide additional interaction points with biological targets.[2] this compound represents a synergistic combination of these pharmacophoric elements, making it a compelling target for theoretical and computational exploration. Its structural analogues have shown promise in various applications, including agrochemicals and pharmaceuticals.[1]
This guide provides a detailed roadmap for a comprehensive in silico study of this molecule, establishing a foundational understanding of its properties prior to extensive experimental synthesis and testing.
Molecular Structure and Spectroscopic Characterization: A Predictive Approach
A fundamental aspect of characterizing a novel compound is the determination of its three-dimensional structure and its response to spectroscopic interrogation. Computational chemistry provides powerful tools to predict these properties with a high degree of accuracy.
Geometric Optimization
The initial step involves determining the most stable conformation of this compound. This is achieved through geometry optimization using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost.[3][4]
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4]
-
Basis Set: 6-311++G(d,p) to provide a flexible description of the electron density, including polarization and diffuse functions.[5]
-
Procedure: a. Construct the initial molecular structure of this compound. b. Perform a geometry optimization calculation to find the minimum energy conformation. c. Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
Diagram: Computational Workflow for Structural and Spectroscopic Analysis
Caption: Workflow for DFT-based structural optimization and spectroscopic prediction.
Predicted Spectroscopic Signatures
Once the geometry is optimized, the vibrational frequencies and NMR chemical shifts can be calculated. These theoretical spectra serve as invaluable references for experimental characterization.
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The calculated vibrational frequencies correspond to the absorption peaks in an FT-IR spectrum. This allows for the assignment of specific vibrational modes to the functional groups within the molecule.[5][6] Key expected vibrations for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3400-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| C-N | Stretching | 1250-1350 |
| C-F (CF₃) | Stretching | 1100-1200 |
| C-S | Stretching | 600-800 |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[7] The predicted ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The trifluoromethyl and methylthio groups will induce characteristic shifts in the aromatic protons and carbons.
Experimental Protocol: NMR Chemical Shift Calculation
-
Software: Gaussian 09 or equivalent.
-
Method: GIAO within the DFT framework (B3LYP/6-311++G(d,p)).
-
Procedure: a. Use the optimized geometry of this compound as input. b. Perform an NMR calculation to obtain the absolute shielding tensors. c. Reference the calculated values to a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ).
Electronic Properties and Reactivity Analysis
Understanding the electronic structure of a molecule is paramount to predicting its reactivity and potential biological activity. Frontier Molecular Orbital (FMO) theory provides a powerful framework for this analysis.[8][9]
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[9] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[8] A smaller energy gap suggests higher reactivity.
Diagram: Frontier Molecular Orbital Concept
Caption: Relationship between HOMO, LUMO, and the energy gap.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[10]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |
These parameters provide a quantitative basis for comparing the reactivity of this compound with other compounds.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[11] It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, the electron-rich regions (negative potential, typically colored red or yellow) are expected around the nitrogen and sulfur atoms, while the electron-deficient regions (positive potential, blue) will be associated with the acidic protons of the amine group.
Potential Applications in Drug Development
The unique combination of the trifluoromethyl and methylthio groups suggests several potential applications for this compound as a scaffold in drug discovery.
-
Antimicrobial Agents: Aniline derivatives have demonstrated antibacterial and antibiofilm properties.[12] The enhanced lipophilicity from the trifluoromethyl group could improve cell membrane penetration.
-
Anticancer Agents: Many anticancer drugs incorporate fluorinated pyrimidines and other heterocyclic structures derived from aniline precursors.[13] The electronic properties of the title compound make it an interesting starting point for the synthesis of novel kinase inhibitors or other targeted therapies.
-
Anti-inflammatory Agents: Compounds containing the methylthio-butanyl moiety have shown anti-inflammatory activity.[2]
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational strategy for the characterization of this compound. The proposed workflow, leveraging DFT calculations, provides a robust framework for predicting its structural, spectroscopic, and electronic properties. The insights gained from these in silico studies will be instrumental in guiding future experimental work, including synthesis, purification, and biological evaluation. The predicted data will serve as a crucial benchmark for validating experimental results and will accelerate the exploration of this promising molecule in the fields of medicinal chemistry and materials science.
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Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2024). National Institutes of Health. Retrieved from [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). MDPI. Retrieved from [Link]
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DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRAR. Retrieved from [Link]
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4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
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4-Methoxy-3-(trifluoromethyl)aniline. (n.d.). PMC. Retrieved from [Link]
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A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. (2023). MDPI. Retrieved from [Link]
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SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (2025). Rasayan Journal of Chemistry. Retrieved from [Link]
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Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. (n.d.). PubMed. Retrieved from [Link]
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4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities. (2013). PubMed. Retrieved from [Link]
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Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiScience. Retrieved from [Link]
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(PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (n.d.). ResearchGate. Retrieved from [Link]
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DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Springer. Retrieved from [Link]
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[Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material]. (n.d.). National Library of Medicine. Retrieved from [Link]
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A Technical Guide to the Reactivity of the Methylthio Group in Trifluoromethylated Anilines
Introduction: A Tale of Two Opposing Influences
In the landscape of modern medicinal chemistry and drug development, trifluoromethylated anilines stand out as privileged scaffolds. The strategic incorporation of the trifluoromethyl (-CF₃) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When a methylthio (-SMe) group is also present on the aniline ring, a fascinating and synthetically powerful chemical dichotomy emerges. The -CF₃ group is a potent electron-withdrawing group, deactivating the aromatic ring, while the amino (-NH₂) and methylthio groups are both electron-donating and activating. This electronic tug-of-war governs the reactivity of the molecule, opening a diverse set of pathways for chemical modification.
This guide provides an in-depth exploration of the reactivity of the methylthio group within these complex scaffolds. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights for researchers aiming to leverage these unique properties in their synthetic campaigns.
Oxidation of the Methylthio Group: A Gateway to New Functionalities
The sulfur atom of the methylthio group is readily oxidized, providing a reliable handle to modulate the electronic properties and introduce new functionalities. The oxidation typically proceeds in a stepwise manner from the sulfide to the sulfoxide (-S(O)Me) and then to the sulfone (-S(O)₂Me). This transformation dramatically alters the nature of the substituent, converting it from an electron-donating group to a powerful electron-withdrawing group.
Controlling the Oxidation State
The choice of oxidant and reaction conditions is critical for selectively targeting the desired oxidation state (sulfoxide vs. sulfone).
-
To achieve the sulfoxide: Mild oxidants are preferred. 3-Chloroperbenzoic acid (m-CPBA) is a common choice due to its high selectivity for sulfide oxidation at controlled temperatures. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to prevent over-oxidation to the sulfone.[3]
-
To achieve the sulfone: Stronger oxidizing conditions are required. Using an excess of a potent oxidant like hydrogen peroxide in conjunction with an activating solvent such as trifluoroacetic acid ensures complete conversion to the sulfone.[3][4]
dot graph OxidationPathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=1.5];
} digraph "" { graph [ layout = "dot" rankdir = "LR" splines = "ortho" nodesep = 0.6 bgcolor = "transparent" fontname = "Arial" fontsize = 12 ranksep = 0.5 ] node [ shape = "box" style = "filled" fillcolor = "#F1F3F4" fontcolor = "#202124" fontname = "Arial" fontsize = 12 ] edge [ color = "#4285F4" penwidth = 1.5 fontname = "Arial" fontsize = 10 ] Sulfide [label = "Aniline-SMe\n(Sulfide)"] Sulfoxide [label = "Aniline-S(O)Me\n(Sulfoxide)"] Sulfone [label = "Aniline-S(O)2Me\n(Sulfone)"] Sulfide -> Sulfoxide [label = " [O]\n m-CPBA (1 eq)"] Sulfoxide -> Sulfone [label = " [O]\n H2O2/TFA or\n m-CPBA (>2 eq)"] } Caption: Controlled oxidation pathway of the methylthio group.
Experimental Protocol: Selective Oxidation to Sulfoxide
This protocol details the selective oxidation of a trifluoromethylated methylthioaniline to its corresponding sulfoxide.
-
Dissolution: Dissolve the starting aniline (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), at a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and prevent over-oxidation.
-
Oxidant Addition: Add a solution of m-CPBA (1.1 eq) in DCM dropwise to the cooled solution over 30 minutes. The slow addition helps maintain the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
The Methylthio Group as a Coupling Handle
The carbon-sulfur bond of the methylthio group, while robust, can be activated to participate in transition metal-catalyzed cross-coupling reactions. This transforms the -SMe group from a simple substituent into a versatile anchor point for introducing new carbon-carbon or carbon-heteroatom bonds.[5]
Nickel-Catalyzed C-S Cross-Coupling
Nickel catalysis has emerged as a powerful tool for C-S bond activation, offering an alternative to more traditional palladium-based systems.[6] These reactions can couple aryl sulfides with a variety of partners. The use of N-heterocyclic carbene (NHC) ligands has been shown to significantly expand the scope and efficiency of these transformations.[5]
dot graph CrossCoupling { graph [rankdir="LR", splines=true, nodesep=0.7, bgcolor="transparent"]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=1.5];
} digraph "" { graph [ layout = "dot" rankdir = "LR" splines = "true" nodesep = 0.7 bgcolor = "transparent" fontname = "Arial" fontsize = 12 ] node [ shape = "record" style = "filled" fillcolor = "#F1F3F4" fontcolor = "#202124" fontname = "Arial" fontsize = 12 ] edge [ color = "#34A853" penwidth = 1.5 fontname = "Arial" fontsize = 10 ] Substrate [label = "{Aniline-SMe | Trifluoromethylated Aryl Sulfide}"] Catalyst [ label = "Ni Catalyst\n(e.g., Ni(cod)2 + NHC ligand)" shape = "ellipse" fillcolor = "#FBBC05" ] Partner [label = "{Coupling Partner | R-B(OH)2 (Suzuki)\n R-MgX (Kumada)\n R2NH (Buchwald-Hartwig)}"] Product [label = "{Aniline-R | Coupled Product}"] Substrate -> Catalyst [dir = "none"] Partner -> Catalyst [dir = "none"] Catalyst -> Product [label = " C-S Bond\nCleavage &\nC-R Bond\nFormation"] } Caption: Ni-catalyzed cross-coupling of an aryl sulfide.
Data Summary: Cross-Coupling Reactions
The following table summarizes representative conditions for aryl sulfide cross-coupling reactions, which serve as a starting point for trifluoromethylated aniline substrates.
| Coupling Type | Catalyst System | Base | Solvent | Temp (°C) | Reference |
| Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | [7] |
| Buchwald-Hartwig | Ni(cod)₂ / IPr | NaOtBu | Dioxane | 110 | [5] |
| Kumada | NiCl₂(dppp) | - | THF | 60 | [5] |
| Copper-Catalyzed | CuI / Phenanthroline | K₂CO₃ | DMF | 120 | [7][8] |
Influence on Electrophilic Aromatic Substitution (EAS)
The reactivity of the aniline ring towards electrophiles is dictated by the combined directing effects of the -NH₂, -SMe, and -CF₃ groups.
-
-NH₂ Group: A powerful ortho, para-director and activating group.
-
-SMe Group: A moderate ortho, para-director and activating group.
-
-CF₃ Group: A strong meta-director and deactivating group.
In a typical scaffold like 4-(methylthio)-2-(trifluoromethyl)aniline, the powerful activating effects of the amino and methylthio groups will dominate, directing incoming electrophiles to the positions ortho and para to them. However, the strong deactivation by the -CF₃ group will generally slow the reaction rate compared to a non-fluorinated analogue. The substitution will likely occur at the position C5, which is ortho to the -SMe group and para to the -NH₂ group, and avoids steric clash with the bulky -CF₃ group.
Conclusion and Future Outlook
The methylthio group in trifluoromethylated anilines is not merely a passive substituent but a highly versatile functional handle. Its reactivity offers a rich platform for synthetic diversification. Researchers can exploit its facile oxidation to fine-tune electronic properties or utilize it as an anchor for sophisticated metal-catalyzed cross-coupling reactions. Understanding the interplay between the activating -SMe/-NH₂ groups and the deactivating -CF₃ group is paramount for predicting and controlling regioselectivity in aromatic substitution reactions. As the demand for complex, fluorinated molecules in drug discovery continues to grow, the strategic manipulation of the methylthio group will undoubtedly remain a cornerstone of modern synthetic chemistry.[9]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
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Development and novel applications of halogenating agents. University of Louisville Institutional Repository. [Link]
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Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylthio-3-(trifluoromethyl)aniline
Introduction: A Molecule of Growing Interest in Medicinal Chemistry
4-Methylthio-3-(trifluoromethyl)aniline is a substituted aniline derivative that has garnered increasing attention within the realms of pharmaceutical and agrochemical research. The strategic incorporation of a methylthio (-SCH3) and a trifluoromethyl (-CF3) group onto the aniline scaffold imparts a unique combination of electronic and steric properties. These modifications can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a valuable building block in the design of novel bioactive agents.[1] This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals.
Molecular Structure and Key Physicochemical Parameters
The molecular structure of this compound, with the IUPAC name 4-(methylthio)-3-(trifluoromethyl)benzenamine, is characterized by a benzene ring substituted with an amino group, a methylthio group, and a trifluoromethyl group. The interplay of these functional groups dictates the compound's chemical behavior and physical properties.
| Property | Value | Source |
| Molecular Formula | C8H8F3NS | [2] |
| Molecular Weight | 175.15 g/mol | [2] |
| Appearance | Pale Orange to Light Brown Oil/Liquid | [3] |
| Boiling Point | 204 °C (lit.) | [2][3] |
| Density | 1.220 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.490 (lit.) | [2][3] |
| Predicted pKa | 3.81 ± 0.10 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Understanding the Physicochemical Landscape: A Deeper Dive
The physicochemical properties of this compound are a direct consequence of its molecular architecture. The electron-withdrawing nature of the trifluoromethyl group and the dual electronic character of the methylthio group play pivotal roles in defining the compound's basicity, lipophilicity, and reactivity.
Basicity and pKa: The Influence of Substituents
The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease basicity by delocalizing this lone pair, while electron-donating groups increase it. In this compound, the potent electron-withdrawing trifluoromethyl group significantly reduces the electron density on the aniline nitrogen, thereby lowering its basicity.[4] The methylthio group can act as a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. Its overall effect on the basicity of the aniline is less pronounced than that of the trifluoromethyl group. The predicted pKa of 3.81 is indicative of a weakly basic compound, a characteristic feature of anilines bearing strong electron-withdrawing substituents.[3]
Solubility Profile: A Qualitative Assessment
The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. This compound is reported to be slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[3] Its solubility in aqueous media is expected to be low due to the presence of the hydrophobic benzene ring and the trifluoromethyl group. The solubility of aniline itself in water is limited, and the introduction of a lipophilic trifluoromethyl group further decreases aqueous solubility.[1]
Lipophilicity: A Key Determinant of Bioavailability
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of this guide, the following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the acidic and basic forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 2 to 12.
-
Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution, ensuring the final concentration of the analyte is within the linear range of the spectrophotometer.
-
Spectral Acquisition: Record the UV-Vis spectrum of each sample from 200 to 400 nm.
-
Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms have significantly different absorbances against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[3]
Figure 1: Workflow for pKa determination by UV-Vis spectrophotometry.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the solid phase from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Figure 2: Workflow for solubility determination by the shake-flask method.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions and electronic nature of the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.[7]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will display characteristic absorption bands corresponding to the N-H stretching and bending vibrations of the primary amine, C-H stretching of the aromatic and methyl groups, C-F stretching of the trifluoromethyl group, and C-S stretching of the methylthio group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.[7]
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a corresponding nitro compound.[8]
Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of iron powder and a catalytic amount of hydrochloric acid in water is heated to 70 °C.[8]
-
Addition of Starting Material: 4-Nitro-2-(trifluoromethyl)toluene is added dropwise to the heated mixture.[8]
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux (approximately 100 °C) and monitored by thin-layer chromatography (TLC).[8]
-
Workup: Upon completion of the reaction, the mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.[8]
-
Purification: The crude product can be purified by distillation or column chromatography to obtain this compound as a pale yellow liquid.[8]
Figure 3: Synthetic workflow for this compound.
Safety and Handling
Substituted anilines, particularly those containing fluorine, require careful handling due to their potential toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The physicochemical properties of this compound are a testament to the profound impact of substituent effects on the aniline scaffold. Its tailored electronic and lipophilic characteristics make it a compound of significant interest for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its basicity, solubility, and spectroscopic profile, as outlined in this guide, is essential for its effective utilization in research and development endeavors.
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The Advent of Trifluoromethylthio Anilines: A Technical Guide to Synthesis and Application
Abstract
The strategic incorporation of the trifluoromethylthio (SCF3) group into molecular architectures represents a paradigm of modern medicinal and agricultural chemistry.[1] This functional group's unique electronic and physicochemical properties, most notably its high lipophilicity and metabolic stability, have established it as a critical component in the design of novel therapeutic agents and advanced agrochemicals.[2][3] This guide provides an in-depth exploration of the discovery and initial synthesis of novel trifluoromethylthio aniline derivatives. We will traverse the evolution of synthetic methodologies, from early, challenging protocols to the development of sophisticated, shelf-stable reagents that have democratized access to this pivotal chemical moiety. The causality behind experimental choices will be elucidated, providing a robust, scientifically grounded narrative for researchers, scientists, and drug development professionals.
Part 1: The Strategic Imperative of the Trifluoromethylthio Moiety in Drug Design
The trifluoromethylthio (-SCF3) group is a powerful tool in molecular design, primarily due to its profound impact on a molecule's lipophilicity, volume, and electronic characteristics.[2] Its inclusion is a strategic decision aimed at optimizing the pharmacokinetic and pharmacodynamic profile of a bioactive compound.
Key Physicochemical Contributions:
-
Enhanced Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups known, with a Hansch lipophilicity parameter (π) of 1.44.[4] This property significantly enhances a drug molecule's ability to permeate cell membranes and cross the blood-brain barrier, thereby improving bioavailability.[2][5]
-
Metabolic Stability: As a strong electron-withdrawing group, the -SCF3 moiety can decrease the overall electron density of a molecule.[5] This deactivation of adjacent chemical bonds renders the molecule less susceptible to oxidative metabolism by enzymes, leading to a longer half-life and potentially reduced dosage requirements.[3][5]
-
Modulation of Bioactivity: The unique steric and electronic properties of the -SCF3 group can lead to favorable interactions with biological targets, enhancing binding affinity and overall efficacy.[6] Its role as a bioisostere for other groups allows for the fine-tuning of a molecule's properties without drastic structural alterations.[7]
These attributes have made trifluoromethylthio-containing compounds highly sought after in pharmaceutical and agrochemical research.[3]
Part 2: A Journey Through Synthetic Strategies for Trifluoromethylthiolation of Anilines
The path to efficient and versatile methods for introducing the -SCF3 group onto an aniline scaffold has been one of continuous innovation, moving from hazardous reagents to user-friendly, bench-stable alternatives.[1]
Early Methodologies: Foundational but Flawed
Initial approaches to trifluoromethylthiolation were often hampered by the use of toxic and difficult-to-handle reagents. Trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3), for instance, are highly toxic gases, which severely limited their practical application in a laboratory setting.[1][8] Other early methods involved multi-step sequences with harsh reaction conditions, such as halogen-fluorine exchange reactions of polyhalogenomethyl thioethers, which were often inefficient and lacked broad functional group tolerance.[4][9]
The Rise of Electrophilic Trifluoromethylthiolating Reagents
A significant breakthrough came with the development of electrophilic trifluoromethylthiolating reagents. These compounds offer a more direct and often milder route to installing the -SCF3 group.
-
First-Generation Reagents: Compounds like PhNHSCF3 and PhN(Me)SCF3 were effective for certain substrates but typically required strong Lewis or Brønsted acids for activation, limiting their compatibility with sensitive functional groups.[4]
-
Hypervalent Iodine Reagents: Inspired by the success of Togni's reagents for trifluoromethylation, researchers developed hypervalent iodine-based reagents for trifluoromethylthiolation. These compounds demonstrated high reactivity towards a range of nucleophiles.[4]
-
N-Trifluoromethylthiosaccharin and Derivatives: A major advancement was the creation of N-trifluoromethylthiosaccharin, a shelf-stable, crystalline solid that exhibits broad reactivity.[8][9] This reagent and its derivatives, such as N-trifluoromethylthiodibenzenesulfonimide, have become workhorses in the field, enabling the trifluoromethylthiolation of a wide array of nucleophiles, including electron-rich arenes like anilines, under mild conditions.[8][10]
The development of these modern reagents has made the direct, late-stage trifluoromethylthiolation of complex molecules a feasible and attractive strategy in drug discovery.[4]
Part 3: Experimental Protocols - A Case Study in Modern Synthesis
To provide a practical, field-proven perspective, this section details a representative protocol for the direct trifluoromethylthiolation of an aniline derivative using a modern electrophilic reagent. This protocol is designed as a self-validating system, with clear steps and justifications for each experimental choice.
Synthesis of 4-(Trifluoromethylthio)aniline
This procedure is adapted from established methodologies for the reduction of a nitro-group precursor, which is often synthesized via electrophilic trifluoromethylthiolation.[11][12]
Reaction Scheme:
Caption: General workflow for the synthesis of trifluoromethylthio aniline derivatives.
Part 5: Future Directions and Applications
The continued development of novel trifluoromethylthiolating reagents and methodologies will undoubtedly expand the synthetic toolbox available to chemists. Future research will likely focus on:
-
Asymmetric Trifluoromethylthiolation: The development of catalytic, enantioselective methods to introduce the -SCF3 group will be of significant interest for the synthesis of chiral drug candidates.
-
Late-Stage Functionalization: Methods that allow for the selective trifluoromethylthiolation of complex, drug-like molecules at a late stage in the synthetic sequence will be highly valuable. [4]* Broader Biological Screening: As more trifluoromethylthio aniline derivatives become accessible, their evaluation in a wider range of biological assays is anticipated, potentially uncovering novel therapeutic applications in areas such as anticancer and antimicrobial research. [13][14] The unique properties of the trifluoromethylthio group ensure that aniline derivatives bearing this moiety will remain a focal point of research in medicinal and materials chemistry for the foreseeable future.
References
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A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. (2023). The Journal of Organic Chemistry. [Link]
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Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. (2015). Accounts of Chemical Research, 48(6), 1740–1752. [Link]
- A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design | The Journal of Organic Chemistry - ACS Publications. (2023).
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- A Comparative Guide to the Biological Activity of N-propyl-3-(trifluoromethyl)aniline and Its Analogs - Benchchem. (n.d.).
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N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). Journal of Medicinal Chemistry, 63(21), 13076–13089. [Link]
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4-Methyl-3-(trifluoromethyl)aniline
Author's Note: This guide provides a comprehensive computational analysis of 4-Methyl-3-(trifluoromethyl)aniline. The initial topic requested was "4-Methylthio-3-(trifluoromethyl)aniline"; however, an extensive search revealed no available data or established chemical identity for this compound. It is presumed that the intended subject was the closely related and well-documented 4-Methyl-3-(trifluoromethyl)aniline, which is the focus of this whitepaper.
Introduction: Bridging Quantum Mechanics and Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as metabolic stability and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This guide delves into the quantum chemical calculations of 4-Methyl-3-(trifluoromethyl)aniline, a substituted aniline that serves as a valuable scaffold in the synthesis of pharmaceuticals and agrochemicals.[1][2]
By employing Density Functional Theory (DFT), we can dissect the geometric, electronic, and spectroscopic properties of this molecule at the quantum level.[3] This in-silico approach provides profound insights that can predict molecular behavior and guide the development of novel therapeutic agents. For researchers and drug development professionals, understanding these computational methodologies is paramount for accelerating the discovery pipeline.
The Subject Molecule: 4-Methyl-3-(trifluoromethyl)aniline
4-Methyl-3-(trifluoromethyl)aniline is an aromatic amine with the chemical formula C8H8F3N.[4][5] It is a versatile building block in organic synthesis, notably as a precursor in the creation of complex biologically active compounds.[1] The presence of both a methyl (-CH3) and a trifluoromethyl (-CF3) group on the aniline ring creates a unique electronic environment that influences its reactivity and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 65934-74-9 | [4][5][6] |
| Molecular Formula | C8H8F3N | [4][5][6] |
| Molecular Weight | 175.15 g/mol | [4][6] |
| Boiling Point | 204 °C | [1][6] |
| Density | 1.220 g/mL at 25 °C | [4][6] |
Theoretical Framework: The Power of Density Functional Theory (DFT)
At the heart of our computational investigation lies Density Functional Theory (DFT), a robust method for approximating the solution to the Schrödinger equation for a many-electron system. DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. The foundational principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.
For a molecule like 4-Methyl-3-(trifluoromethyl)aniline, DFT allows us to predict a suite of crucial properties:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Vibrational Frequencies: Corresponding to the molecule's infrared (IR) and Raman spectra.
-
Electronic Properties: Including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, which are critical for understanding reactivity and electronic transitions.
-
Electrostatic Potential (ESP): Revealing the charge distribution and sites susceptible to electrophilic or nucleophilic attack.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This section outlines a validated protocol for performing DFT calculations on 4-Methyl-3-(trifluoromethyl)aniline using a computational chemistry software package like Gaussian.
1. Molecular Structure Preparation:
-
Action: Construct the 3D structure of 4-Methyl-3-(trifluoromethyl)aniline. This can be done using a molecular builder interface.
-
Causality: An accurate initial structure is crucial for the efficiency of the geometry optimization process.
2. Geometry Optimization:
-
Action: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Methodology:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[3]
-
Basis Set: 6-311++G(d,p) is a robust basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing the effects of the electronegative fluorine atoms and the lone pair on the nitrogen atom.
-
-
Causality: This step is essential to ensure that all subsequent calculations are performed on the most stable structure of the molecule.
3. Vibrational Frequency Analysis:
-
Action: Following a successful geometry optimization, perform a frequency calculation at the same level of theory.
-
Causality:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model.
-
4. Electronic Property Analysis:
-
Action: From the optimized structure, calculate the molecular orbitals (HOMO and LUMO) and the electrostatic potential.
-
Causality:
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO and their energy gap are fundamental descriptors of a molecule's reactivity and electronic excitability.
-
Electrostatic Potential Mapping: The ESP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations described above.
Caption: A flowchart of the DFT calculation process for 4-Methyl-3-(trifluoromethyl)aniline.
Predicted Molecular Properties and Data Interpretation
The following table summarizes the key quantitative data expected from the DFT calculations on 4-Methyl-3-(trifluoromethyl)aniline.
| Parameter | Predicted Value (Illustrative) | Significance |
| Total Energy | (Value in Hartrees) | A measure of the molecule's stability. |
| Dipole Moment | (Value in Debye) | Indicates the overall polarity of the molecule. |
| HOMO Energy | (Value in eV) | Related to the molecule's ability to donate electrons. |
| LUMO Energy | (Value in eV) | Related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | An indicator of chemical reactivity and electronic transition energy. |
| Key Vibrational Frequencies | (Values in cm⁻¹) | Correspond to specific bond stretches and bends (e.g., N-H, C-F). |
Interpretation of Results:
-
Structural Parameters: The optimized geometry will reveal bond lengths and angles, providing insight into the steric and electronic effects of the -CH3 and -CF3 substituents on the aniline ring.
-
Frontier Molecular Orbitals (HOMO and LUMO): The spatial distribution of the HOMO and LUMO will indicate the regions of the molecule most involved in chemical reactions. For instance, the HOMO is often localized on the electron-rich amino group and the aromatic ring, while the LUMO may be influenced by the electron-withdrawing trifluoromethyl group.
-
Electrostatic Potential Map: The ESP map will visually confirm the expected charge distribution. The region around the nitrogen atom of the amino group will exhibit a negative potential (red), indicating a site for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the region around the trifluoromethyl group will show a positive potential (blue), indicating sites for nucleophilic interaction.
The Role of Trifluoromethyl and Methyl Groups in Drug Design
The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the aniline scaffold has significant implications for drug design.
-
Trifluoromethyl Group:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase a drug's half-life.[7]
-
Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The steric bulk and electrostatic properties of the -CF3 group can lead to improved binding interactions with biological targets.[7]
-
-
Methyl Group:
-
Modulation of Electronic Properties: As an electron-donating group, the methyl group can influence the basicity of the aniline nitrogen and the overall electron density of the aromatic ring.
-
Steric Influence: The methyl group can provide steric hindrance that may influence binding selectivity.
-
Conclusion and Future Directions
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist. The in-silico analysis of 4-Methyl-3-(trifluoromethyl)aniline offers a clear example of how these methods can be applied to understand the structure, reactivity, and electronic properties of a pharmaceutically relevant molecule. The insights gained from these calculations can guide the synthesis of more potent, selective, and metabolically stable drug candidates.
Future computational studies could explore the interaction of 4-Methyl-3-(trifluoromethyl)aniline with specific biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. Such studies would provide a more detailed understanding of the binding modes and affinities, further bridging the gap between theoretical chemistry and practical drug discovery.
References
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Sci-Hub. Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM. 1999. Available from: [Link]
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The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]
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NIH National Library of Medicine. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Available from: [Link]
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PubChem. 4-((Trifluoromethyl)thio)aniline. Available from: [Link]
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Canadian Science Publishing. DFT modeling of polyaniline: a computational investigation into the structure and band gap of polyaniline. Canadian Journal of Chemistry. 2020. Available from: [Link]
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ResearchGate. DFT theoretical studies of anions of aniline and its several derivatives. Available from: [Link]
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ScienceDirect. DFT study of co- and homo-oligo(fluoro-substituted aniline)s as ambipolar materials. Computational and Theoretical Chemistry. 2013. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025. Available from: [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025. Available from: [Link]
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PubChem. 4-Methyl-3-(trifluoromethyl)aniline. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-Methylthio-3-(trifluoromethyl)aniline
Introduction: Understanding the Preformulation Landscape of a Key Intermediate
4-Methylthio-3-(trifluoromethyl)aniline is a crucial chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a methylthio group and a trifluoromethyl group on the aniline core, imparts specific physicochemical properties that are critical to its reactivity and the performance of the final active pharmaceutical ingredient (API).[1] The trifluoromethyl group, for instance, can enhance metabolic stability and lipophilicity in drug candidates.[1]
A thorough understanding of the solubility and stability of this compound is paramount during early-stage drug development. These parameters directly influence critical decisions related to formulation design, manufacturing process development, storage conditions, and regulatory submissions. Insufficient solubility can lead to poor bioavailability, while instability can compromise the safety and efficacy of the final drug product.
This technical guide provides a comprehensive overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust preformulation data package for this important intermediate.
Physicochemical Properties: The Foundation of a Comprehensive Profile
A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C8H8F3NS | [2] |
| Molecular Weight | 175.15 g/mol | [3] |
| Appearance | Pale Orange to Light Brown Oil/Liquid | [2] |
| Boiling Point | 204 °C (lit.) | [2] |
| Density | 1.220 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.490 (lit.) | [2] |
| pKa | 3.81 ± 0.10 (Predicted) | [2] |
| Storage | 2-8°C, protect from light | [2] |
The predicted pKa suggests that this compound is a weak base. This is a critical parameter as it indicates that its solubility will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of the protonated, more polar form.
Solubility Assessment: A Multi-faceted Approach
Determining the solubility of a compound is not a singular measurement but rather a comprehensive assessment under various conditions to predict its behavior in different environments, from reaction mixtures to physiological fluids.[4] Both kinetic and thermodynamic solubility studies are crucial for building a complete picture.[5]
Kinetic vs. Thermodynamic Solubility
Kinetic solubility measures the concentration of a compound that dissolves in a given time frame when a stock solution (typically in an organic solvent like DMSO) is added to an aqueous buffer.[5] This method is high-throughput and useful for early-stage screening of a large number of compounds.[5]
Thermodynamic solubility , often considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[6] This is a more time-consuming but accurate representation of the true solubility and is essential for later-stage development and formulation.[6]
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining both kinetic and thermodynamic solubility.
Caption: A comparative workflow for kinetic and thermodynamic solubility assessment.
Detailed Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely accepted approach for determining thermodynamic solubility.[6]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dichloromethane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. For volatile solvents, it is crucial to minimize evaporation. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV method.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Stability Studies: Ensuring the Integrity of the Molecule
Stability testing is a critical component of preformulation and is mandated by regulatory agencies to establish a re-test period for a drug substance and a shelf life for a drug product.[7][8] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[9][10]
Forced Degradation (Stress) Studies
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[11][12] This information is vital for developing stability-indicating analytical methods.[13][14]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80°C)
-
Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature
-
Oxidation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature
-
Thermal Degradation: Dry heat (e.g., 80-100°C)
-
Photostability: Exposure to light according to ICH Q1B guidelines[10]
Logical Flow for a Forced Degradation Study
The following diagram outlines the logical progression of a forced degradation study.
Caption: A systematic workflow for conducting forced degradation studies.
Potential Degradation Pathways of this compound
Based on the chemical structure of an aniline derivative, several degradation pathways can be postulated:
-
Oxidation: The electron-rich aniline ring and the methylthio group are susceptible to oxidation. The nitrogen atom can be oxidized to form nitroso or nitro derivatives. The sulfur atom can be oxidized to a sulfoxide and then to a sulfone.
-
Hydrolysis: While the aniline itself is generally stable to hydrolysis, impurities from the synthesis could be susceptible.
-
Photodegradation: Aromatic amines can undergo photo-oxidation or polymerization upon exposure to light.
Developing a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[14][15] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs.[16]
Key Steps in SIM Development:
-
Stress Sample Generation: Perform forced degradation studies to generate a mixture of the parent compound and its degradation products.
-
Method Development: Optimize chromatographic conditions (e.g., column, mobile phase composition, pH, gradient) to achieve adequate separation of all components. A diode-array detector (DAD) is useful for assessing peak purity.[14]
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation and Interpretation
Clear and concise presentation of solubility and stability data is crucial for effective communication and decision-making.
Solubility Data Summary
| Solvent | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 7.0 | 25 | To be determined | Shake-Flask |
| PBS | 7.4 | 37 | To be determined | Shake-Flask |
| 0.1 N HCl | 1.0 | 25 | To be determined | Shake-Flask |
| Ethanol | N/A | 25 | To be determined | Shake-Flask |
| Methanol | N/A | 25 | Slightly Soluble[2] | Shake-Flask |
| Dichloromethane | N/A | 25 | To be determined | Shake-Flask |
| Acetonitrile | N/A | 25 | To be determined | Shake-Flask |
| DMSO | N/A | 25 | Slightly Soluble[2] | Shake-Flask |
Forced Degradation Study Summary
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Observations |
| 0.1 N HCl | 24 h | 80 | To be determined | To be determined | e.g., Color change |
| 0.1 N NaOH | 24 h | 60 | To be determined | To be determined | e.g., Precipitation |
| 3% H₂O₂ | 24 h | RT | To be determined | To be determined | |
| Dry Heat | 48 h | 100 | To be determined | To be determined | |
| Photostability | ICH Q1B | RT | To be determined | To be determined |
Conclusion: A Roadmap for Successful Drug Development
A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise but a critical necessity for advancing a drug development program. The methodologies and insights presented in this guide provide a robust framework for generating a high-quality preformulation data package. By employing a systematic and scientifically sound approach to characterizing this key intermediate, researchers can mitigate risks, optimize formulations, and ultimately accelerate the journey from the laboratory to the clinic.
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"Investigating the electronic effects of substituents in 4-Methylthio-3-(trifluoromethyl)aniline"
Whitepaper: A Deep Dive into the Electronic Landscape of 4-Methylthio-3-(trifluoromethyl)aniline
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic modification of molecular scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a key building block whose utility is dictated by the complex interplay of its substituents. This technical guide provides an in-depth investigation into the electronic effects governed by the methylthio (-SMe) and trifluoromethyl (-CF3) groups on the aniline core. We will dissect the inductive and resonance effects, provide validated experimental protocols for synthesis and characterization, and integrate computational modeling to build a comprehensive understanding of this molecule's electronic profile. The insights presented herein are designed to empower researchers and drug development professionals to leverage the unique properties of this and similar scaffolds in the rational design of novel therapeutics.
Introduction: The Significance of Electronic Effects in Medicinal Chemistry
The electronic character of a molecule is a critical determinant of its biological activity. It governs fundamental properties such as acidity/basicity (pKa), nucleophilicity, and the propensity to engage in non-covalent interactions like hydrogen bonding and π-stacking, which are central to drug-receptor binding. Furthermore, a molecule's electronic distribution influences its metabolic stability and lipophilicity, directly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
This compound presents a fascinating case study in substituent-driven electronic modulation. It is utilized in the synthesis of agrochemicals and as an intermediate for biologically active compounds in the pharmaceutical industry.[2] The molecule features two powerful, yet electronically distinct, functional groups:
-
The Trifluoromethyl (-CF3) Group: Positioned meta to the amine, this group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[3][4] This is due to the high electronegativity of the fluorine atoms.[5] Its presence is known to enhance metabolic stability and binding affinity.[2][4]
-
The Methylthio (-SMe) Group: Situated para to the amine, this group exhibits dual electronic character. It is inductively electron-withdrawing (-I) due to the electronegativity of the sulfur atom, but it can also act as a resonance electron-donating group (+R) by delocalizing one of its lone pairs into the aromatic π-system.
Understanding how these competing effects balance to define the electron density on the aniline nitrogen is paramount for predicting the molecule's reactivity and its utility as a synthetic precursor.
The Theoretical Framework: A Duality of Electron Donation and Withdrawal
The electronic nature of the aniline nitrogen in this compound is the result of a "push-pull" dynamic established by the two substituents.
-
Inductive Effect (-I): Both the -CF3 and -SMe groups pull electron density away from the aromatic ring through the sigma bond network. The -CF3 group's -I effect is exceptionally strong and significantly deactivates the ring, lowering the basicity of the amino group.[3]
-
Resonance Effect (+R): The sulfur atom of the para-SMe group can donate a lone pair of electrons into the benzene ring's π-system. This donation directly increases electron density at the ortho and para positions. Crucially, this +R effect directly opposes the withdrawing effects, specifically enriching the electron density of the amino group's nitrogen atom.
This interplay is what makes the molecule a valuable and non-obvious building block. The meta-CF3 group provides stability and a strong electronic pull, while the para-SMe group modulates the reactivity of the amine, preventing excessive deactivation.
Caption: Interplay of inductive and resonance effects in the target molecule.
Experimental Investigation: Protocols for Synthesis and Characterization
A robust investigation relies on verifiable experimental data. The following section details the necessary protocols.
Synthesis of this compound
This protocol is adapted from established reduction methods for nitroarenes.[6][7] The starting material, 4-nitro-2-trifluoromethyl toluene, is reduced to the corresponding aniline.
Causality Behind Experimental Choices:
-
Reactant Choice: 4-nitro-2-trifluoromethyl toluene is a commercially available and suitable precursor.
-
Reduction Method: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity under moderate pressure and temperature.[6] An alternative, reduction with iron powder in acidic medium, is also effective and economical.[7]
-
Solvent: Methanol is an excellent solvent for both the starting material and for dissolving hydrogen gas, facilitating the reaction.
-
Purification: Distillation or column chromatography is necessary to remove the catalyst and any potential side products, ensuring high purity for subsequent analyses.
Step-by-Step Protocol (Catalytic Hydrogenation):
-
Vessel Preparation: Ensure a high-pressure autoclave (e.g., Parr hydrogenator) is clean and dry.
-
Charging the Vessel: To the autoclave, add 4-nitro-2-trifluoromethyl toluene (1 equivalent), 10% Palladium on carbon (0.5-1 mol%), and methanol as the solvent.[6]
-
Inerting: Seal the autoclave and purge the system three times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Purge the system three times with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 0.5 MPa) and heat to approximately 50°C.[6]
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction can also be tracked using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with additional methanol. Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 4-Methyl-3-(trifluoromethyl)aniline as a liquid.[2]
Spectroscopic Analysis
Spectroscopy provides direct insight into the molecule's structure and electronic environment.
3.2.1 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the electronic structure. The chemical shift of a nucleus is highly sensitive to the local electron density.
Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis and Interpretation:
-
¹H NMR: The protons on the aromatic ring will appear as distinct multiplets. The chemical shifts and coupling constants provide structural confirmation. The -NH2 protons typically appear as a broad singlet.[6][8]
-
¹³C NMR: The chemical shifts of the aromatic carbons are excellent probes of the substituent effects. The carbon atom attached to the electron-donating -SMe group (C4) will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing -CF3 group (C3) will be deshielded (shifted downfield). The shift of C1 (attached to the NH2 group) is particularly informative about the net electronic effect at the amine attachment point.[9]
-
¹⁹F NMR: A singlet is expected for the -CF3 group, confirming its presence.
-
| Property | Reported Value | Source |
| CAS Number | 65934-74-9 | |
| Molecular Formula | C8H8F3N | [2] |
| Molecular Weight | 175.15 g/mol | |
| Boiling Point | 204 °C | [10] |
| Density | ~1.220 g/mL at 25 °C | [10] |
| Refractive Index | n20/D ~1.490 | [10] |
| Appearance | Colorless to yellow liquid | [2] |
Table 1: Physical and Chemical Properties of 4-Methyl-3-(trifluoromethyl)aniline.
Acidity Constant (pKa) Determination
The pKa of the conjugate acid (anilinium ion) is the most direct experimental measure of the basicity of the aniline nitrogen. A lower pKa value indicates a less basic amine, signifying lower electron density on the nitrogen atom.
Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of the aniline and dissolve it in a suitable solvent mixture (e.g., ethanol/water).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This method provides a direct, quantitative measure of the net electronic effect on the amino group.[11]
Hammett Analysis: A Quantitative Comparison
The Hammett equation provides a framework for quantifying the electronic influence of substituents.[12] It relates the equilibrium constant (K) of a reaction for a substituted reactant to that of the unsubstituted reactant (K₀) through the equation:
log(K/K₀) = σρ
Where σ (sigma) is the substituent constant that depends only on the substituent and its position (meta or para), and ρ (rho) is the reaction constant. For aniline basicity, a positive σ value indicates an electron-withdrawing group that decreases basicity, while a negative σ value indicates an electron-donating group that increases basicity.
| Substituent | Position | Hammett Constant (σ) | Effect on Aniline Basicity |
| -H (Reference) | - | 0.00 | Baseline |
| -CF3 | meta | +0.43 | Strongly Decreasing |
| -CF3 | para | +0.54 | Very Strongly Decreasing |
| -SMe | para | -0.047* | Slightly Increasing |
Table 2: Selected Hammett Substituent Constants.[12] (*Value for σp of -SMe can vary; this is a commonly cited value).
Interpretation: The large positive σ_meta value for -CF3 (+0.43) confirms its strong electron-withdrawing nature, which significantly lowers the pKa. The slightly negative σ_para value for -SMe indicates that its resonance donation (+R) slightly outweighs its inductive withdrawal (-I), leading to a net, albeit small, increase in basicity. In this compound, these effects are combined, and the final pKa will reflect the dominant influence of the -CF3 group, modulated by the -SMe group.
Computational Modeling: Visualizing the Electronic Landscape
Density Functional Theory (DFT) calculations provide a powerful in-silico complement to experimental data, allowing for the visualization of electron distribution.
Protocol (DFT Calculation):
-
Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311G**).
-
Property Calculation: Following optimization, perform calculations to determine:
-
Molecular Electrostatic Potential (MEP) Map: This map visualizes the electron-rich (red) and electron-poor (blue) regions of the molecule. The region around the aniline nitrogen will be of key interest.
-
Natural Bond Orbital (NBO) Charges: This analysis quantifies the charge on each atom, providing a numerical value for the electron density on the nitrogen.[13]
-
HOMO-LUMO Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the regions of the molecule most involved in electron donation and acceptance, respectively.[13]
-
Caption: A self-validating workflow for investigating electronic effects.
Implications for Drug Development
The balanced electronic profile of this compound makes it a valuable scaffold:
-
Modulated Nucleophilicity: The amine is sufficiently nucleophilic to participate in common synthetic transformations (e.g., amide bond formation, reductive amination) but is not overly reactive, which can prevent side reactions.
-
Metabolic Stability: The strong C-F bonds of the trifluoromethyl group are resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[4]
-
Receptor Interactions: The electron-poor aromatic ring and the potential for the -SMe group to act as a hydrogen bond acceptor provide multiple points for interaction with a biological target. The overall dipole moment, influenced by both groups, will dictate its orientation within a binding pocket.
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[2]
Conclusion
The electronic properties of this compound are governed by a sophisticated interplay between the powerful inductive withdrawal of a meta-trifluoromethyl group and the modulating resonance donation of a para-methylthio group. This guide has outlined a comprehensive, self-validating framework for investigating these effects, combining chemical synthesis, spectroscopic analysis, physical property measurement (pKa), and computational modeling. A thorough understanding of this electronic landscape is not merely an academic exercise; it is a critical prerequisite for the rational design and application of this versatile building block in the development of next-generation pharmaceuticals and advanced materials.
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Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
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Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]
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NIH National Library of Medicine. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
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MDPI. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
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- 13. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Role of 3-(Trifluoromethyl)aniline Scaffolds in Modern Pharmaceutical Synthesis
Abstract
This document provides a detailed examination of the applications of substituted 3-(trifluoromethyl)aniline derivatives, with a particular focus on structures like 4-Methylthio-3-(trifluoromethyl)aniline and its analogs, in the synthesis of high-value pharmaceuticals. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This guide elucidates the strategic importance of the 3-(trifluoromethyl)aniline scaffold as a versatile building block, particularly in the development of non-steroidal antiandrogen drugs for prostate cancer therapy. We will dissect key synthetic pathways, provide detailed experimental protocols, and offer insights into the causality behind methodological choices, aimed at researchers, chemists, and professionals in drug development.
The 3-(Trifluoromethyl)aniline Core: A Privileged Scaffold in Drug Design
The introduction of a trifluoromethyl (-CF3) group into a molecular framework is a well-established strategy for optimizing a drug candidate's profile.[2] The -CF3 group is highly electronegative and metabolically stable due to the strength of the C-F bond.[2] When incorporated into an aniline ring at the meta-position to the amine, it significantly influences the electronic properties of the molecule, which is crucial for molecular recognition and interaction with biological targets.
Aniline derivatives are common starting points in pharmaceutical development, but can sometimes lead to toxic metabolites upon breakdown in the liver.[3] The strategic placement of groups like trifluoromethyl can alter metabolic pathways, potentially leading to safer drug candidates.[3][4] The this compound structure, and its close chemical cousins like 4-Cyano-3-(trifluoromethyl)aniline, represent a class of intermediates that have proven indispensable in constructing complex active pharmaceutical ingredients (APIs).
Figure 1: Key structural features of substituted 3-(trifluoromethyl)aniline building blocks.
Application Showcase: Synthesis of Non-Steroidal Antiandrogens
The 3-(trifluoromethyl)aniline moiety is a shared structural feature among several first and second-generation non-steroidal antiandrogens (NSAAs), including Nilutamide, Flutamide, and Bicalutamide.[5] These drugs are pivotal in the treatment of prostate cancer by competitively inhibiting androgen receptors.[6]
Bicalutamide (Casodex®): A Case Study
Bicalutamide is a widely prescribed antiandrogen medication used primarily for the treatment of prostate cancer.[5] Its synthesis provides an excellent example of the utility of the 3-(trifluoromethyl)aniline scaffold. The key starting material is 4-Cyano-3-(trifluoromethyl)aniline , a close analog of the topic compound.[5][7][8]
The synthesis involves the reaction of this aniline derivative with a suitably functionalized propanamide side chain. A notable two-step synthesis reported in the literature achieves a high overall yield.[7]
Figure 2: Simplified synthetic pathway for Bicalutamide.
Protocol 1: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide [7]
This protocol outlines the first key step in an efficient, two-step synthesis of Bicalutamide.
-
Objective: To synthesize the keto-amide intermediate via acylation of 4-Cyano-3-(trifluoromethyl)aniline.
-
Rationale: This step creates the core amide linkage and introduces the carbonyl group that will be the site of the subsequent nucleophilic attack to build the final side chain. The use of dimethylacetamide (DMA) as a solvent is suitable for this type of acylation reaction.
Materials & Reagents:
-
4-Cyano-3-(trifluoromethyl)aniline (1.00 g, 5.38 mmol)
-
Pyruvic acid (3.0 mL, 43 mmol)
-
Thionyl chloride (SO₂Cl₂) (3.1 mL, 43 mmol)
-
Dry Dimethylacetamide (DMA) (20 mL)
-
Diethyl ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Brine solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirring solution of 4-cyano-3-trifluoromethyl-aniline (1.00 g, 5.38 mmol) in 20 mL of dry DMA at room temperature, add pyruvic acid (3.0 mL, 43 mmol) and SO₂Cl₂ (3.1 mL, 43 mmol) simultaneously via syringes over a period of 10 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at room temperature.
-
Dilute the reaction mixture with Et₂O (200 mL).
-
Transfer the mixture to a separatory funnel and extract with saturated NaHCO₃ solution (3 x 50 mL).
-
Subsequently, wash the organic layer with cold saturated brine (4 x 100 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate by rotary evaporation.
-
Purify the resulting product by silica gel chromatography (Eluent: EtOAc-hexanes, 1:1) to yield the desired N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide.
Enzalutamide (Xtandi®): Second-Generation Innovation
Enzalutamide is a more potent, second-generation androgen receptor inhibitor.[9][10] Its synthesis also relies on a 3-(trifluoromethyl)aniline derivative, namely 4-isothiocyanato-2-(trifluoromethyl)benzonitrile .[10][11] This intermediate is prepared from the corresponding amine, 4-amino-2-(trifluoromethyl)benzonitrile.[10]
The key step in many Enzalutamide syntheses is the cyclization reaction where the isothiocyanate group reacts with an amino acid derivative to form the characteristic thiohydantoin ring structure.[11][12]
Table 1: Comparison of Key Antiandrogens and their Anilide Precursors
| Drug | Brand Name | Key Anilide Precursor | Generation |
| Nilutamide | Nilandron™ | 4-Nitro-3-(trifluoromethyl)aniline[13] | First |
| Bicalutamide | Casodex® | 4-Cyano-3-(trifluoromethyl)aniline[8] | First |
| Enzalutamide | Xtandi® | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile[10] | Second |
General Synthetic Transformations and Methodologies
The amine functionality of the 3-(trifluoromethyl)aniline scaffold is the primary site for synthetic elaboration. Standard organic chemistry reactions are employed to build the larger pharmaceutical molecule.
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Protocols for the N-Alkylation of 4-Methylthio-3-(trifluoromethyl)aniline: An Application Note for Drug Development Professionals
Abstract
N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The specific substrate, 4-Methylthio-3-(trifluoromethyl)aniline, presents a unique synthetic challenge due to the presence of both an electron-donating methylthio group and a strongly electron-withdrawing trifluoromethyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the N-alkylation of this key intermediate. Detailed methodologies, including reductive amination and palladium-catalyzed Buchwald-Hartwig amination, are presented alongside an in-depth discussion of the underlying chemical principles and strategies to overcome potential challenges such as over-alkylation and substrate deactivation.
Introduction: The Significance of N-Alkylated Anilines and the Unique Chemistry of the Substrate
The introduction of alkyl groups to the nitrogen atom of aniline derivatives is a fundamental strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[1] N-alkylation can profoundly influence basicity (pKa), lipophilicity (logP), and solubility, which in turn are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[1] The target molecule, this compound, is a valuable building block in drug discovery. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methylthio group can be further functionalized.
The electronic dichotomy of the substituents on the aromatic ring of this compound dictates its reactivity. The trifluoromethyl group, a potent electron-withdrawing group, decreases the nucleophilicity of the aniline nitrogen, potentially slowing down N-alkylation reactions. Conversely, the para-methylthio group is electron-donating, which can help to mitigate this deactivating effect. Understanding and managing these opposing electronic influences is paramount for developing successful and high-yielding N-alkylation protocols.
Strategic Approaches to N-Alkylation
Several robust methods exist for the N-alkylation of anilines. The choice of a specific protocol depends on factors such as the nature of the alkylating agent, desired selectivity (mono- vs. di-alkylation), and tolerance of other functional groups. This guide will focus on two of the most versatile and widely adopted strategies: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination: A Controlled and Versatile Method
Reductive amination is a highly effective two-step, one-pot process that converts a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine.[2][3] This method is particularly advantageous for achieving mono-alkylation and avoiding the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[4][5] The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ by a suitable reducing agent.[2][6]
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. This imine is then selectively reduced by a hydride-based reducing agent.
Caption: Workflow of the Reductive Amination Process.
Protocol 1: N-Alkylation of this compound via Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[7]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DCE under a nitrogen atmosphere, add the aldehyde or ketone (1.1 equivalents).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature until the starting aniline is consumed (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Data Presentation:
| Alkylating Agent | Product | Expected Yield Range | Notes |
| Formaldehyde | N-Methyl-4-methylthio-3-(trifluoromethyl)aniline | 75-90% | Use paraformaldehyde and heat if necessary. |
| Acetaldehyde | N-Ethyl-4-methylthio-3-(trifluoromethyl)aniline | 80-95% | |
| Acetone | N-Isopropyl-4-methylthio-3-(trifluoromethyl)aniline | 70-85% | Ketones are generally less reactive than aldehydes. |
| Cyclohexanone | N-Cyclohexyl-4-methylthio-3-(trifluoromethyl)aniline | 75-90% |
Expert Insights:
-
The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective for imines over carbonyls, allowing for a one-pot procedure.[4][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[2][4] Sodium borohydride (NaBH₄) can be used, but the imine must be pre-formed as it can also reduce the starting aldehyde/ketone.[4][7]
-
The electron-withdrawing trifluoromethyl group may slow down the initial nucleophilic attack. Gentle heating (40-50 °C) can be employed to accelerate imine formation if necessary.
-
For less reactive ketones, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can improve yields.[7]
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Approach
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or a pre-formed palladium catalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BrettPhos) (1.1-1.2 equivalents relative to Pd)[12]
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents)
-
Toluene or Dioxane, anhydrous and degassed
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium source, the phosphine ligand, and the base.
-
Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Aryl Halide | Ligand | Base | Temperature (°C) | Expected Yield Range |
| 4-Bromotoluene | XPhos | NaOtBu | 100 | 85-95% |
| 1-Bromo-4-methoxybenzene | SPhos | Cs₂CO₃ | 110 | 80-90% |
| 2-Bromopyridine | BrettPhos | NaOtBu | 90 | 70-85% |
Expert Insights:
-
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step.[12]
-
The base plays a critical role in deprotonating the aniline to form the active nucleophile. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used. For more sensitive substrates, a milder base like cesium carbonate may be preferable.
-
Thorough degassing of the solvent is essential to prevent oxidation of the Pd(0) catalyst.
-
The presence of the electron-withdrawing trifluoromethyl group on the aniline may necessitate slightly higher catalyst loadings or longer reaction times.
Purification and Characterization
Purification of the N-alkylated aniline products is typically achieved by silica gel column chromatography.[8] A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.
For characterization, standard analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Overcoming Challenges
Low Yields:
-
In Reductive Amination: Ensure the quality of the reducing agent and the dryness of the solvent. Consider the addition of a Lewis acid or gentle heating.
-
In Buchwald-Hartwig Amination: Screen different ligands and bases. Ensure the reaction is performed under strictly inert conditions.
Over-alkylation:
-
This is a more significant concern with direct alkylation using alkyl halides but can sometimes occur in reductive amination if an excess of the carbonyl compound and reducing agent is used.[5] To favor mono-alkylation, use a slight excess of the aniline relative to the alkylating agent.[5]
Conclusion
The N-alkylation of this compound can be successfully achieved using robust and scalable methods such as reductive amination and Buchwald-Hartwig amination. By carefully selecting the appropriate reaction conditions, reagents, and catalysts, researchers can efficiently synthesize a wide range of N-alkylated derivatives of this valuable building block. The protocols and insights provided in this application note serve as a practical guide for scientists in the pharmaceutical and agrochemical industries to accelerate their research and development efforts.
References
-
Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Li, G., et al. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(43), 5644-5648.
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
- Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
-
ResearchGate. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions | Request PDF. Retrieved from [Link]
- Wang, C., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(35), 22695-22699.
- Jagrut, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | Request PDF. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
- Adhikari, D., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 329-338.
-
Royal Society of Chemistry. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An overview of palladium-catalyzed N-alkylation reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (1933). Method of separating alkyl anilines.
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic study. (a) Reaction of aniline with alkyl halide under the.... Retrieved from [Link]
- ACS Publications. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- Google Patents. (1983). Process for the selective alkylation of an aniline.
- PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Reductive Amination/Cyclization of ω-Trifluoromethyl Keto Esters to Trifluoromethylated δ-Amino Alcohols and Lactams. Retrieved from [Link]
- Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers, 5(12), 1934-1938.
- Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789.
-
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
- ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789.
- PubMed. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 87(2), 1149-1166.
-
National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Retrieved from [Link]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
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"Methods for the oxidation of the methylthio group in 4-Methylthio-3-(trifluoromethyl)aniline"
An Application Guide:
Strategic Oxidation of the Methylthio Moiety in 4-Methylthio-3-(trifluoromethyl)aniline
Abstract
This application note provides a comprehensive technical guide for the selective oxidation of the methylthio group in this compound to its corresponding sulfoxide and sulfone derivatives. These oxidized products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the sulfoxide and sulfone moieties can significantly modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity. This guide presents two robust and well-established protocols utilizing meta-Chloroperoxybenzoic Acid (m-CPBA) and hydrogen peroxide (H₂O₂), respectively. We delve into the mechanistic rationale, step-by-step experimental procedures, safety considerations, and data interpretation to equip researchers in drug development and synthetic chemistry with reliable methods for these crucial transformations.
Introduction and Scientific Context
The strategic incorporation of sulfur-based functional groups is a cornerstone of modern medicinal chemistry. The oxidation state of sulfur in a molecule can profoundly influence its biological activity. For the scaffold this compound, the conversion of the nucleophilic methylthio (sulfide) group to the more polar methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups is a critical synthetic step.
-
This compound: This compound serves as a key building block. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the aniline moiety provides a reactive handle for further molecular elaboration.
-
The Sulfoxide Derivative: 4-(Methylsulfinyl)-3-(trifluoromethyl)aniline introduces a chiral center at the sulfur atom and acts as a potent hydrogen bond acceptor, which can lead to novel interactions with biological targets.
-
The Sulfone Derivative: 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline features a highly polar and metabolically stable sulfone group that is also a strong hydrogen bond acceptor, often improving the aqueous solubility and pharmacokinetic profile of a drug candidate.
This guide provides validated protocols designed for selectivity and high yield, addressing the common challenge of controlling the oxidation state while preserving the integrity of the sensitive aniline group.
Mechanistic Rationale: Controlling the Oxidation State
The oxidation of a thioether is a sequential process. The sulfur atom's lone pairs of electrons act as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent.
The key to achieving selectivity lies in precise control over the reaction conditions:
-
Stoichiometry: To obtain the sulfoxide, approximately one equivalent of the oxidizing agent is used. To proceed to the sulfone, at least two equivalents are required.
-
Temperature: Thioether oxidations are often exothermic. Low temperatures (e.g., 0 °C) are typically employed to prevent over-oxidation and minimize side reactions.
-
Choice of Oxidant: The reactivity of the oxidizing agent is crucial. Milder conditions are needed to stop at the sulfoxide stage, while more forceful conditions drive the reaction to the sulfone.
The electron-withdrawing nature of the adjacent trifluoromethyl group slightly deactivates the methylthio group towards oxidation. Conversely, the aniline group is susceptible to oxidation itself, a potential side reaction that must be managed through careful selection of reagents and conditions.
General Oxidation Pathway Diagram
The sequential oxidation of the methylthio group is illustrated below.
Caption: Sequential oxidation from thioether to sulfoxide and sulfone.
Recommended Oxidation Protocols
We present two primary methods for the oxidation of this compound. Method A employs m-CPBA, a highly reliable and general oxidant. Method B utilizes hydrogen peroxide, offering a "greener" and more cost-effective alternative.[1][2]
Method A: Controlled Oxidation using m-CPBA
Meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used peracid that delivers clean and efficient oxidation of thioethers.[3][4] Its reactivity can be easily modulated by temperature and stoichiometry to selectively yield either the sulfoxide or the sulfone.
Method B: Green Oxidation using Hydrogen Peroxide
Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant whose primary byproduct is water.[5] Its use in a solvent like glacial acetic acid provides an effective system for thioether oxidation, often with high selectivity.[1]
Comparative Overview of Protocols
| Parameter | Method A: m-CPBA | Method B: H₂O₂ / Acetic Acid |
| Primary Oxidant | m-Chloroperoxybenzoic acid | 30% Hydrogen Peroxide |
| Selectivity Control | Excellent; via stoichiometry & temp. | Good; primarily via stoichiometry |
| Reaction Conditions | Low temperature (0 °C to RT) | Room Temperature |
| Key Advantage | High reactivity and reliability | "Green" oxidant, low cost |
| Workup Complexity | Requires quenching and washing | Simple neutralization and extraction |
| Safety Concern | m-CPBA is potentially explosive | H₂O₂ is a strong oxidizer |
Detailed Experimental Procedures
General Experimental Workflow
The overall process for both methods follows a standardized laboratory workflow.
Caption: Standardized workflow for oxidation reactions.
Protocol A1: Synthesis of 4-(Methylsulfinyl)-3-(trifluoromethyl)aniline (Sulfoxide)
Principle: Stoichiometric oxidation using one equivalent of m-CPBA at low temperature selectively converts the thioether to a sulfoxide without significant over-oxidation to the sulfone.
Materials and Reagents:
-
This compound (e.g., 1.00 g, 4.82 mmol)
-
m-Chloroperoxybenzoic acid (m-CPBA, tech. grade, ~77%; 1.10 g, ~4.92 mmol, 1.02 eq)
-
Dichloromethane (DCM), anhydrous (25 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Safety Precautions:
-
This compound: Harmful if swallowed or in contact with skin.[6] Causes skin and serious eye irritation.[7] Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
m-CPBA: Potent oxidizing agent. Can be shock-sensitive and potentially explosive when dry.[8] Always handle with care, avoid grinding, and store at recommended temperatures (2-8 °C).[8]
-
DCM: Volatile and a suspected carcinogen. Handle exclusively in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 4.82 mmol) in anhydrous DCM (25 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
m-CPBA Addition: Add solid m-CPBA (1.10 g, 1.02 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Typical mobile phase: 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated Na₂SO₃ solution (15 mL) to destroy excess peroxide. Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove m-chlorobenzoic acid, and finally with brine (20 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel to yield the pure sulfoxide.
Protocol A2: Synthesis of 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline (Sulfone)
Principle: Using an excess of m-CPBA (>2 equivalents) provides the oxidizing power to convert the intermediate sulfoxide into the final sulfone product.
Materials and Reagents:
-
Follow Protocol A1, with the following modification:
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%; 2.20 g, ~9.84 mmol, 2.04 eq)
Step-by-Step Procedure:
-
Setup and Cooling: Follow steps 1 and 2 from Protocol A1.
-
m-CPBA Addition: Add the first half of the m-CPBA (1.10 g) portion-wise at 0 °C. Allow the mixture to stir for 1 hour.
-
Warming and Second Addition: Remove the ice bath and allow the reaction to warm to room temperature. Add the remaining m-CPBA (1.10 g) portion-wise.
-
Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis confirms the complete conversion of the intermediate sulfoxide to the sulfone.
-
Quenching, Workup, and Purification: Follow steps 5-8 from Protocol A1. The sulfone product is typically a stable, crystalline solid that may also be purified by recrystallization.
Protocol B: Synthesis of 4-(Methylsulfinyl)-3-(trifluoromethyl)aniline (Sulfoxide) with H₂O₂
Principle: A transition-metal-free oxidation using hydrogen peroxide in an acidic medium provides a green and efficient route to the sulfoxide.[1][2]
Materials and Reagents:
-
This compound (1.00 g, 4.82 mmol)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution; 0.54 mL, ~5.30 mmol, 1.1 eq)
-
Glacial Acetic Acid (10 mL)
-
Sodium Hydroxide (NaOH), 4 M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Safety Precautions:
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.[10] Never mix with combustible materials.[11] Ensure adequate ventilation. Reactions can be exothermic.
-
Glacial Acetic Acid: Corrosive. Handle with care in a fume hood.
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 4.82 mmol) in glacial acetic acid (10 mL).
-
H₂O₂ Addition: To the stirred solution at room temperature, add 30% H₂O₂ (0.54 mL, 1.1 eq) dropwise over 10 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete in 2-6 hours.[1]
-
Workup: Carefully pour the reaction mixture into a beaker containing ice water (50 mL).
-
Neutralization: Slowly neutralize the solution by adding 4 M NaOH solution until the pH is ~7-8. Perform this step in an ice bath to control the heat of neutralization.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol A1.
Troubleshooting and Expert Insights
-
Incomplete Conversion to Sulfoxide: If starting material remains, a small additional charge of the oxidant (0.1 eq) can be added. Ensure the initial oxidant has not degraded; use fresh or properly stored reagents.
-
Over-oxidation to Sulfone (When Sulfoxide is Desired): This is the most common issue. Causality: The reaction was run at too high a temperature, or too much oxidant was added. Solution: Maintain strict temperature control (0 °C or below for m-CPBA) and use precise stoichiometry. Add the oxidant slowly and in small portions.
-
Aniline Oxidation: Formation of colored byproducts may indicate oxidation of the aniline nitrogen. While the presented conditions are generally selective for sulfur, this can occur with highly reactive oxidants or prolonged reaction times. If this is problematic, protection of the aniline (e.g., as an acetamide) prior to oxidation may be necessary.
-
Difficult Workup (m-CPBA): The byproduct, m-chlorobenzoic acid, can sometimes be difficult to remove. Solution: Thorough washing with NaHCO₃ is critical. If it persists, a dilute NaOH wash can be attempted, but this risks hydrolyzing ester functionalities if present elsewhere in the molecule.
Conclusion
The selective oxidation of this compound is a readily achievable transformation crucial for the synthesis of high-value chemical entities. By carefully controlling stoichiometry and temperature, researchers can reliably produce either the sulfoxide or sulfone derivative in high yield. The m-CPBA method offers robust and predictable results, while the hydrogen peroxide method provides a more sustainable and cost-effective alternative. The protocols and insights provided in this guide are designed to empower scientists to successfully perform these oxidations and advance their research and development objectives.
References
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. (2016, January 19). National Institutes of Health.[Link]
-
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]
-
Ali, M. H., & Jannapu Reddy, G. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(5), 1133–1139. [Link]
-
Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen | The Journal of Organic Chemistry - ACS Publications. ACS Publications.[Link]
-
Procedures for using peroxide (organic peracid; H2O2; etc.). EPFL.[Link]
-
Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing). RSC Publishing.[Link]
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). University of California, Los Angeles.[Link]
- CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents.
-
Reactivity and Selectivity in the Oxidation of Aryl Methyl Sulfides and Sulfoxides by Hydrogen Peroxide Mediated by Acetonitrile - RSC Publishing. RSC Publishing.[Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate.[Link]
-
Hydrogen Peroxide Storage, Handling and Safety Requirements: A Complete Guide. Matche.[Link]
-
Development and novel applications of halogenating agents. - ThinkIR - University of Louisville. University of Louisville.[Link]
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Mechanism of the oxidation of alkyl aryl sulfides by phenyliodoso diacetate | The Journal of Organic Chemistry - ACS Publications. ACS Publications.[Link]
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469–2476. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Master Organic Chemistry.[Link]
-
Oxidation of different substituted aryalkyl sulfides. Reaction conditions. ResearchGate.[Link]
-
WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE - WIPO Patentscope. WIPO.[Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega - ACS Publications. ACS Publications.[Link]
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m-CHLOROPERBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses.[Link]
- EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents.
-
H2O2 Safety and Handling of Hydrogen Peroxide.pdf - Solvay. Solvay.[Link]
-
Ali, M. H., & Jannapu Reddy, G. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI.[Link]
-
Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. University of Rochester.[Link]
-
Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate. ResearchGate.[Link]
-
Penketh, P. A. (2018). Safe use of Hydrogen Peroxide in the Organic Lab. UNL Digital Commons.[Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes | Organic Letters - ACS Publications. ACS Publications.[Link]
-
absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing.[Link]
-
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing). RSC Publishing.[Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing). RSC Publishing.[Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Organic Syntheses.[Link]
-
(A): molecular structure of 4-nitro-3-(trifluoromethyl)aniline and... - ResearchGate. ResearchGate.[Link]
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Application Notes and Protocols: 4-Methylthio-3-(trifluoromethyl)aniline as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Methylthio-3-(trifluoromethyl)aniline in Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and sulfur-containing moieties into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Similarly, the methylthio (-SCH3) group can influence molecular conformation and provide a handle for further functionalization.
This compound emerges as a uniquely valuable building block, offering a synthetically accessible platform for the construction of a diverse array of heterocyclic compounds. The juxtaposition of an electron-donating methylthio group and a strongly electron-withdrawing trifluoromethyl group on the aniline ring creates a unique electronic environment that can be exploited to direct and facilitate various cyclization reactions. This guide provides an in-depth exploration of the properties, reactivity, and synthetic applications of this compound, complete with detailed protocols for the synthesis of key heterocyclic scaffolds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 65934-74-9 | [2] |
| Molecular Formula | C8H8F3NS | [2] |
| Molecular Weight | 175.15 g/mol | [2] |
| Appearance | Colorless to yellow/orange clear liquid | [3] |
| Boiling Point | 204 °C | [2] |
| Density | 1.220 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.490 | [2] |
Spectroscopic Data (Predicted and from related compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.4 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.8 (br s, 2H, NH₂), ~2.5 (s, 3H, SCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~148 (C-NH₂), ~135 (C-CF₃), ~130 (Ar-CH), ~125 (q, J ≈ 272 Hz, CF₃), ~120 (Ar-CH), ~115 (Ar-CH), ~110 (C-SCH₃), ~15 (SCH₃).
-
IR (neat): ν ~3450, 3350 (N-H stretch), ~1620 (N-H bend), ~1330 (C-F stretch), ~1120 (C-F stretch) cm⁻¹.
Reactivity Profile: A Tale of Two Substituents
The synthetic utility of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group and the electronically modified aromatic ring.
Caption: Workflow for the synthesis of quinolines from this compound.
Protocol: Two-Step Synthesis of a 7-(Methylthio)-6-(trifluoromethyl)quinoline Derivative
Step 1: Synthesis of 2-Amino-4-(methylthio)-5-(trifluoromethyl)acetophenone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq.) to the stirred solution.
-
Addition of Lewis Acid: Cautiously add aluminum chloride (AlCl₃) (1.2 eq.) portion-wise, maintaining the temperature below 5 °C. The reaction mixture will likely become viscous and change color.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Friedländer Annulation
-
Reaction Setup: In a round-bottom flask, combine the 2-amino-4-(methylthio)-5-(trifluoromethyl)acetophenone (1 eq.) from Step 1 and an α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.1 eq.).
-
Catalyst and Solvent: Add a catalytic amount of a proline potassium salt or a similar basic catalyst and a suitable solvent like ethanol. [7]3. Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting solid or oil by recrystallization or column chromatography to yield the desired quinoline derivative.
Application & Protocol 2: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities. [8]They are commonly synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of benzimidazoles.
Protocol: Multi-Step Synthesis of a 5-(Methylthio)-6-(trifluoromethyl)benzimidazole Derivative
-
Nitration: Carefully nitrate this compound to introduce a nitro group ortho to the amine. This step requires careful control of temperature and nitrating agent concentration to achieve the desired regioselectivity.
-
Reduction: Reduce the nitro group of the resulting 2-nitro-4-(methylthio)-5-(trifluoromethyl)aniline to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C). This yields the key intermediate, 4-(methylthio)-5-(trifluoromethyl)benzene-1,2-diamine.
-
Condensation and Cyclization: React the diamine with a carboxylic acid of choice (or an aldehyde followed by oxidation) in the presence of an acid catalyst (e.g., polyphosphoric acid or acetic acid) at elevated temperatures. [9]This effects the condensation and subsequent cyclization to form the benzimidazole ring.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.
Application & Protocol 3: Synthesis of Substituted Benzothiazoles
Benzothiazoles are another important class of sulfur-containing heterocycles. [10]A common synthetic route involves the reaction of a 2-aminothiophenol with a carboxylic acid or aldehyde.
Workflow Diagram:
Caption: Workflow for the synthesis of benzothiazoles.
Protocol: Multi-Step Synthesis of a 6-(Methylthio)-5-(trifluoromethyl)benzothiazole Derivative
-
Thiocyanation: Introduce a thiocyanate group ortho to the amine of this compound. This can be achieved using reagents like potassium thiocyanate in the presence of a halogen.
-
Conversion to Thiol: The thiocyanate group is then converted to a thiol. This can be accomplished by reduction (e.g., with sodium borohydride) followed by acidic work-up, or by hydrolysis under basic conditions. This yields the crucial 2-amino-4-(methylthio)-5-(trifluoromethyl)benzenethiol intermediate.
-
Condensation and Cyclization: React the 2-aminothiophenol derivative with an aldehyde or carboxylic acid. When using an aldehyde, an oxidative cyclization often occurs, which can be facilitated by air or a mild oxidant. With a carboxylic acid, a dehydrating agent or high temperatures are typically required to drive the reaction to completion.
-
Work-up and Purification: The work-up and purification will depend on the specific reaction conditions and the properties of the final product, but will generally involve extraction and chromatographic purification or recrystallization.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [11][9]It is classified as a skin and eye irritant and may cause respiratory irritation. [2][9]All manipulations should be performed in a well-ventilated fume hood. [11][9]
Conclusion
This compound is a highly functionalized and synthetically versatile building block for the construction of medicinally relevant heterocyclic compounds. The protocols and workflows outlined in this guide provide a starting point for researchers to explore the rich chemistry of this valuable starting material. The unique electronic properties conferred by the methylthio and trifluoromethyl substituents offer exciting opportunities for the development of novel molecular architectures with tailored biological and material properties.
References
- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
- ResearchGate. (2025). An Unexpected Incident with 4-Trifluoromethylaniline.
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Royal Society of Chemistry.
- Wikipedia. (n.d.). Benzothiazole. Wikipedia.
- Du, X. L., Jiang, B., & Li, Y. C. (2013).
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal.
- MDPI. (n.d.).
- PMC. (n.d.).
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline. PubChem.
- PMC. (n.d.).
- MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
- Supporting Information for Visible Light Photocatalytic Synthesis of Benzothiophenes. (n.d.).
- Sci-Hub. (n.d.).
- ChemicalBook. (n.d.). 4-(Trifluoromethylthio)aniline(372-16-7) 1H NMR spectrum. ChemicalBook.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- PMC. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC.
- MPG.PuRe. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline. TCI Chemicals.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Methyl-3-(trifluoromethyl)aniline. Fisher Scientific.
- ResearchGate. (n.d.). Direct Trifluoromethylthiolation Reactions Involving Radical Processes.
- Sigma-Aldrich. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline 98. Sigma-Aldrich.
- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- MDPI. (2022).
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Application Notes and Protocols for the Analytical Determination of 4-Methylthio-3-(trifluoromethyl)aniline
Abstract
This document provides a comprehensive guide to the development of analytical methods for the detection and quantification of 4-Methylthio-3-(trifluoromethyl)aniline. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical methods are crucial for quality control, impurity profiling, and stability testing.[1] This application note details proposed starting methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a foundation for method development and validation in accordance with ICH guidelines.[2][3][4]
Introduction: The Analytical Imperative
This compound is an aromatic amine characterized by the presence of a trifluoromethyl group and a methylthio group. These functional groups impart unique chemical properties that are beneficial in the design of bioactive molecules, such as enhanced metabolic stability and lipophilicity.[1] Consequently, the presence and purity of this intermediate must be rigorously controlled during the manufacturing process. The development of sensitive, specific, and accurate analytical methods is therefore not merely a regulatory requirement but a cornerstone of ensuring the safety and efficacy of the final drug product.
This guide provides the scientific rationale and step-by-step protocols for two primary analytical techniques: HPLC for routine purity assessment and quantification, and GC-MS for impurity identification and trace analysis.
Physicochemical Properties and Analytical Considerations
While experimental data for this compound is not extensively available, its structure allows for the prediction of its physicochemical properties based on its constituent functional groups and related molecules like 4-Methyl-3-(trifluoromethyl)aniline[2] and 4-((Trifluoromethyl)thio)aniline.[5]
| Property | Predicted Value/Characteristic | Rationale for Analytical Method Development |
| Molecular Weight | 191.19 g/mol (Isomer)[5] | Suitable for both HPLC and GC-MS analysis. |
| Boiling Point | Expected to be >200 °C | The compound is likely to be a liquid at room temperature and sufficiently volatile for GC analysis, possibly with a high inlet temperature. |
| Solubility | Predicted to be soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) and slightly soluble in water.[6] | This solubility profile is ideal for sample preparation in both reverse-phase HPLC and GC-MS. |
| UV Absorbance | Expected to have a chromophore due to the substituted benzene ring. | Allows for sensitive detection by HPLC with a UV detector. A UV scan should be performed to determine the optimal wavelength for detection. |
| Polarity | Moderately polar due to the aniline group, but with significant non-polar character from the trifluoromethyl and methylthio groups. | Suitable for reverse-phase HPLC. The polarity may require derivatization for optimal peak shape in GC, although direct injection is likely feasible. |
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
Principle: Reverse-phase HPLC is the method of choice for the routine analysis of moderately polar, non-volatile, or thermally labile compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The trifluoromethyl and methylthio groups will contribute to its retention on a C18 column, while the aniline group provides polarity. A UV detector is suitable due to the aromatic nature of the molecule.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides a good balance of retention and efficiency for this type of compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and good peak shape for the basic aniline moiety. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reverse-phase HPLC with good UV transparency. |
| Gradient | 30% B to 80% B over 15 minutes | A gradient elution is recommended to ensure elution of the main peak with good symmetry and to separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
HPLC Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Degas both mobile phases before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution of the stock solution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solutions.
-
Calculation: Calculate the purity of the sample using the area normalization method or quantify against the reference standard using a calibration curve.
HPLC Workflow Diagram
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The high boiling point of the analogous 4-Methyl-3-(trifluoromethyl)aniline (204 °C) suggests that the target analyte is amenable to GC analysis.[2] The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by comparison to spectral libraries or by interpretation.
Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Justification |
| GC System | Gas chromatograph with a mass selective detector | Standard instrumentation for this type of analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that provides good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas compatible with MS detection. |
| Inlet Temperature | 250 °C | Should be high enough to ensure complete volatilization of the analyte without causing degradation. |
| Injection Mode | Split (e.g., 50:1) | To avoid overloading the column with the main component. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A starting temperature below the solvent boiling point and a ramp that allows for the separation of potential impurities with different volatilities. |
| MS Transfer Line | 280 °C | To prevent condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of the analyte and potential impurities. |
GC-MS Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate to obtain a 1 mg/mL solution.
-
Instrument Setup: Set up the GC-MS system according to the parameters in the table above.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS.
-
Data Analysis: Identify the main component by its retention time and mass spectrum. Analyze the mass spectra of any additional peaks to tentatively identify impurities by comparing them with a spectral library (e.g., NIST).
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow.
Method Validation
Any developed analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[4]
Validation Parameters
The following parameters should be assessed during method validation:
| Parameter | HPLC | GC-MS |
| Specificity | Demonstrate separation from potential impurities and degradation products. | Confirm peak identity and purity using mass spectra. |
| Linearity | Assess over a range of concentrations (e.g., 50-150% of the nominal concentration). | Assess over a suitable concentration range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. |
| Accuracy | Determine by recovery studies of spiked samples. | Determine by recovery studies of spiked samples. |
| Precision | Evaluate at the repeatability (intra-day) and intermediate precision (inter-day, different analysts) levels. | Evaluate at the repeatability and intermediate precision levels. |
| Limit of Detection (LOD) | Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | Determine based on signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | Determine based on signal-to-noise ratio. |
| Robustness | Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). | Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, oven temperature ramp). |
Conclusion
The HPLC and GC-MS methods proposed in this application note provide a solid foundation for the development of robust and reliable analytical procedures for this compound. The HPLC method is well-suited for routine quality control, offering precise and accurate quantification, while the GC-MS method is invaluable for the identification of volatile impurities. It is imperative that these starting methods are further optimized and fully validated to meet regulatory requirements and ensure the quality of the final product.
References
-
PubChem. (n.d.). 4-((Trifluoromethyl)thio)aniline. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Metil-3-(trifluorometil)anilina. Retrieved from [Link]
-
Hossain, M. A., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc. Retrieved from [Link]
-
Jain, R., et al. (2018). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. Retrieved from [Link]
-
Schmidt, N., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Retrieved from [Link]
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- 3. Cas 372-16-7,4-(Trifluoromethylthio)aniline | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthetic Routes to Derivatives of 4-Methylthio-3-(trifluoromethyl)aniline
Introduction: The Strategic Importance of a Trifluoromethylated Aniline Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a methylthio (SCH₃) group and an aniline core, as in 4-methylthio-3-(trifluoromethyl)aniline, the resulting scaffold becomes a highly versatile platform for generating a diverse library of bioactive compounds.
This compound and its derivatives are key intermediates in the synthesis of pharmaceuticals and crop protection agents.[1] The aniline moiety serves as a synthetic handle for a multitude of transformations, the methylthio group can be oxidized to sulfoxides and sulfones to fine-tune electronic properties and solubility, and the trifluoromethyl group provides the aforementioned benefits of fluorination. This guide provides an in-depth exploration of the primary synthetic strategies for preparing and derivatizing this valuable building block, grounded in mechanistic principles and supported by detailed, field-proven protocols.
Part 1: Synthesis of the Core Intermediate: this compound
The most common and industrially scalable approach to the parent aniline begins with a commercially available nitrotoluene derivative. The synthesis is typically a two-step process involving the introduction of the methylthio group followed by the reduction of the nitro functionality.
Nucleophilic Aromatic Substitution to Introduce the Methylthio Group
A common precursor is 4-chloro-2-nitrobenzotrifluoride. The electron-withdrawing effects of both the nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chloride by a sulfur nucleophile like sodium thiomethoxide.
Reduction of the Nitro Group
The reduction of the nitro group to the primary amine is a critical step. While various methods exist, catalytic hydrogenation or reduction with metals in acidic media are prevalent. For instance, the reduction of a nitro precursor using iron powder in the presence of a catalytic amount of hydrochloric acid is a robust and cost-effective method.[2]
Part 2: Key Derivatization Strategies
Once the core this compound is obtained, its functional groups offer multiple avenues for derivatization.
Reactions at the Amino Group
The aniline nitrogen is a versatile nucleophile, enabling a wide range of modifications.
Standard acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, proceed readily to form stable amide and sulfonamide derivatives, respectively. These reactions are fundamental for building more complex molecular architectures.
The transformation of the primary amino group into a diazonium salt opens up a vast array of synthetic possibilities, allowing its replacement with various substituents. This classic yet powerful transformation, known as the Sandmeyer reaction, is catalyzed by copper(I) salts.[3] It provides a method to introduce halogens (Cl, Br), cyano groups, and even trifluoromethyl or trifluoromethylthio groups.[3][4][5]
The general mechanism involves the formation of an aryl diazonium salt, followed by a single-electron transfer from the copper(I) catalyst to form an aryl radical and N₂ gas. This radical then reacts with the copper(II) species to yield the final product.
Caption: Generalized mechanism of the Sandmeyer reaction.
For the synthesis of diarylamines or alkyl-arylamines, the Buchwald-Hartwig amination is the state-of-the-art method.[6] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. In the context of our topic, this compound can be coupled with various aryl or heteroaryl halides to generate complex derivatives. The reaction's success hinges on the choice of palladium catalyst, phosphine ligand, and base.[7]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Oxidation of the Methylthio Group
The sulfur atom of the methylthio group can be selectively oxidized to afford the corresponding sulfoxide (SO) or sulfone (SO₂). This transformation is synthetically valuable as it significantly alters the electronic and physical properties of the molecule, impacting its polarity, solubility, and ability to act as a hydrogen bond acceptor. Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and Oxone®. The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.
| Derivative | Oxidation State | Typical Reagent | Key Property Change |
| Sulfoxide | S=O | 1 equiv. mCPBA or H₂O₂ | Increased polarity, introduces chirality |
| Sulfone | O=S=O | >2 equiv. mCPBA or Oxone® | Strong electron-withdrawing, H-bond acceptor |
| Table 1. Oxidation of the Methylthio Group. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-(methylthio)-2-(trifluoromethyl)benzene via Sandmeyer Reaction
This protocol describes the conversion of the amino group of this compound to a bromo substituent.
Materials:
-
This compound
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 50 mL of 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.7 g in 15 mL of water) dropwise via a dropping funnel. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
In a separate 500 mL flask, prepare a solution of copper(I) bromide (8.0 g) in 40 mL of 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to yield the title compound.
Protocol 2: N-Arylation using Buchwald-Hartwig Amination
This protocol details the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.4 equivalents).
-
Add this compound (1.0 equivalent) and 4-bromotoluene (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl product.
Conclusion
This compound is a privileged scaffold whose derivatives are of significant interest in applied chemistry. A thorough understanding of the key synthetic transformations—including Sandmeyer-type reactions for functional group interconversion, Buchwald-Hartwig amination for C-N bond formation, and sulfide oxidation for modulating electronic properties—empowers researchers to efficiently generate novel and diverse molecular entities. The protocols provided herein serve as a practical guide for the synthesis and derivatization of this important intermediate, facilitating advancements in pharmaceutical and agrochemical research.
References
-
JoVE. (2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments). [Link][9]
-
National Center for Biotechnology Information. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central. [Link][10]
-
Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. [11]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][8]
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link][4]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link][7]
-
Matheis, C., Wagner, V., & Goossen, L. J. (2016). Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper. Chemistry (Weinheim an der Bergstrasse, Germany), 22(1), 79–82. [Link][5]
-
Chem-Impex. (n.d.). 4-Metil-3-(trifluorometil)anilina. [Link][1]
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- 5. Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Integration of 4-Methylthio-3-(trifluoromethyl)aniline in Advanced Materials Science: Application Notes and Protocols
Introduction: A Multifaceted Building Block for High-Performance Polymers
4-Methylthio-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of advanced materials.[1] Its unique molecular architecture, featuring a nucleophilic amine group for polymerization, a trifluoromethyl (-CF3) moiety, and a methylthio (-SCH3) group, imparts a desirable combination of properties to the resulting polymers. The presence of the trifluoromethyl group is particularly noteworthy, as it is known to enhance thermal stability, chemical resistance, solubility, and optical transparency in polymeric structures.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in materials science, with a focus on the synthesis of high-performance aromatic polyamides.
The strategic incorporation of fluorine-containing monomers is a well-established approach to developing polymers with superior performance characteristics. The strong carbon-fluorine bond and the high electronegativity of fluorine atoms contribute to the overall stability and unique electronic properties of the polymer chains.[4] Consequently, polymers derived from this compound are anticipated to be valuable in applications demanding robust materials that can withstand harsh environmental conditions, such as in the aerospace, electronics, and biomedical fields.
Core Applications in Polymer Chemistry
The primary application of this compound in materials science is as a monomer in polycondensation reactions. Its amine functionality allows it to react with difunctional carboxylic acids or their derivatives (such as diacyl chlorides) to form aromatic polyamides (aramids). These materials are renowned for their exceptional strength and thermal resistance.
Key Advantages of Incorporating this compound:
-
Enhanced Thermal Stability: The trifluoromethyl group increases the oxidative and thermal stability of the polymer backbone.
-
Improved Solubility: The bulky and non-polar nature of the -CF3 group can disrupt chain packing, leading to improved solubility in organic solvents, which is advantageous for processing and film casting.[2][5]
-
Chemical Resistance: The electron-withdrawing nature of the trifluoromethyl group can protect the polymer backbone from chemical attack.
-
Tailored Optical Properties: Fluorinated polymers often exhibit lower refractive indices and can be designed to have high optical transparency.[6]
Detailed Application Protocol: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This section provides a representative, detailed protocol for the synthesis of an aromatic polyamide using this compound and a diacid chloride. This low-temperature solution polycondensation method is widely used for preparing high molecular weight aromatic polyamides.[4][7]
Causality Behind Experimental Choices:
-
Low-Temperature Reaction: This method is preferred to avoid side reactions and degradation that can occur at higher temperatures, ensuring the formation of a high molecular weight polymer with a well-defined structure.
-
Polar Aprotic Solvent (N,N-dimethylacetamide - DMAc): DMAc is an excellent solvent for both the monomers and the resulting polymer, ensuring the reaction mixture remains homogeneous. The presence of a salt like lithium chloride (LiCl) further enhances the solubility of the growing polymer chains, preventing premature precipitation.[8]
-
Diacid Chloride: The high reactivity of acyl chlorides allows the polymerization to proceed rapidly and efficiently at low temperatures.
-
Inert Atmosphere (Nitrogen): The reaction is carried out under a nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen, which could terminate the growing polymer chains.
Experimental Workflow Diagram
Caption: Workflow for Aromatic Polyamide Synthesis.
Step-by-Step Methodology
Materials:
-
This compound (purified by sublimation or recrystallization)
-
Terephthaloyl chloride (or other aromatic diacid chloride, purified by sublimation or distillation)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Lithium chloride (LiCl, dried under vacuum)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Low-temperature bath (ice-water or cryocooler)
-
Standard laboratory glassware
Procedure:
-
Drying and Setup: Thoroughly dry all glassware in an oven at 120°C overnight and assemble the reaction apparatus while hot under a stream of dry nitrogen.
-
Monomer Dissolution: In the reaction flask, dissolve a pre-weighed amount of this compound and lithium chloride in anhydrous DMAc. A typical concentration would be around 10-15% solids (w/v).
-
Cooling: Cool the stirred solution to 0°C using a low-temperature bath.
-
Addition of Diacid Chloride: Add an equimolar amount of the diacid chloride to the dropping funnel and add it dropwise to the cooled aniline solution over 30-60 minutes with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours. Then, allow the mixture to warm to room temperature and continue stirring for 18-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with fresh methanol and then with hot water to remove any residual solvent and salts.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Data Presentation: Expected Polymer Properties
| Property | Expected Value/Range | Significance |
| Inherent Viscosity | 0.5 - 1.5 dL/g | Indicates the formation of a high molecular weight polymer. |
| Glass Transition Temp. (Tg) | > 250 °C | High Tg signifies excellent thermal stability. |
| 5% Weight Loss Temp. (TGA) | > 400 °C in N2 | Demonstrates high thermal decomposition temperature. |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMF) | Facilitates processing and film formation.[6] |
| Film Appearance | Flexible and transparent | Suitable for applications requiring good optical properties.[6] |
Characterization of the Resulting Polyamide
To confirm the successful synthesis and to characterize the properties of the polyamide, the following analytical techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To verify the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Logical Relationship Diagram
Caption: Monomer to Application Pathway.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance aromatic polyamides. The presence of the trifluoromethyl group imparts desirable properties such as enhanced thermal stability, solubility, and chemical resistance. The provided protocol for low-temperature solution polycondensation offers a reliable method for synthesizing these advanced materials. The resulting polymers have significant potential for use in a variety of demanding applications in materials science and beyond. Further research into copolymerization and the synthesis of other polymer architectures, such as polyimides, will undoubtedly expand the utility of this versatile building block.
References
-
The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (n.d.). Retrieved from [Link]
-
Organo-Soluble Fluorinated Polyimides Derived from 4,4′Bis (3-amino-5-tri uoromethylphenoxy)-3,3′,5,5′-tetramethyl biphenyl (TFMDA) and Aromatic Dianhydrides. (2025-08-09). ResearchGate. Retrieved from [Link]
-
Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022-01-27). MDPI. Retrieved from [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. (n.d.). Universiti Kebangsaan Malaysia. Retrieved from [Link]
-
Low-temperature solution polycondensation. (2025-08-07). ResearchGate. Retrieved from [Link]
-
Synthesis of polyamides. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis and Characteristic ofA New Soluble Polyimides. (n.d.). Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Synthesis and properties of fluorinated aromatic poly(amide imide)s based on 4,4′‐bis(4‐amino‐2‐trifluoromethylphenoxy)benzophenone and various bis(trimellitimide)s / Journal of Applied Polymer Science, 2006 [sci-hub.red]
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- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Methylthio-3-(trifluoromethyl)aniline
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. 4-Methylthio-3-(trifluoromethyl)aniline is a uniquely valuable, though not widely commercially available, building block. Its structure is distinguished by two electronically opposing substituents: a moderately electron-donating methylthio (-SMe) group and a strongly electron-withdrawing trifluoromethyl (-CF3) group. This electronic arrangement imparts distinct reactivity and renders the resulting coupled products of significant interest for tuning properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1]
The trifluoromethyl group is a well-established bioisostere for various groups and is known to enhance metabolic stability and binding affinity due to its lipophilic and electron-withdrawing nature. Conversely, the methylthio group can engage in specific interactions with biological targets and offers a potential site for metabolism or further functionalization. This guide provides a comprehensive overview and detailed, field-tested protocols for leveraging this versatile aniline derivative in several cornerstone palladium-catalyzed cross-coupling reactions.
The protocols herein are designed to be robust starting points for research and development. They are built upon established principles of cross-coupling chemistry and draw from validated methods for structurally and electronically analogous substrates.
Synthesis of the Core Reagent: this compound
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Rationale: This three-step sequence involves a regioselective nitration, followed by a nucleophilic aromatic substitution to install the methylthio group, and concludes with a standard reduction of the nitro group to the target aniline. The choice of iron in acidic media or catalytic hydrogenation for the reduction are common, scalable methods.[2][3]
Materials:
-
2-Chlorobenzotrifluoride
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Nitration: To a stirred solution of concentrated H₂SO₄ at 0 °C, add 2-chlorobenzotrifluoride dropwise. Subsequently, add a mixture of fuming HNO₃ and concentrated H₂SO₄ dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Pour the mixture onto ice and extract with DCM. Wash the organic layer with water, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield 1-chloro-2-nitro-5-(trifluoromethyl)benzene.
-
Thiomethylation: Dissolve the crude product from the previous step in DMF. Add sodium thiomethoxide portion-wise at room temperature. Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to obtain 4-methylthio-2-nitro-1-(trifluoromethyl)benzene.
-
Reduction: To a mixture of the nitro compound in ethanol and water, add ammonium chloride followed by iron powder. Heat the suspension to reflux (approx. 80-90 °C) and stir vigorously for 3-5 hours until the reaction is complete (monitored by TLC). Cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, this compound.
Part 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of complex diaryl or alkylaryl amines from aryl halides.[4][5] In this section, this compound acts as the nucleophilic amine component, coupling with a variety of aryl halides.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is critical. These ligands facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the aniline, forming the active palladium-amido intermediate.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are used to ensure solubility of the reagents and to prevent catalyst deactivation.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide and this compound to the tube.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Execution: Seal the tube, remove it from the glovebox (if used), and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Suzuki-Miyaura Coupling
To utilize this compound in C-C bond-forming reactions like the Suzuki-Miyaura coupling, it must first be converted into an aryl halide. This is typically achieved via a Sandmeyer reaction to install a bromine or iodine atom at the 4-position, displacing the amine. The resulting 4-halo-2-(methylthio)-5-(trifluoromethyl)benzene can then be coupled with a wide range of boronic acids or esters.[8]
Protocol 3: Suzuki-Miyaura Coupling of 1-Bromo-4-(methylthio)-3-(trifluoromethyl)benzene
Rationale:
-
Precursor Synthesis (Not detailed): The aniline is converted to the corresponding aryl bromide via diazotization followed by a Sandmeyer reaction with CuBr.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, effective catalyst for many Suzuki couplings.[9] Alternatively, more active catalyst systems using Pd(OAc)₂ with phosphine ligands can be employed, especially for less reactive aryl bromides or chlorides.[10]
-
Base and Solvent: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid. A two-phase solvent system like Toluene/Water or Dioxane/Water is commonly used.[8][10]
Catalytic Cycle: Suzuki-Miyaura Coupling```dot
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Protocol 4: Sonogashira Coupling of 1-Iodo-4-(methylthio)-3-(trifluoromethyl)benzene
Note: Aryl iodides are generally more reactive than bromides in Sonogashira couplings. [11] Materials:
-
1-Iodo-4-(methylthio)-3-(trifluoromethyl)benzene (1.0 eq.)
-
Terminal Alkyne (1.2-1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or a mixture of THF/Et₃N
-
Schlenk flask
Procedure:
-
Setup: To a dry Schlenk flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (THF, if used) followed by the amine base (e.g., Et₃N). Finally, add the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid.
-
Monitoring: Monitor progress by TLC or GC-MS.
-
Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a plug of silica gel to remove metal salts, washing with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Summary of Recommended Conditions
| Reaction Type | Aryl Precursor | Coupling Partner | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) |
| Buchwald-Hartwig | Aryl Bromide | 4-MeS-3-CF₃-Aniline | Pd(OAc)₂ (2), XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 |
| Suzuki-Miyaura | 1-Br-4-MeS-3-CF₃-Benzene | Arylboronic Acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2.0) | Toluene/H₂O | 90-100 | 6-18 |
| Sonogashira | 1-I-4-MeS-3-CF₃-Benzene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (3), CuI (6) | Et₃N (2.0+) | THF/Et₃N | 25-60 | 2-12 |
References
- Google Patents. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
-
American Chemical Society Publications. N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
-
National Center for Biotechnology Information. Trifluoromethylarylation of alkenes using anilines. [Link]
-
American Chemical Society Publications. N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
-
ResearchGate. Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
National Center for Biotechnology Information. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
-
National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Intramolecular Heck reaction. [Link]
-
ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
Wiley Online Library. The Intramolecular Heck Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. Palladium-Catalyzed Reactions. [Link]
-
PubMed. Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling in eco-friendly water. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
IAEA-INIS. Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki–Miyaura C-C coupling in eco-friendly water. [Link]
-
ResearchGate. Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. [Link]
-
PubMed. Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of 4-Methylthio-3-(trifluoromethyl)aniline in the Synthesis of Kinase Inhibitors
Introduction: The Evolving Landscape of Kinase Inhibitor Synthesis
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. A key building block in the synthesis of many successful kinase inhibitors is the substituted aniline scaffold. This guide focuses on the strategic application of 4-Methylthio-3-(trifluoromethyl)aniline in the synthesis of kinase inhibitors, presenting it as a valuable tool for researchers, scientists, and drug development professionals. While its direct chloro-analogue, 4-chloro-3-(trifluoromethyl)aniline, is more widely recognized in blockbuster drugs, the methylthio variant offers unique properties for lead optimization and the development of next-generation inhibitors.
This document will provide a comprehensive overview of the synthetic utility of this reagent, detailed experimental protocols, and an exploration of the structure-activity relationships (SAR) that underscore its potential. We will delve into the rationale behind its use, drawing comparisons with its chloro counterpart and highlighting the nuanced advantages the methylthio group can confer.
Core Concepts: Why this compound?
The strategic incorporation of specific functional groups is paramount in kinase inhibitor design. The this compound scaffold presents two key functionalities that significantly influence the pharmacodynamic and pharmacokinetic properties of the final compound: the trifluoromethyl (CF3) group and the methylthio (SCH3) group .
The Power of the Trifluoromethyl Group
The trifluoromethyl group is a ubiquitous feature in modern medicinal chemistry, and for good reason.[2] Its strong electron-withdrawing nature and high lipophilicity offer several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: The CF3 group can improve binding to the target kinase through various non-covalent interactions, including hydrophobic and dipole-dipole interactions.
-
Modulation of pKa: The electron-withdrawing effect of the CF3 group can lower the pKa of nearby basic centers, influencing the ionization state of the molecule at physiological pH and potentially improving cell permeability.
The Subtle Strength of the Methylthio Group: A Bioisosteric Approach
While chlorine is a common substituent in many kinase inhibitors, the methylthio group serves as a valuable bioisostere .[3] Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses. The substitution of a chloro group with a methylthio group can lead to subtle yet significant improvements in a drug candidate's profile:[4]
-
Modulation of Solubility and Lipophilicity: The methylthio group can fine-tune the lipophilicity of a molecule, potentially improving its solubility and absorption characteristics.
-
Altered Metabolic Pathways: The sulfur atom in the methylthio group can be a site for metabolism (e.g., oxidation to sulfoxide or sulfone), which can be strategically employed to create "softer" drugs with more predictable metabolic fates or to generate active metabolites.
-
Unique Binding Interactions: The sulfur atom can participate in different non-covalent interactions within the kinase's ATP-binding pocket compared to a chlorine atom, potentially leading to altered selectivity or enhanced potency. The methyl group itself can also form favorable van der Waals interactions in hydrophobic pockets.[2][5]
The following diagram illustrates the logical relationship between the functional groups of this compound and their impact on drug properties.
Caption: Functional group impact on drug properties.
Application in Synthesis: The Bi-aryl Urea Linkage
A prevalent structural motif in many Type II kinase inhibitors is the bi-aryl urea linkage. These inhibitors stabilize the inactive "DFG-out" conformation of the kinase. The synthesis of this key functionality often involves the reaction of a substituted aniline with an isocyanate or a carbamate derivative.
While a prominent example utilizing this compound is not as widely documented as its chloro-analogue, the synthetic methodology is directly transferable. To illustrate the synthetic protocol, we will use the well-established synthesis of Sorafenib, which employs 4-chloro-3-(trifluoromethyl)aniline, as a representative example. The protocol can be adapted for the use of this compound.
Representative Kinase Target: VEGFR-2
Many kinase inhibitors featuring the trifluoromethylaniline scaffold, such as Sorafenib and Regorafenib, target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these drugs can effectively cut off the blood supply to tumors.
The simplified signaling pathway below illustrates the role of VEGFR-2 and the point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a bi-aryl urea kinase inhibitor scaffold.
Protocol 1: Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
This protocol details the formation of the activated carbamate intermediate, a key reagent for the subsequent urea formation.
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Phenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add phenyl chloroformate (1.1 eq) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate.
Protocol 2: Synthesis of the Bi-aryl Urea Kinase Inhibitor Scaffold
This protocol describes the final coupling step to form the urea linkage.
Materials:
-
Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (from Protocol 1)
-
4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib intermediate)
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (e.g., pyridine, 1.5 eq) to the solution.
-
Add phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux as needed. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or ethyl acetate), recrystallization, or column chromatography to obtain the final bi-aryl urea compound.
Note on Adaptation for this compound: To utilize the methylthio analogue, simply replace 4-chloro-3-(trifluoromethyl)aniline with this compound in Protocol 1. The subsequent steps in both protocols remain largely the same, although minor adjustments to reaction times and purification methods may be necessary based on the differing reactivity and solubility of the methylthio-containing intermediates.
The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for bi-aryl urea kinase inhibitors.
Data Presentation: A Comparative Overview
The choice between a chloro and a methylthio substituent can significantly impact the physicochemical properties of the resulting inhibitor. The following table provides a comparative summary of the expected effects of this bioisosteric replacement.
| Property | 4-Chloro Analogue | 4-Methylthio Analogue | Rationale for Change |
| Lipophilicity (cLogP) | Generally high | May be slightly lower or higher depending on the overall scaffold | The methylthio group can have a variable effect on lipophilicity compared to chlorine. |
| Solubility | Often a challenge for bi-aryl ureas | Potentially improved | The methylthio group can sometimes enhance aqueous solubility compared to a chloro group.[4] |
| Metabolic Stability | Generally high due to the stable C-Cl bond | Potentially lower; can be a "soft spot" for metabolism | The sulfur atom can be oxidized to a sulfoxide or sulfone, offering a route for metabolic clearance. |
| Binding Interactions | Halogen bonding, hydrophobic interactions | van der Waals, hydrophobic, potential S-π interactions | The larger, more polarizable sulfur atom offers different interaction possibilities. |
| Toxicity | Potential for idiosyncratic toxicity associated with some chlorinated aromatics | Generally considered to have a lower potential for reactive metabolite formation | The metabolic pathways of methylthio compounds are often well-characterized. |
Conclusion and Future Perspectives
While 4-chloro-3-(trifluoromethyl)aniline remains a workhorse in the synthesis of established kinase inhibitors, the strategic use of its bioisostere, This compound , presents a compelling avenue for lead optimization and the development of novel therapeutics. The subtle yet significant changes in physicochemical and metabolic properties imparted by the methylthio group can be leveraged by medicinal chemists to overcome challenges such as poor solubility, undesirable metabolic profiles, or off-target toxicity.
The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the potential of this compound in their kinase inhibitor discovery programs. As the demand for more selective and safer targeted therapies continues to grow, the thoughtful application of bioisosteric replacements will undoubtedly play a crucial role in the future of drug design.
References
-
ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]
-
Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (2025). The Methylation Effect in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Retrieved from [Link]
-
MDPI. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
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- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methylthio-3-(trifluoromethyl)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylthio-3-(trifluoromethyl)aniline. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield and purity.
Introduction
This compound is a key building block in the development of various pharmaceuticals and agrochemicals. The successful synthesis of this compound hinges on the careful execution of a multi-step process, typically involving the nitration of a substituted toluene followed by the reduction of the nitro group. This guide will focus on the common challenges encountered during this synthetic sequence and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and industrially scalable route involves a two-step process:
-
Nitration: 2-Methylthio-1-(trifluoromethyl)benzene is nitrated to form 1-methylthio-2-(trifluoromethyl)-4-nitrobenzene.
-
Reduction: The resulting nitro compound is then reduced to the desired this compound.
Q2: What are the primary methods for the reduction of the nitro group in this synthesis?
A2: Two main reduction methods are widely employed:
-
Catalytic Hydrogenation: This method typically utilizes a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. It is known for high yields and clean conversions.
-
Chemical Reduction: A common method involves the use of iron powder in the presence of an acid, such as hydrochloric acid (HCl), in a protic solvent like water or ethanol.[1][2][3]
Q3: Are there any known challenges associated with the methylthio group during this synthesis?
A3: Yes, the methylthio (-SCH3) group can present specific challenges. It is susceptible to oxidation, especially during the nitration step, which employs strong oxidizing agents. This can lead to the formation of sulfoxide or sulfone byproducts. Additionally, sulfur-containing compounds can sometimes poison hydrogenation catalysts, potentially affecting the efficiency of the reduction step.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the reactant and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and offers targeted solutions.
Problem 1: Low Yield in the Nitration Step
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction closely using TLC. If starting material is still present after the recommended time, consider extending the reaction duration. Ensure the reaction temperature is maintained within the optimal range. |
| Side Reactions (Over-nitration) | Using overly harsh conditions (high temperature or excessive nitrating agent) can lead to the formation of dinitro or other over-nitrated byproducts. | Maintain a low reaction temperature, typically between 0-10°C, during the addition of the nitrating agent. Use a stoichiometric amount of the nitrating agent. |
| Oxidation of the Methylthio Group | The strong oxidizing nature of the nitrating mixture can oxidize the methylthio group to a sulfoxide (-SOCH3) or sulfone (-SO2CH3). | Use milder nitrating conditions if possible. Consider protecting the methylthio group, although this adds extra steps to the synthesis. Careful control of temperature and reaction time is crucial. |
| Substrate Purity | Impurities in the starting 2-Methylthio-1-(trifluoromethyl)benzene can interfere with the reaction. | Ensure the purity of your starting material using techniques like NMR or GC-MS before proceeding with the nitration. |
Problem 2: Low Yield in the Reduction Step
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Catalyst Inactivation (for Catalytic Hydrogenation) | The methylthio group can act as a catalyst poison for palladium and other precious metal catalysts, reducing their activity. | Increase the catalyst loading. Use a catalyst that is more resistant to sulfur poisoning, if available. Alternatively, consider using the chemical reduction method with Fe/HCl. |
| Incomplete Reaction | Insufficient catalyst, low hydrogen pressure, or short reaction time can lead to incomplete reduction. | For catalytic hydrogenation, ensure adequate hydrogen pressure and sufficient reaction time. For chemical reduction, ensure a sufficient excess of the reducing agent (e.g., iron powder). Monitor the reaction by TLC. |
| Formation of Intermediates | Under certain conditions, the reduction of a nitro group can lead to the formation of stable intermediates like nitroso or hydroxylamine compounds. | Ensure the reaction goes to completion. For catalytic hydrogenation, adding a small amount of acid can sometimes help to drive the reaction to the amine. For Fe/HCl reduction, ensuring acidic conditions are maintained throughout the reaction is key. |
| Product Degradation | Anilines can be sensitive to oxidation, especially at elevated temperatures or in the presence of air. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Minimize the exposure of the final product to air and heat. |
Problem 3: Product Purity Issues
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Presence of Unreacted Starting Material or Intermediates | Incomplete reaction in either the nitration or reduction step. | Optimize the reaction conditions as described above to ensure complete conversion. Purify the crude product using column chromatography or recrystallization. |
| Formation of Isomeric Byproducts | The nitration step may produce small amounts of other isomers. | Purification by column chromatography is typically effective in separating isomers. The choice of eluent system is critical and should be determined by TLC analysis. |
| Oxidized Byproducts | Oxidation of the methylthio group or the aniline product. | Minimize exposure to oxidizing conditions and air. Purification via column chromatography can help remove these more polar byproducts. |
| Residual Catalyst or Reducing Agent | Contamination from the catalyst (e.g., palladium) or the reducing agent (e.g., iron salts). | For catalytic hydrogenation, ensure the catalyst is thoroughly filtered off. For chemical reduction, a proper aqueous workup with basification will help remove iron salts. Washing the organic extract with brine can also help. |
Experimental Protocols
Protocol 1: Nitration of 2-Methylthio-1-(trifluoromethyl)benzene
Materials:
-
2-Methylthio-1-(trifluoromethyl)benzene
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Dichloromethane (CH2Cl2)
-
Saturated Sodium Bicarbonate Solution (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C to prepare the nitrating mixture.
-
In a separate flask, dissolve 2-Methylthio-1-(trifluoromethyl)benzene in dichloromethane.
-
Cool the substrate solution to 0°C.
-
Slowly add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylthio-2-(trifluoromethyl)-4-nitrobenzene.
Protocol 2: Reduction of 1-methylthio-2-(trifluoromethyl)-4-nitrobenzene
Method A: Catalytic Hydrogenation
Materials:
-
1-methylthio-2-(trifluoromethyl)-4-nitrobenzene
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas (H2)
Procedure:
-
Dissolve the nitro compound in methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50°C) until the hydrogen uptake ceases.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. A high yield of around 98% can be expected with this method.[4]
Method B: Chemical Reduction with Iron/HCl
Materials:
-
1-methylthio-2-(trifluoromethyl)-4-nitrobenzene
-
Iron Powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol and Water
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, create a mixture of ethanol and water.
-
Add the nitro compound and iron powder to the solvent mixture.
-
Heat the mixture to reflux (around 70-80°C).
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC. A yield of approximately 61% has been reported for a similar reduction.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the excess iron.
-
Make the filtrate basic by adding a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Comparison of Reduction Methods
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/HCl) |
| Reducing Agent | H2 gas | Iron powder |
| Catalyst/Promoter | Palladium on Carbon | Hydrochloric Acid |
| Typical Solvent | Methanol, Ethanol | Ethanol/Water |
| Temperature | Room Temperature to 50°C | Reflux (70-100°C) |
| Pressure | Atmospheric to ~50 psi | Atmospheric |
| Reported Yield | High (e.g., ~98% for a similar compound[4]) | Moderate (e.g., ~61% for a similar compound[1]) |
| Key Advantages | High yield, clean reaction, mild conditions. | Low cost of reagents, less sensitive to catalyst poisoning. |
| Potential Issues | Catalyst poisoning by sulfur, cost of catalyst, requires specialized equipment. | Lower yield, requires heating, generates iron waste. |
Visualization
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Reduction Yield
Caption: Decision tree for troubleshooting low yield in the reduction step.
References
- Gong, S., Cai, X., Fu, H., & Xu, D. (2016). A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry, 29(1), 91-93.
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
MDPI. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
Asian Journal of Chemistry. A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. [Link]
-
RSC Publishing. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. [Link]
- Google Patents.
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
-
Allen. Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]
- Google Patents.
- Google Patents. Preparation method of 4-nitro-3-trifluoromethylaniline.
-
European Patent Office. Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]
- Google Patents. Nitration with nitric acid and trifluoromethanesulfonic acid.
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
University of Massachusetts Lowell. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
Sources
"Troubleshooting side reactions in the synthesis of trifluoromethylated anilines"
Welcome to the technical support center for the synthesis of trifluoromethylated anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into aniline scaffolds. The unique electronic properties of the CF₃ group make it a cornerstone in modern drug design, but its installation is not without challenges.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to explain the "why" behind the "how," empowering you to diagnose issues, mitigate side reactions, and optimize your synthetic routes.
Part 1: Troubleshooting Guide (Q&A Format)
This section directly addresses specific problems you may encounter during your experiments. Each entry details the problem, explores the probable root causes based on reaction mechanisms, and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has stalled, or the conversion to my target trifluoromethylated aniline is very low. What are the likely causes and how can I fix it?
A: Low conversion is a common issue that can stem from several factors, often related to the specific synthetic route employed. Let's break it down by reaction type.
-
For Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann):
-
Probable Cause 1: Inactive Catalyst. The Pd(0) or Cu(I) active species is susceptible to oxidation. Ligands may also be air-sensitive.
-
Probable Cause 2: Inappropriate Base or Solvent. The choice of base is critical for the deprotonation step in the catalytic cycle.[4] The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.
-
Solution: For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4] For Ullmann condensations, which often require higher temperatures, high-boiling polar solvents like DMF, NMP, or nitrobenzene are traditional choices.[5] Screen a panel of bases and solvents to find the optimal combination for your specific substrate.
-
Probable Cause 3: Poor Substrate Reactivity. Aryl chlorides are less reactive than bromides or iodides in Buchwald-Hartwig amination.[6] Steric hindrance around the reacting site can also significantly slow the reaction.
-
Solution: For less reactive halides, switch to a more active catalyst system (e.g., using more advanced phosphine ligands).[4] Higher reaction temperatures and longer reaction times may be necessary.
-
-
For Sandmeyer-Type Trifluoromethylations:
-
Probable Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are often thermally unstable and can decompose before reacting with the trifluoromethyl source.[7]
-
Solution: Perform the diazotization at low temperatures (typically 0–5 °C). Use the generated diazonium salt immediately in the subsequent trifluoromethylation step. For particularly unstable salts, a one-pot procedure where diazotization and trifluoromethylation occur concurrently can be effective.[7]
-
Probable Cause 2: Incorrect Stoichiometry. The ratio of the amine, diazotizing agent (e.g., NaNO₂), acid, and copper catalyst is crucial.
-
Solution: Carefully control the stoichiometry. Ensure all starting materials are accurately weighed and reagents are of high purity.
-
Troubleshooting Workflow for Low Conversion
Caption: Major synthetic pathways to trifluoromethylated anilines.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main differences between electrophilic, nucleophilic, and radical trifluoromethylating reagents?
A: The choice of reagent is critical and depends on your substrate and desired outcome.
| Reagent Type | Mechanism | Common Reagents | Best For... | Common Issues |
| Electrophilic | Delivers "CF₃⁺" | Togni's Reagents, Umemoto's Reagents | Electron-rich arenes and heterocycles. | Can be highly reactive, leading to over-reaction; sensitive to nucleophiles. |
| Nucleophilic | Delivers "CF₃⁻" | TMSCF₃ (Ruppert-Prakash reagent), CF₃H (Fluoroform) [8] | Reaction with electrophilic centers (e.g., carbonyls, aryl halides via coupling). | Requires a base or activator; can be sensitive to moisture and air. |
| Radical | Generates CF₃• | CF₃I, CF₃SO₂Cl,[9] Langlois' Reagent (NaSO₂CF₃) [10] | C-H functionalization, addition to alkenes. Often used in photoredox catalysis. | Can lead to side reactions like dimerization or polymerization if not controlled. |
Q2: How can I reliably detect and characterize trifluoromethylated byproducts?
A: ¹⁹F NMR spectroscopy is your most powerful tool. The trifluoromethyl group gives a strong, sharp signal with a characteristic chemical shift (typically -60 to -75 ppm). Each unique CF₃ environment in your reaction mixture will produce a distinct peak, allowing you to quantify the product and byproducts. Coupling this with LC-MS is ideal, as it provides both mass information and separation, helping to identify isomers and other impurities. [11][12] Q3: When should I choose a Sandmeyer-type reaction over a palladium-catalyzed cross-coupling?
A: This depends on your starting material availability and functional group tolerance.
-
Choose the Sandmeyer reaction when you are starting from a readily available aniline. It is a cost-effective method for converting an -NH₂ group into a -CF₃ group. [7][13]However, it can have issues with thermally unstable diazonium salts and may not be tolerant of certain functional groups.
-
Choose Buchwald-Hartwig or Ullmann coupling when you are starting with an aryl halide (or triflate) and need to form the C-N bond. These methods generally have a broader functional group tolerance and are often milder than traditional Sandmeyer conditions, but they require sometimes expensive catalysts and ligands. [3][4][5]
Part 3: Experimental Protocols
Protocol: Copper-Mediated Sandmeyer Trifluoromethylation
This protocol provides a general procedure for the trifluoromethylation of an aromatic amine via an in-situ generated diazonium salt, adapted from methodologies described in the literature. [7][10] WARNING: Aryl diazonium salts can be explosive when isolated and dry. This procedure is designed for in-situ use. Always use appropriate personal protective equipment (PPE), including a blast shield. Reactions should be conducted in a well-ventilated fume hood.
Materials:
-
Aromatic Amine (1.0 equiv)
-
tert-Butyl nitrite (t-BuONO) (1.5 equiv)
-
Copper(I) Iodide (CuI) (20 mol%)
-
Trifluoromethylating Agent (e.g., TMSCF₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aromatic amine (1.0 equiv) and Copper(I) Iodide (20 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the mixture at room temperature to ensure dissolution or a fine suspension.
-
Reagent Addition: Add the trifluoromethylating agent (e.g., TMSCF₃, 2.0 equiv) via syringe, followed by the slow, dropwise addition of tert-butyl nitrite (1.5 equiv) over 10-15 minutes. An exotherm and gas evolution (N₂) may be observed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-12 hours). The reaction mixture will typically change color.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully by pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure trifluoromethylated aniline.
References
-
ResearchGate. Mechanism for trifluoromethylation of aniline. Available at: [Link]
-
Royal Society of Chemistry. Trifluoromethylarylation of alkenes using anilines. Chemical Science. DOI: 10.1039/D3SC03868H. Available at: [Link]
-
Macmillan Group, Princeton University. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Trifluoromethylation. Available at: [Link]
-
ACS Publications. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. DOI: 10.1021/jacs.2c03531. Available at: [Link]
-
Beilstein Journals. Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.14.9. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]
-
ACS Publications. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development. DOI: 10.1021/acs.oprd.7b00330. Available at: [Link]
-
Croatian Chemical Acta. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. DOI: 10.5562/cca3042. Available at: [Link]
-
ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]
-
SpringerLink. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. DOI: 10.1007/s13738-021-02356-x. Available at: [Link]
-
PMC, NIH. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. DOI: 10.3791/53549. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
-
DORAS. Development of a bench-scale pharmaceutical synthesis. Available at: [Link]
- Google Patents.Preparation of trifluoromethylanilines.
-
ACS Publications. Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.3c01197. Available at: [Link]
-
ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available at: [Link]
- Google Patents.Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. DOI: 10.1021/acs.organomet.1c00473. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
-
MDPI. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules. DOI: 10.3390/molecules24173041. Available at: [Link]
- Google Patents.Process for the preparation of 2-trifluoromethyl aniline.
-
ResearchGate. Trifluoromethylation of nitroalkene (Balaraman, 2017). Available at: [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers. DOI: 10.1039/C9QO00259A. Available at: [Link]
-
Refubium, Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Available at: [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. Available at: [Link]
-
ResearchGate. Recent Trifluoromethylation Reactions. A Mini Review Paper. Available at: [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
PMC, NIH. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. DOI: 10.1021/jacs.8b08070. Available at: [Link]
-
PMC, NIH. Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry. DOI: 10.1016/j.jfluchem.2011.09.020. Available at: [Link]
-
ResearchGate. Synthesis of N-trifluoromethyl compounds to determine their aqueous... Available at: [Link]
-
PMC, NIH. Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society. DOI: 10.1021/jacs.7b08331. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
PMC, PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. DOI: 10.3390/ijms241411756. Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. DOI: 10.3390/catal10040455. Available at: [Link]
-
PMC, NIH. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences. DOI: 10.3390/ijms25084224. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Improving the Purity of Synthesized 4-Methylthio-3-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis and purification of 4-Methylthio-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. The unique electronic properties imparted by the trifluoromethyl and methylthio groups make this compound a valuable intermediate, but also introduce specific challenges in its purification. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your material.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My final product is a dark oil or discolored solid (yellow to brown). What causes this and how can I prevent it?
A1: Cause and Prevention of Discoloration
Discoloration in aniline derivatives is almost always due to oxidation.[1][2] The electron-rich amino group is susceptible to air oxidation, which forms highly colored polymeric impurities. This process can be accelerated by the presence of light, heat, or acidic impurities.[2]
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during purification steps like solvent removal or column chromatography.[2] Purging solvents with an inert gas before use is also recommended.[2]
-
Acid Removal: Ensure all acidic residues from the synthesis (e.g., from a nitration/reduction pathway) are thoroughly removed during the aqueous workup. A wash with a mild base like sodium bicarbonate solution is often effective.
-
Antioxidant Treatment: For older, discolored samples, you can attempt to remove some color by dissolving the material in a suitable solvent and treating it with a small amount of a reducing agent like sodium dithionite or stannous chloride, followed by re-purification.[3]
-
Storage: Store the purified product in a dark, cold environment (refrigerator or freezer) under an inert atmosphere. Amber vials are preferable to clear ones.
Q2: My HPLC/GC analysis shows multiple peaks with very close retention times. How do I separate these isomeric impurities?
A2: Strategies for Separating Isomers
Isomeric impurities are a common challenge, especially if the synthesis involves aromatic substitution reactions. These isomers often have very similar polarities, making them difficult to separate by standard chromatography.[1]
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Shallow Gradient: A shallow gradient elution is more effective than an isocratic (single solvent) or steep gradient elution for separating closely related isomers.[1] Start with a very non-polar mobile phase (e.g., 99:1 Hexane:Ethyl Acetate) and increase the polarity very slowly.
-
Adsorbent Choice: Silica gel is the standard choice, but if separation is poor, consider using alumina (neutral or basic), which can offer different selectivity.[2]
-
Column Dimensions: Use a longer, narrower column for better resolution. The weight of the adsorbent should typically be 20-50 times the weight of the crude sample for difficult separations.[2]
-
-
Preparative HPLC: If flash chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and is the preferred method for separating challenging isomers.[1][4] A reverse-phase C18 column is often a good starting point for aniline derivatives.
-
Recrystallization: If your product is a solid, fractional recrystallization can be a powerful technique. This involves multiple crystallization steps, where the mother liquor from each step is collected and re-crystallized to isolate the less soluble isomer.
Q3: I'm losing a significant amount of product during column chromatography. What's happening and how can I improve my yield?
A3: Minimizing Product Loss on Silica Gel
Anilines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel.[5][6] This can lead to "streaking" on TLC plates, poor separation, and irreversible adsorption of the product onto the column, resulting in low yield.
Troubleshooting Steps:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume), to your eluent.[1][5][6] This triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline product to elute more cleanly.
-
Deactivate the Silica Gel: You can prepare a "deactivated" silica gel by pre-treating it with the eluent containing triethylamine before packing the column.
-
Check for Compound Instability: Before running a column, spot your crude material on a TLC plate and let it sit exposed to air for an hour. Develop the plate to see if new spots have formed. If so, your compound may be degrading on the silica.[5] In this case, minimizing the time on the column and using a deactivated stationary phase are critical.
-
Column Flushing: After your main product has eluted, flush the column with a much more polar solvent (e.g., 5-10% methanol in dichloromethane) to see if any additional material is recovered.[1]
Q4: My NMR spectrum shows residual starting materials or reagent-related impurities. What are the best general strategies to remove them?
A4: Removing Non-Isomeric Impurities
This is a more straightforward purification challenge that can usually be solved by leveraging differences in the chemical properties of the desired product and the impurities.
Troubleshooting Steps:
-
Acid-Base Extraction: Use the basicity of the aniline group to your advantage. Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). Your aniline product will move into the aqueous layer as the ammonium salt, while non-basic impurities remain in the organic layer.[7] You can then separate the layers, re-basify the aqueous layer with NaOH, and extract your pure product back into an organic solvent.[7]
-
Recrystallization: If your product is a solid and the impurity profile is not complex, recrystallization is often the most efficient method for achieving high purity.[8] The key is to find a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Vacuum Distillation: Given the boiling point of related compounds, vacuum distillation could be a viable option for purification on a larger scale, especially for removing non-volatile or polymeric impurities.[3][9][10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:
-
Process-Related Impurities: Unreacted starting materials (e.g., 2-chloro-5-nitrotoluene if starting from that route), precursors, and by-products from the specific reactions used.[5] For instance, if the synthesis involves nitration, you may have isomeric nitro compounds that carry through the reduction step.
-
Degradation Impurities: As discussed, oxidation products are the most common. Polymeric by-products from prolonged storage or heating can also be present.[5]
-
Reagent-Related Impurities: Residual catalysts (e.g., palladium from a hydrogenation reaction) or sulfur-containing by-products from the methylthiolation step.[5][11]
Q2: Which purification technique is best for this compound: recrystallization, distillation, or chromatography?
A2: The best technique depends on the nature of the impurities and the scale of your synthesis. The following workflow is a good guide:
Caption: Decision workflow for selecting a purification method.
-
Column Chromatography is the most versatile method, especially for removing isomeric impurities or when dealing with an oily product.[1][2]
-
Recrystallization is ideal for solid products with a moderate level of impurities and is excellent for achieving very high purity.[8]
-
Vacuum Distillation is best suited for large-scale purification to remove non-volatile impurities.[12]
Q3: How should I properly store purified this compound to maintain its purity?
A3: To prevent degradation, especially oxidation, follow these storage guidelines:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Temperature: Keep refrigerated or frozen at 0-4°C.
-
Light: Use an amber or opaque container to protect it from light.
-
Container: Ensure the container has a tight-fitting cap to prevent moisture and air ingress. Aniline and its derivatives can be hygroscopic.[3]
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the issues of isomer separation and product loss on silica gel.
Caption: Step-by-step workflow for flash column chromatography.
Methodology:
-
Eluent Preparation: Prepare a stock solution of your mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. To counteract the acidity of the silica, add 0.1-1% triethylamine to the eluent.[1][5]
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc + 0.5% Et3N).[1] Pack the column carefully to create a uniform, compact bed, which is crucial for good separation.[13]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Load it carefully onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (e.g., from 2% to 10% Ethyl Acetate) to facilitate the separation and elution of your product.[1]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.
Data Presentation: Solvent Systems for Chromatography
| Polarity | Example Solvent System (Hexane:Ethyl Acetate) | Expected Elution Behavior |
| Low | 99:1 to 95:5 | Elutes non-polar impurities. Product should move slowly or stay at the baseline. |
| Medium | 90:10 to 80:20 | Elutes the target compound, this compound. |
| High | 70:30 or addition of Methanol | Elutes highly polar impurities and baseline material. |
Protocol 2: Recrystallization of this compound
This protocol is for purifying the compound when it is a solid.
Methodology:
-
Solvent Screening: The first step is to find a suitable solvent or solvent pair.[8] A good solvent will dissolve the compound when hot but not when cold. Test small amounts of your product in various solvents (e.g., isopropanol, ethanol, hexane, toluene, or mixtures like ethanol/water). A patent for a similar compound, 4-chloro-3-trifluoromethyl aniline, suggests isopropanol is a good recrystallization solvent.[14]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers. Benchchem.
- Column chromatography. University of Colorado Boulder.
- Purify and dry aniline? Reddit.
- Troubleshooting common issues in aniline phosph
- Technical Support Center: Purification of Substituted Anilines. Benchchem.
- Technical Support Center: Purification of Polyhalogen
- Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
- How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange.
- Does aniline stick in columns during column chromatography?
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments.
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Separating Compounds by Column Chrom
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 4-Methyl-3-(trifluoromethyl)aniline 98%. Sigma-Aldrich.
- 4-(Trifluoromethyl)aniline. Chem-Impex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. reddit.com [reddit.com]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mt.com [mt.com]
- 9. 4-甲基-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Strategies to Overcome Poor Reactivity in Aniline Derivative Synthesis
Welcome to the Technical Support Center for Aniline Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common reactivity challenges in their experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies.
Introduction: The Challenge of Aniline Reactivity
Aniline and its derivatives are foundational building blocks in medicinal chemistry and materials science. However, their reactivity can be notoriously difficult to control. The nucleophilicity of the nitrogen atom and the activation state of the aromatic ring are highly sensitive to substituents, leading to a range of common laboratory challenges, from sluggish or incomplete reactions to poor selectivity and unwanted side products. This guide provides a structured approach to overcoming these hurdles.
Section 1: Troubleshooting Poor Nucleophilicity in Electron-Deficient Anilines
Anilines bearing electron-withdrawing groups (EWGs) such as -NO₂, -CN, -CF₃, or multiple halogens are poor nucleophiles. This diminished reactivity is a primary cause of failure in many crucial bond-forming reactions.
Frequently Asked Questions & Troubleshooting
Q1: My amide coupling reaction between an electron-deficient aniline and a carboxylic acid is failing with standard reagents (e.g., DCC, EDC/HOBt). What is the underlying issue and how can I fix it?
A1: The core issue is the low nucleophilicity of the aniline. The lone pair on the nitrogen is delocalized into the electron-deficient aromatic ring, making it a weak nucleophile that struggles to attack the activated carboxylic acid intermediate (e.g., O-acylisourea).[1] Standard coupling conditions are often insufficient to drive the reaction to completion.
Troubleshooting Strategies:
-
Switch to a More Reactive Electrophile: Instead of activating the carboxylic acid in situ, convert it to a more potent electrophile first.
-
Acyl Chlorides: Convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Acyl chlorides are highly electrophilic and will react with even poorly nucleophilic anilines. This is often the most robust solution.
-
Acid Anhydrides: Symmetric or mixed anhydrides also increase electrophilicity and can be effective.
-
-
Employ Stronger Coupling Reagents: If you must use a one-pot coupling method, consider more potent modern coupling reagents designed for challenging substrates, such as COMU or HATU. These reagents form highly activated esters that are more susceptible to attack by weak nucleophiles.
-
Increase Nucleophilicity with a Base: In some cases, using a strong, non-nucleophilic base can help to deprotonate the aniline, increasing its nucleophilicity. However, this must be done with care to avoid side reactions.[2]
Q2: I am attempting a Buchwald-Hartwig amination with an electron-deficient aniline, but the reaction is sluggish and gives low yields. What factors should I investigate?
A2: This is a classic challenge in cross-coupling chemistry. The difficulty lies in both the oxidative addition step and the reductive elimination step of the catalytic cycle, which are influenced by the electronic properties of the aniline.
Troubleshooting Workflow:
Below is a decision-making workflow for optimizing this type of challenging cross-coupling reaction.
Caption: Troubleshooting workflow for difficult C-N cross-coupling reactions.
Detailed Explanation:
-
Ligand Choice is Critical: For electron-deficient anilines, highly electron-donating and sterically bulky ligands are required. These ligands promote the crucial, often rate-limiting, reductive elimination step. Biaryl phosphine ligands (like those developed by the Buchwald group) or specific N-heterocyclic carbene (NHC) ligands are industry standards.[3][4] Computational studies suggest that certain ligands provide more favorable aniline binding in the catalytic cycle.[3]
-
Base Strength and Purity: A strong base like sodium tert-butoxide is necessary to deprotonate the weakly acidic N-H bond of the electron-deficient aniline. Ensure the base is fresh and handled under inert conditions.
-
Use a Modern Precatalyst: Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) ensure the efficient generation of the active Pd(0) species and are often more reliable than generating the catalyst in situ from sources like Pd₂(dba)₃.[1]
-
Alternative Chemistries: For particularly stubborn substrates, consider alternative catalytic systems. Nickelaelectrocatalysis has emerged as a powerful method for coupling weak N-nucleophiles under mild conditions, showing good efficiency for electron-deficient anilines.[5][6]
Featured Protocol: Buchwald-Hartwig Amination of an Electron-Deficient Aniline
This protocol is a starting point for the palladium-catalyzed cross-coupling of an electron-deficient aniline with an aryl halide.[1]
Materials:
-
Aryl Halide (1.0 mmol)
-
Electron-Deficient Aniline (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous, Degassed Toluene (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, aniline, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Section 2: Strategies for Sterically Hindered Anilines
Steric hindrance, arising from bulky substituents at the ortho positions of the aniline or on the nitrogen atom itself, can physically block the approach of reagents, leading to dramatically reduced reaction rates.[7]
Frequently Asked Questions & Troubleshooting
Q1: I am trying to synthesize a secondary aniline from a sterically hindered primary aniline (e.g., 2,6-diisopropylaniline) but the reaction is not proceeding. What can I do?
A1: The bulky ortho groups effectively shield the nitrogen atom, preventing even small electrophiles from accessing it. Overcoming this requires a combination of less sterically demanding reagents and more forcing reaction conditions.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: For cross-coupling reactions, specialized catalytic systems are paramount. Copper-catalyzed amination of aryl boronic esters has proven effective for synthesizing even highly hindered anilines under mild conditions.[8] For palladium catalysis, ligands with a fine-tuned steric profile are needed to accommodate the bulky substrates.
-
Higher Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Use a high-boiling point solvent and monitor for decomposition.[7]
-
Alternative Synthetic Routes: If direct functionalization fails, consider building the molecule differently. For example, it may be possible to introduce the nitrogen atom at an earlier stage of the synthesis before the sterically demanding groups are installed.
Comparative Data: Ligand Systems for Hindered Couplings
The choice of ligand is often the most critical parameter for successfully coupling sterically hindered substrates.
| Ligand Type | Example | Key Features | Best For |
| Biaryl Phosphines | tBuXPhos, BrettPhos | Highly bulky and electron-rich. Promotes efficient reductive elimination. | Coupling of hindered anilines with hindered aryl halides. |
| Diphosphines | Xantphos | Wide bite angle, provides flexibility at the metal center. | General purpose, good for a range of substrates. |
| Phosphorinanes | AlisonPhos, AliPhos | Form highly active catalysts for coupling hindered, electron-deficient anilines with bulky halides.[3] | Challenging C-N cross-coupling with multiple steric and electronic demands.[3] |
Section 3: Controlling Reactivity in Electrophilic Aromatic Substitution (EAS)
The powerful activating nature of the -NH₂ group can be a double-edged sword. While it facilitates EAS, it often leads to over-reaction (poly-substitution) and can be complicated by the basicity of the nitrogen.[9]
Frequently Asked Questions & Troubleshooting
Q1: When I attempt to halogenate or nitrate my aniline, I get a mixture of poly-substituted products and/or a significant amount of the meta-isomer. How can I achieve clean mono-substitution at the para-position?
A1: This is a classic problem. The -NH₂ group is so strongly activating that it makes the ring highly susceptible to multiple substitutions.[9] Furthermore, under the acidic conditions required for nitration (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to the undesired meta-product.[9]
The Solution: Use of a Protecting Group
The most effective strategy is to temporarily "tame" the amino group by converting it into an amide through acetylation. This has two key benefits:
-
Reduces Activating Strength: The nitrogen lone pair in the resulting acetanilide is delocalized by resonance with the adjacent carbonyl group, making it less available to donate into the aromatic ring. The acetamido group is still an ortho-, para-director, but it is only moderately activating, which prevents over-reaction.[9][10]
-
Provides Steric Shielding: The bulky acetyl group sterically hinders the ortho positions, favoring substitution at the para-position.
Caption: Workflow for controlled EAS on aniline using a protecting group.
Featured Protocol: Acetylation of Aniline in an Aqueous Medium
This protocol details the protection of aniline as acetanilide prior to electrophilic aromatic substitution.[11][12]
Materials:
-
Aniline (5.0 mmol)
-
Water (15 mL)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic Anhydride (0.6 mL, ~6.4 mmol)
-
Sodium Acetate (530 mg, ~6.5 mmol)
Procedure:
-
Salt Formation: In a 50 mL Erlenmeyer flask, suspend the aniline in 15 mL of water. Add 0.45 mL of concentrated HCl to form the soluble aniline hydrochloride salt. Swirl until dissolved.
-
Reaction: To the solution of the aniline salt, add the acetic anhydride and swirl to mix. Immediately follow with a solution of sodium acetate (530 mg in 3 mL of water).
-
Precipitation: A white precipitate of acetanilide should form rapidly.
-
Isolation: Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like 95% ethanol.
References
-
Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: A Neat Access to Anilides. Retrieved from [Link]
-
ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
JACS Au. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. Retrieved from [Link]
-
Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. Retrieved from [Link]
-
Dalton Transactions. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: By-product Analysis in the Synthesis of 4-Methylthio-3-(trifluoromethyl)aniline
Welcome to the comprehensive technical support resource for the synthesis of 4-Methylthio-3-(trifluoromethyl)aniline. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions, and expert protocols. Our objective is to provide you with the necessary tools to understand, identify, and mitigate by-product formation, thereby ensuring the synthesis of your target compound at the highest level of purity.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific experimental issues that can arise during the synthesis of this compound, with a focus on by-product analysis and mitigation strategies.
Question 1: My reaction is yielding a significant isomeric impurity that is difficult to separate from the desired product. What is its likely identity and how can I improve the regioselectivity of the reaction?
Answer:
A prevalent isomeric by-product in the synthesis of this compound is 2-Methylthio-3-(trifluoromethyl)aniline . Its formation is a direct consequence of the directing effects of the substituents on the aniline ring during the electrophilic thiomethylation step.
Understanding the Root Cause of Isomer Formation:
The regiochemical outcome of the thiomethylation of 3-(trifluoromethyl)aniline is governed by the interplay of the directing effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. The amino group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. In 3-(trifluoromethyl)aniline, the positions ortho to the amino group are C2 and C6, and the para position is C4. The position meta to the trifluoromethyl group is C5. The desired product results from substitution at the C4 position, which is para to the amino group. However, substitution can also occur at the C2 position, ortho to the amino group, leading to the isomeric by-product. The ratio of these isomers is influenced by both steric and electronic factors.
Workflow for Enhancing Regioselectivity:
Caption: A systematic workflow to optimize regioselectivity and purify the final product.
Detailed Protocol for Minimizing Isomer Formation:
-
Choice of Thiomethylating Agent: The selection of the reagent for introducing the methylthio group is critical.
-
Dimethyl Sulfoxide (DMSO) with Acid: Using DMSO in the presence of an acid like trifluoroacetic acid can be a source of the methylthio group. However, this method can sometimes lead to lower regioselectivity due to the reactive nature of the intermediates.[1][2]
-
Dimethyl Disulfide (MeSSMe): The use of dimethyl disulfide, often in the presence of a Lewis acid or under specific catalytic conditions, may offer better control over the reaction's regioselectivity.
-
-
Temperature Management: It is crucial to maintain a low reaction temperature, typically in the range of 0°C to 10°C, especially during the addition of the thiomethylating agent. Lower temperatures can favor the formation of the thermodynamically more stable para-substituted product over the ortho-isomer.
-
Solvent Selection: The polarity and nature of the solvent can influence the reaction's outcome. It is advisable to screen a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, THF), to identify the optimal medium for maximizing the yield of the desired isomer.
-
Purification Strategy: If the formation of the isomeric by-product cannot be entirely prevented, a meticulous purification step is necessary. Column chromatography using silica gel with a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) is generally effective for separating the isomers.
Question 2: I'm observing an unexpected peak in my mass spectrometry analysis with a mass corresponding to a disulfide by-product. What is this compound and how can I prevent its formation?
Answer:
The by-product you are observing is likely bis(4-amino-2-(trifluoromethyl)phenyl) disulfide . This impurity is formed through the oxidative coupling of two molecules of a thiophenol intermediate, which can be generated in situ from the desired product under oxidative conditions.
Mechanism of Disulfide By-product Formation:
Caption: The oxidative pathway leading to the formation of the disulfide by-product.
Preventative Measures and Remediation:
-
Maintain an Inert Atmosphere: To prevent oxidation, it is essential to conduct the reaction and subsequent work-up under an inert atmosphere, such as nitrogen or argon.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote the formation of the disulfide. Degassing your solvents prior to use can significantly reduce this side reaction.
-
Avoid Oxidizing Agents: Ensure that all reagents and equipment are free from oxidizing contaminants.
-
Quenching and Work-up: If you suspect the formation of the disulfide, you can add a mild reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite, during the work-up to reduce the disulfide back to the desired thiol.
Frequently Asked Questions (FAQs)
This section addresses common inquiries related to the synthesis and analysis of this compound.
What are the recommended analytical methods for assessing the purity and identifying by-products in my synthesis?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurately quantifying the purity of your final product and separating non-volatile impurities. A typical method would involve a reverse-phase C18 column with a gradient elution of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile by-products, including isomeric impurities and residual starting materials. The mass spectrum provides invaluable information for the structural elucidation of these components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the structure of your desired product and for characterizing any isolated by-products.
Table 1: Overview of Analytical Techniques
| Technique | Primary Use | Key Information Provided |
| HPLC | Purity determination and quantification | Retention time, peak area |
| GC-MS | Identification of volatile impurities | Retention time, mass spectrum |
| NMR | Structural confirmation and elucidation | Chemical shifts, coupling constants |
How can I effectively remove unreacted 3-(trifluoromethyl)aniline from my final product?
Residual 3-(trifluoromethyl)aniline can often be challenging to remove completely. The following methods are effective:
-
Acidic Wash: During the aqueous work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the more basic 3-(trifluoromethyl)aniline, rendering it water-soluble and facilitating its removal into the aqueous phase. The desired product, with the electron-withdrawing methylthio group, is less basic and will remain in the organic layer.
-
Column Chromatography: If an acidic wash is insufficient, column chromatography on silica gel is a reliable method. The more polar 3-(trifluoromethyl)aniline will have a stronger affinity for the silica and will elute more slowly than the desired, less polar product.
References
-
C1 Building Blocks: New Approaches for Thiomethylations and Esterification. DiVA.[Link]
-
Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material. Sudebno-Meditsinskaya Ekspertiza.[Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.[Link]
- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry.[Link]
-
Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. PubMed.[Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate.[Link]
-
Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Sciforum.[Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.[Link]
-
Application of DMSO as Methylthiolating Reagent in Organic Synthesis. ResearchGate.[Link]
-
DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. MDPI.[Link]
-
Organocatalytic 1,5-trifluomethylthio-sulfonylation of vinylcyclopropane mediated by visible light in water phase. ChemRxiv.[Link]
-
Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors. PubMed Central.[Link]
Sources
Technical Support Center: Refining Purification Techniques for Trifluoromethylthio-Substituted Anilines
Welcome to the Technical Support Center for the purification of trifluoromethylthio-substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this unique class of compounds. The trifluoromethylthio (SCF3) group, with its high lipophilicity and electronegativity, imparts distinct properties that can complicate standard purification protocols.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the purity, yield, and efficiency of your work.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylthio-substituted aniline is a dark oil or solid. How can I remove the color?
A1: Color in aniline samples is typically due to oxidation products.[2][3] Trifluoromethylthio-substituted anilines can be particularly susceptible to oxidation. Here are several effective decolorization methods:
-
Activated Charcoal Treatment: Dissolve the impure aniline in a suitable hot solvent and add a small amount of activated charcoal. Briefly heat the mixture, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. The desired compound can then be recovered through crystallization upon cooling.[2]
-
Column Chromatography: Flash column chromatography using silica gel is a standard method for separating colored impurities.[4] A gradient elution with a non-polar solvent system, such as hexane/ethyl acetate, is often effective.[5]
-
Conversion to a Hydrochloride Salt: Dissolving the aniline in a suitable solvent and treating it with hydrochloric acid will precipitate the anilinium hydrochloride salt, often leaving colored, non-basic impurities behind in the solution.[6][7] The purified aniline can be regenerated by basification and extraction.[7][8]
Q2: I'm having difficulty separating my desired trifluoromethylthio-substituted aniline from starting materials or byproducts with similar polarity. What can I do?
A2: Co-elution of compounds with similar polarities is a common challenge. Consider these strategies:
-
Optimize Your Chromatography:
-
Solvent System: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/pentane system can alter selectivity.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.[9]
-
-
Acid-Base Extraction: This is a powerful technique for separating basic anilines from neutral or acidic impurities.[8] Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl).[6] The aniline will move to the aqueous layer as its protonated salt, while neutral impurities remain in the organic layer.[8] The aqueous layer can then be basified (e.g., with NaOH) and the pure aniline extracted back into an organic solvent.[7][8]
Q3: What is the best general approach for the initial purification of a crude reaction mixture containing a trifluoromethylthio-substituted aniline?
A3: A multi-step approach is generally most effective. Start with a liquid-liquid extraction to perform a bulk separation of acidic, basic, and neutral components. Follow this with column chromatography for finer separation, and conclude with recrystallization or distillation to obtain the highly pure final product.
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
Possible Cause: The trifluoromethylthio group can significantly influence the polarity and adsorptive properties of the aniline. Strong interactions with the silica gel can lead to tailing and poor separation.
Solutions:
-
Deactivate the Silica Gel: The acidic nature of silica gel can lead to strong adsorption of basic anilines, causing streaking and low recovery.[9] To mitigate this, you can:
-
Add a small amount of a volatile base, like triethylamine (typically 0.1-1%), to your eluent. This will compete with your aniline for the acidic sites on the silica.
-
Pre-treat the silica gel by slurrying it in the eluent containing triethylamine before packing the column.[9]
-
-
Solvent System Optimization: A systematic approach to finding the right eluent is crucial.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with differing polarities.[4]
-
Gradient Elution: For complex mixtures, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide better separation than an isocratic (constant solvent composition) elution.[9]
-
Experimental Protocol: Optimizing Column Chromatography for a Trifluoromethylthio-Substituted Aniline
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system (e.g., 5%, 10%, 20% ethyl acetate in hexane; 5% methanol in dichloromethane).
-
Visualize the plates under UV light and/or with a staining agent to determine the solvent system that provides the best separation (i.e., the largest difference in Rf values) between your product and impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen initial eluent (with 0.5% triethylamine if needed).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the starting solvent system, collecting fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 2: Product Degradation or Discoloration During Purification
Possible Cause: Anilines are susceptible to air oxidation, which can be exacerbated by heat and light.[3][9] The presence of acidic or basic impurities can also catalyze degradation.
Solutions:
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[9] This is especially important during solvent removal, where the product is concentrated and may be heated.
-
Minimize Heat Exposure: Use a rotary evaporator with a water bath at a controlled, moderate temperature to remove solvents. Avoid prolonged heating.
-
Store Properly: Store the purified trifluoromethylthio-substituted aniline under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to inhibit long-term degradation.
Problem 3: Low Recovery After Recrystallization
Possible Cause: The choice of recrystallization solvent is critical for achieving high recovery.[10] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
Solutions:
-
Solvent Screening: The ideal solvent will dissolve your compound well when hot but poorly when cold.[10] Test a range of solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures like ethanol/water) on a small scale to find the optimal one.
-
Mixed Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" cold solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify the solution, then allow it to cool slowly.[10]
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Data Presentation
| Purification Technique | Common Solvents/Mobile Phases | Key Troubleshooting Tip |
| Acid-Base Extraction | Diethyl ether, Ethyl acetate, 1M HCl, 1M NaOH | Ensure complete phase separation to avoid contamination.[8] |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Add 0.1-1% triethylamine to the eluent to prevent tailing.[9] |
| Recrystallization | Ethanol/Water, Hexanes, Toluene | Use a mixed solvent system for compounds with intermediate solubility.[10] |
Visualization
Diagram 1: Troubleshooting Workflow for Aniline Purification
Caption: A decision tree to guide the selection of the primary purification technique based on the nature of the impurities present.
Safety Precautions
Working with trifluoromethylthio-substituted anilines requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust. [11][13]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. [12]* First Aid: Be familiar with the first aid measures for exposure. In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [12][13]
References
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Exp 6 - Extraction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
University of Louisville ThinkIR. (n.d.). Development and novel applications of halogenating agents. Retrieved from [Link]
-
Allen. (n.d.). Aniline is usually purified by. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
- Google Patents. (2024). Aniline purification method.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. Retrieved from [Link]
-
ACS Publications. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Retrieved from [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Navigating Steric Hindrance in Reactions with 4-Methylthio-3-(trifluoromethyl)aniline
Welcome to the technical support center for 4-Methylthio-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions concerning the unique reactivity of this versatile building block. The substitution pattern of this compound, featuring a methylthio group ortho to the amine and a trifluoromethyl group in the meta position, presents specific steric and electronic challenges that can impact reaction outcomes. This resource aims to equip you with the knowledge to anticipate and overcome these challenges in your synthetic endeavors.
Understanding the Structural Landscape
The primary challenge in working with this compound stems from the steric crowding around the amine functionality. The ortho-methylthio (-SCH₃) group, while not excessively large, can significantly influence the approach of reagents to the nitrogen atom. This "ortho effect" can hinder reactions that require direct interaction with the amine's lone pair of electrons.[1][2][3] Compounding this is the trifluoromethyl (-CF₃) group at the meta position. Although not directly adjacent to the amine, its bulkiness, which is greater than that of a methyl group, contributes to the overall steric environment of the molecule.[4]
Furthermore, the electronic nature of these substituents plays a crucial role. The trifluoromethyl group is a potent electron-withdrawing group, which decreases the nucleophilicity of the aniline nitrogen.[5] The methylthio group, conversely, can act as a weak electron-donating group through resonance, but its primary influence in this context is often steric.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield in N-Acylation or N-Sulfonylation Reactions
Question: I am attempting to acylate/sulfonate the amine of this compound, but I am observing low conversion of my starting material and/or the formation of side products. What could be the cause and how can I improve the yield?
Answer:
Low yields in N-acylation or N-sulfonylation are frequently a direct consequence of the steric hindrance around the amino group. The ortho-methylthio group can physically block the approach of bulky acylating or sulfonylating agents.
Potential Causes:
-
Steric Clash: The acyl chloride, anhydride, or sulfonyl chloride you are using may be too sterically demanding to efficiently access the nitrogen atom.
-
Reduced Nucleophilicity: The electron-withdrawing trifluoromethyl group deactivates the aniline, making the nitrogen a poorer nucleophile.
-
Competitive Reactions: Under harsh conditions, side reactions on the aromatic ring or with the methylthio group may occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylation/sulfonylation.
Recommended Actions:
-
Reagent Selection:
-
Less Bulky Reagents: If possible, switch to a less sterically hindered acylating or sulfonylating agent. For example, use acetyl chloride instead of pivaloyl chloride.
-
Highly Reactive Reagents: Employ more reactive reagents that can overcome the reduced nucleophilicity of the aniline. Acid anhydrides in the presence of a strong acid catalyst or highly reactive sulfonyl chlorides can be effective.
-
-
Reaction Conditions Optimization:
-
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to activate the amine without competing in the reaction.
-
Solvent Effects: Aprotic polar solvents such as DMF or NMP can help to solvate the transition state and may improve reaction rates.
-
-
Catalysis:
-
Acyl-Transfer Catalysts: The use of catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions.
-
Experimental Protocol: DMAP-Catalyzed Acylation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the acylating agent (1.1 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
Question: I am using this compound as a coupling partner in a Buchwald-Hartwig or Suzuki reaction, and I am observing low yields or no reaction. What adjustments should I consider?
Answer:
Palladium-catalyzed cross-coupling reactions are sensitive to both steric and electronic effects. The steric hindrance from the ortho-methylthio group can impede the formation of the key palladium-nitrogen or palladium-carbon bond.
Potential Causes:
-
Ligand Steric Hindrance: The phosphine ligand on the palladium catalyst may be too bulky, creating a sterically congested transition state when coordinating with the substituted aniline.
-
Substrate Deactivation: The electron-withdrawing nature of the trifluoromethyl group can slow down the oxidative addition step in Suzuki couplings or the reductive elimination step in Buchwald-Hartwig aminations.[6]
-
Base Incompatibility: The choice of base is critical and can influence the outcome of the reaction.
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing cross-coupling reactions.
Recommended Actions:
-
Ligand Screening:
-
Buchwald-Hartwig: For sterically hindered anilines, ligands such as XPhos, SPhos, or RuPhos are often effective.[4] These ligands are designed to promote the reductive elimination step.
-
Suzuki: A range of phosphine ligands should be screened. While bulky ligands are often used, a less sterically demanding ligand might be beneficial in this specific case.
-
-
Base Optimization:
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Suzuki: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are typically employed. The choice can significantly impact the reaction outcome.
-
-
Palladium Precatalyst:
-
Consider using modern palladium precatalysts (e.g., G3 or G4 XPhos Pd G3/G4) which are often more active and stable.
-
Experimental Protocol: Buchwald-Hartwig Amination with a Hindered Aniline
-
In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) to a dry reaction vessel.
-
Add the base (e.g., NaOtBu, 1.4 eq).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can the methylthio group be a site for side reactions?
A1: Yes, under certain conditions, the sulfur atom of the methylthio group can be susceptible to oxidation, especially in the presence of strong oxidizing agents. If you are performing a reaction that involves an oxidant, it is advisable to use mild conditions and monitor for the formation of sulfoxide or sulfone byproducts.
Q2: How does the trifluoromethyl group affect the regioselectivity of electrophilic aromatic substitution on this compound?
A2: The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director and a deactivating group.[5][7][8] The methylthio group is a weak ortho-, para-director. In this case, the directing effects of the amino and methylthio groups will reinforce each other, and the powerful activating effect of the amino group will likely dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. However, the position ortho to the amino group and adjacent to the methylthio group is sterically hindered. Thus, substitution at the position para to the methylthio group (position 6) is the most probable outcome.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Standard laboratory safety procedures should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. 4-Methyl-3-(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Q4: Can I perform a diazotization reaction on the amine group of this compound?
A4: Yes, the amine group can undergo diazotization to form a diazonium salt.[10] This intermediate can then be used in subsequent reactions such as Sandmeyer or Heck reactions to introduce a variety of functional groups. However, the stability of the diazonium salt may be influenced by the electron-withdrawing trifluoromethyl group. It is advisable to perform the diazotization at low temperatures (0-5 °C) and use the diazonium salt immediately in the next step.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₃NS | |
| Molecular Weight | 175.15 g/mol | |
| Boiling Point | 204 °C | ChemicalBook |
| Density | 1.220 g/mL at 25 °C | ChemicalBook |
References
- Willson Research Group.
- BenchChem. Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
-
Wikipedia. Ortho effect. [Link]
- N
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
-
Beilstein Journal of Organic Chemistry. Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
YouTube. Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. [Link]
- BenchChem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
-
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. [Link]
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
-
Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
- WIPO Patentscope. WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE.
- BenchChem.
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
- ResearchGate.
-
MDPI. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. [Link]
-
MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
-
PubMed. Computational Study on the Conformations of Mitragynine and Mitragynaline. [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. BJOC - Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles [beilstein-journals.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 4-Methylthio-3-(trifluoromethyl)aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Methylthio-3-(trifluoromethyl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this substrate. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Section 1: Substrate Profile and General Considerations
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic nature of this compound, as this governs its reactivity.
Q1: What are the key electronic properties of this compound that I should be aware of?
A1: The reactivity of this aniline derivative is a delicate balance of three distinct electronic effects, which makes it a challenging yet versatile substrate.
-
Amino Group (-NH₂): This is a strong activating group and the primary site for the functionalizations discussed here. It is a powerful ortho, para-director for electrophilic aromatic substitution and possesses a nucleophilic lone pair of electrons.
-
Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence significantly reduces the electron density of the aromatic ring and, critically, decreases the nucleophilicity and basicity of the adjacent amino group.[1][2] This is the primary reason many standard aniline reactions are sluggish with this substrate.
-
Methylthio Group (-SMe): This group is considered a moderately activating, ortho, para-director. It donates electron density to the ring via resonance through the sulfur atom's lone pairs.
The net effect is a significantly less nucleophilic amine compared to simple anilines, requiring carefully optimized or more forcing conditions to achieve high yields.[2]
Section 2: Troubleshooting N-Arylation (Buchwald-Hartwig Amination)
The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[3] However, the reduced nucleophilicity of this compound makes it a "challenging substrate" for this reaction.
Q2: My Buchwald-Hartwig reaction is giving a low yield or failing completely. What are the first parameters to investigate?
A2: Low yields with this substrate typically stem from inefficient catalyst turnover. The key is to facilitate both the oxidative addition and the turnover-limiting reductive elimination step. A systematic approach is recommended.[4]
-
Catalyst and Ligand Choice: This is the most critical factor. Standard catalysts may not be effective. For electron-deficient anilines, specialized biarylphosphine ligands are often required to promote the crucial reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient for this deactivated amine.
-
Solvent: The choice of solvent can influence reaction rates. Anhydrous, deoxygenated toluene, dioxane, or THF are standard. Toluene is often a good starting point.[5]
-
Temperature: Due to the lower reactivity, higher temperatures (e.g., 100-120 °C) may be necessary to drive the reaction to completion.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation for this compound | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Aryl chlorides are less reactive and may require more specialized, highly active catalysts.[5] |
| Pd Precatalyst | G3 or G4 Precatalyst (e.g., tBuXPhos Pd G3, BrettPhos Pd G3) | These are highly active, air-stable precatalysts designed for challenging couplings.[6] |
| Ligand | Biaryl Monophosphine (e.g., tBuXPhos, BrettPhos) | Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step. |
| Base | Sodium tert-butoxide (NaOtBu) | Strong base required to deprotonate the weakly basic aniline. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | Common, effective solvents for this transformation. |
| Temperature | 100 - 110 °C | Higher temperature needed to overcome the activation barrier with the deactivated aniline. |
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
To a dry Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), the specified Pd precatalyst (1-2 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Troubleshooting Acylation and Sulfonylation
These are fundamental transformations of the amino group. The primary challenge remains the substrate's reduced nucleophilicity.
Q3: My acylation reaction with an acyl chloride is slow and incomplete. How can I improve it?
A3: A sluggish acylation is a direct consequence of the amine's poor nucleophilicity. While simply increasing the temperature can work, it may also lead to side reactions. Consider the following optimizations:
-
Add a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7]
-
Use a Stronger Base: Include a non-nucleophilic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, which can protonate and deactivate the starting aniline.
-
Alternative Reagents: If using a carboxylic acid instead of an acyl chloride, a coupling agent like Dicyclohexylcarbodiimide (DCC) or EDCI is necessary, often in the presence of DMAP or HOBt.[8][9]
Q4: I am attempting a sulfonylation with a sulfonyl chloride, but the reaction is not proceeding under standard Schotten-Baumann conditions. What should I try?
A4: The sulfonylation of weakly nucleophilic anilines can be challenging and may require harsh conditions that are not compatible with other functional groups.[10] Modern methods offer milder alternatives.
-
Classical Conditions: Forcing classical conditions would involve using a stronger base like pyridine (which can also act as a nucleophilic catalyst) at elevated temperatures. However, this can lead to the formation of undesired di-sulfonamides.[10]
-
Photoredox Catalysis: A highly effective and mild alternative is visible-light-mediated sulfonylation.[11] Using a photoredox catalyst (e.g., an Iridium or Ruthenium complex) with bench-stable sulfinate salts as the sulfonyl source, the reaction can proceed at or near room temperature, offering excellent functional group tolerance.[11][12]
Table 2: Comparison of Sulfonylation Methods
| Method | Reagents | Conditions | Pros | Cons |
| Classical | Ar-SO₂Cl, Pyridine | 25 - 100 °C | Simple reagents | Harsh conditions, potential for side reactions (di-sulfonylation)[10] |
| Photoredox | Ar-SO₂Na, Photocatalyst, Oxidant | Blue LEDs, Room Temp | Extremely mild, high functional group tolerance, scalable[11] | Requires specialized photocatalyst and light source |
Protocol 2: Mild Photoredox Sulfonylation
-
To a reaction vial, add this compound (1.0 eq), the desired sodium sulfinate salt (1.5 eq), a photocatalyst like [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1-2 mol%), and an oxidant such as potassium persulfate (2.0 eq).[11]
-
Add a suitable solvent, such as acetonitrile (MeCN).
-
Degas the mixture by sparging with an inert gas for 15-20 minutes.
-
Seal the vial and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify by column chromatography.
Section 4: Troubleshooting Diazotization
Diazotization of the amino group to form a diazonium salt is a gateway to a wide range of functionalities (e.g., via Sandmeyer or Schiemann reactions). The electron-withdrawing -CF₃ group makes this transformation particularly sensitive.[2]
Q5: My diazotization reaction is giving inconsistent results and low yields of the subsequent product. What is going wrong?
A5: The stability of the diazonium salt and the rate of its formation are the two most critical parameters. The reduced nucleophilicity of the starting aniline means the initial nitrosation step is slower than for typical anilines.
-
Incomplete Diazotization: The reaction must be kept between 0-5 °C. Temperatures below 0 °C may slow the reaction too much, while temperatures above 5 °C lead to rapid decomposition of the diazonium salt.[2] Ensure slow, dropwise addition of the cold sodium nitrite solution to the acidic aniline solution to maintain this temperature window.
-
Decomposition of Diazonium Salt: The diazonium salt is thermally unstable. It should be generated and used immediately in the subsequent step without isolation. Any delay or temperature increase will lead to decomposition and the formation of tarry byproducts.[2][13]
-
Side Reactions from Excess Nitrous Acid: Any excess nitrous acid (HNO₂) after the diazotization is complete can lead to unwanted side reactions. Adding a small amount of urea or sulfamic acid will quench the excess HNO₂ and prevent these issues.[2][13]
Protocol 3: Diazotization of this compound
-
Prepare a solution of this compound (1.0 eq) in an aqueous strong acid (e.g., 25% H₂SO₄ or concentrated HCl) with vigorous stirring.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Separately, prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature never exceeds 5 °C.
-
After the addition is complete, continue stirring the reaction at 0-5 °C for 1-3 hours. You can test for the presence of nitrous acid using starch-iodide paper.[2]
-
(Optional but recommended) Add a small amount of urea portion-wise until the starch-iodide test is negative to quench excess nitrous acid.
-
The resulting cold diazonium salt solution is now ready for immediate use in the next synthetic step. DO NOT attempt to isolate the diazonium salt.
References
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Optimization of acylation conditions.
- Help troubleshooting a Buchwald-Hartwig amin
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
- Reactions of Aniline. Chemistry Steps.
- 20.7: Reactions of Arylamines. Chemistry LibreTexts.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Optimization of reaction conditions for Friedel-Crafts acyl
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
- Technical Support Center: Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline. Benchchem.
- Mild Sulfonyl
- Direct sulfonylation of anilines medi
- Diazotis
- Improved method for synthesizing m-trifluoromethyl phenol.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers.
- Buchwald Hartwig amination catalysts.
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 12. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 13. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis and Scale-Up of 4-Methylthio-3-(trifluoromethyl)aniline
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 4-Methylthio-3-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges encountered during the synthesis and scale-up of this important chemical intermediate. The following content provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Synthesis Overview
The most reliable and scalable synthesis of this compound is a three-step process starting from the commercially available 4-chlorobenzotrifluoride. This route offers excellent regiochemical control and utilizes well-understood, robust chemical transformations.
Caption: High-level overview of the 3-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route to this compound?
A1: The recommended route involves a three-step sequence: 1) Nitration of 4-chlorobenzotrifluoride, 2) Nucleophilic Aromatic Substitution (SNAr) with a thiomethylating agent, and 3) Reduction of the nitro group. This pathway is preferred for scale-up due to the high yields, excellent regiocontrol, and the use of readily available starting materials.
Q2: How is the correct isomer formed during the initial nitration step?
A2: The regiochemical outcome is dictated by the directing effects of the substituents on the starting material, 4-chlorobenzotrifluoride. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and a meta-director. The chloro (-Cl) group is a deactivating but ortho, para-director. The nitration occurs at the position that is ortho to the chlorine and meta to the trifluoromethyl group, leading selectively to 4-chloro-3-nitrobenzotrifluoride.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Each step carries specific hazards that are magnified during scale-up:
-
Nitration: This is a highly exothermic reaction. Runaway reactions can occur if the addition of nitric acid is too fast or if cooling is insufficient, leading to dangerous pressure buildup and decomposition.[1]
-
Nucleophilic Aromatic Substitution: Sodium thiomethoxide is moisture-sensitive and can be pyrophoric. The reaction can also be exothermic.
-
Reduction: If using catalytic hydrogenation, handling hydrogen gas under pressure requires specialized equipment and procedures to prevent explosions.[2] If using metal-acid reduction (e.g., Fe/HCl), the reaction can be vigorous and produce large volumes of hydrogen gas.[3]
-
General: Handling of strong acids (sulfuric, nitric) and the final aniline product, which may have toxicological properties, requires appropriate personal protective equipment (PPE) and engineering controls.[4][5]
Troubleshooting Guide by Synthetic Step
Step 1: Nitration of 4-Chlorobenzotrifluoride
This step uses a mixture of nitric acid and sulfuric acid to install a nitro group. Precise control is critical for success.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient nitrating strength. 2. Reaction temperature too low. 3. Reaction time too short. | 1. Ensure the use of fuming nitric acid or a suitable ratio of concentrated HNO₃ to H₂SO₄.[6] 2. Maintain the reaction temperature within the optimal range (e.g., 20-40°C after initial addition) to ensure a reasonable reaction rate. 3. Monitor the reaction by TLC or GC/HPLC and extend the reaction time until the starting material is consumed. |
| Formation of Unwanted Isomers | 1. Reaction temperature too high. 2. Incorrect acid mixture or ratio. | 1. High temperatures can reduce the selectivity of the reaction. Maintain strict temperature control, especially during the addition phase (e.g., 0-10°C).[1] 2. Verify the composition and ratio of the nitrating mixture. The sulfuric acid acts as a catalyst and dehydrating agent, which is crucial for generating the nitronium ion (NO₂⁺). |
| Runaway Reaction / Exotherm | 1. Addition of nitric acid is too rapid. 2. Inadequate cooling or mixing. 3. Poor heat transfer in a large reactor. | 1. Add the nitric acid or the substrate slowly and sub-surface to the acid mixture to control the exotherm. 2. Ensure efficient stirring and that the reactor's cooling system is functioning correctly. 3. For scale-up, consider a semi-batch process where one reactant is added over time to manage heat evolution.[7] |
Detailed Protocol: Nitration
-
Charge a clean, dry reactor with concentrated sulfuric acid (98%, ~3.0 eq).
-
Cool the reactor jacket to 0-5°C with vigorous stirring.
-
Slowly add concentrated nitric acid (68-70%, 1.2 eq) to the sulfuric acid, ensuring the internal temperature does not exceed 15°C.
-
Once the nitrating mixture is prepared and cooled, add 4-chlorobenzotrifluoride (1.0 eq) dropwise or via an addition funnel over 1-2 hours, maintaining the internal temperature between 5-10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC/GC.
-
Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Caption: Nitration experimental workflow.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
This step replaces the chlorine atom with a methylthio group using sodium thiomethoxide (NaSMe). The reaction is driven by the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Incomplete | 1. Inactive or degraded NaSMe. 2. Presence of water in the solvent. 3. Insufficient temperature. | 1. Use freshly prepared or high-quality commercial NaSMe. It is hygroscopic and can degrade upon exposure to air/moisture. 2. Use an anhydrous polar aprotic solvent like DMF, DMSO, or NMP. Water can protonate the thiomethoxide, reducing its nucleophilicity. 3. Gently heat the reaction (e.g., 50-80°C) to increase the rate. Monitor for side reactions. |
| Formation of Dark Byproducts | 1. Reaction temperature is too high. 2. Reaction with the nitro group. 3. Oxidative side reactions. | 1. Avoid excessive heating, which can lead to decomposition. Find the minimum temperature required for a reasonable rate. 2. Use a slight excess (1.1-1.2 eq) of NaSMe. A large excess can potentially lead to side reactions. 3. Maintain an inert atmosphere (N₂ or Ar) throughout the process to prevent oxidation of the nucleophile and product. |
| Handling Sodium Thiomethoxide | 1. NaSMe is a hazardous, reactive solid. | 1. Handle NaSMe in a glovebox or under a nitrogen blanket. Use appropriate PPE, including flame-retardant clothing. For large-scale operations, consider using a solution of NaSMe in a suitable solvent to simplify handling and addition. |
Detailed Protocol: SNAr
-
Charge the reactor with anhydrous DMF (~5-10 volumes) and 4-chloro-3-nitrobenzotrifluoride (1.0 eq).
-
Inert the reactor with nitrogen.
-
Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. An exotherm may be observed; control it with jacket cooling.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until HPLC/GC analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and quench by adding it to a stirred mixture of water and a non-polar organic solvent (e.g., toluene or MTBE).
-
Separate the organic layer. Wash the organic layer with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Caption: SNAr experimental workflow.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro intermediate to the target aniline. Catalytic hydrogenation is often preferred for its clean reaction profile and easier workup, but metal/acid reduction is a robust alternative.
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | - High yield and purity. - Simple workup (catalyst filtration). - Environmentally friendly (water is the only byproduct). | - Requires specialized high-pressure equipment. - Catalyst can be poisoned by sulfur compounds (though often tolerant). - Potential for catalyst flammability. |
| Metal/Acid Reduction (Fe/HCl) | - Inexpensive reagents. - Does not require high-pressure equipment. - Generally tolerant of sulfur functional groups. | - Workup can be challenging due to the formation of iron sludge/salts. - Stoichiometric amounts of metal waste are generated. - Reaction can be highly exothermic and requires careful control.[3] |
Troubleshooting the Reduction
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | 1. (H₂) Insufficient hydrogen pressure or catalyst loading. 2. (H₂) Deactivated catalyst. 3. (Fe) Insufficient acid or iron. | 1. Increase H₂ pressure (e.g., to 50-100 psi) or catalyst loading (e.g., 1-5 mol% Pd). 2. Use fresh, high-quality catalyst. Ensure the substrate and solvent are free of catalyst poisons. 3. Ensure sufficient equivalents of iron powder (~3-5 eq) and acid are used to drive the reaction to completion. |
| Formation of Azo/Azoxy Byproducts | 1. (H₂) Low hydrogen pressure or poor mixing. 2. (Fe) Non-acidic or neutral conditions. | 1. These are common intermediates. Ensure adequate H₂ supply and efficient agitation to fully reduce them. 2. The reduction mechanism requires acidic conditions. Maintain a low pH throughout the reaction. |
| Difficult Product Isolation | 1. (Fe) Product is trapped in the iron sludge after basification. | 1. After the reaction, filter the hot mixture to remove excess iron. Then, during workup, add a filter aid (e.g., Celite) before filtering the iron hydroxides. Thoroughly wash the filter cake with a suitable organic solvent (e.g., ethyl acetate, DCM) to recover all the product. |
Detailed Protocol: Catalytic Hydrogenation
-
To a hydrogenation reactor, add 4-(Methylthio)-3-nitrobenzotrifluoride (1.0 eq), a solvent such as methanol or ethyl acetate, and Palladium on carbon (10% Pd/C, 1-2 mol%).
-
Seal the reactor, purge several times with nitrogen, and then purge with hydrogen.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and begin vigorous stirring. The reaction is often exothermic; use cooling to maintain a temperature of 25-40°C.
-
Monitor the reaction by observing hydrogen uptake. Once uptake ceases (typically 3-6 hours), the reaction is complete.
-
Vent the reactor, purge with nitrogen, and carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the combined filtrates under reduced pressure to obtain the final product, this compound.
Caption: Reduction experimental workflow via catalytic hydrogenation.
References
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. (2020). Google Patents.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). Journal of Visualized Experiments. Retrieved January 17, 2026, from [Link]
- US6333434B1 - Preparation of trifluoromethylanilines. (2001). Google Patents.
-
Sandmeyer Reaction. (n.d.). OrganicChemGuide. Retrieved January 17, 2026, from [Link]
- CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine. (2017). Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Chlorobenzene from Aniline via the Sandmeyer Reaction. (2014). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. (2014). Google Patents.
-
The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. (n.d.). Synbiobeta. Retrieved January 17, 2026, from [Link]
Sources
- 1. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 2. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]
- 3. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 7. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Methylthio vs. Methylsulfonyl Leaving Groups in Aniline Reactions
In the intricate world of synthetic organic chemistry, the strategic selection of a leaving group can be the determining factor in the success of a synthetic route. This is particularly true for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for carbon-nitrogen bond formation in the synthesis of pharmaceuticals and advanced materials. Among the diverse array of leaving groups, the methylthio (-SMe) and methylsulfonyl (-SO2Me) moieties present a fascinating case study in reactivity and synthetic utility, especially when anilines are employed as nucleophiles.
This guide provides a comprehensive comparative analysis of these two leaving groups, moving beyond simple reactivity trends to explore the underlying mechanistic principles, practical considerations for reaction setup, and real-world applications in drug development. The insights presented herein are grounded in peer-reviewed experimental data to empower researchers in making informed decisions for their synthetic challenges.
The Underlying Chemistry: A Tale of Two Oxidation States
The efficacy of a leaving group in SNAr reactions is intrinsically linked to its ability to stabilize the negative charge that develops in the Meisenheimer intermediate, the key transition state of the reaction. The fundamental difference between the methylthio and methylsulfonyl groups lies in the oxidation state of the sulfur atom, which profoundly influences their electron-withdrawing capabilities and, consequently, their performance as leaving groups.
The methylsulfonyl group is a significantly more potent electron-withdrawing group compared to the methylthio group. This is due to the presence of two electronegative oxygen atoms bonded to the sulfur, which inductively pull electron density away from the aromatic ring. This strong electron-withdrawing nature serves a dual purpose in SNAr reactions:
-
Activation of the Aromatic Ring: The -SO2Me group strongly activates the aromatic ring towards nucleophilic attack by lowering the electron density of the ring, making it more electrophilic.
-
Stabilization of the Meisenheimer Intermediate: The negative charge of the Meisenheimer complex is effectively delocalized onto the oxygen atoms of the sulfonyl group, thereby stabilizing this high-energy intermediate and lowering the activation energy of the reaction.
Conversely, the methylthio group is a much weaker activator. While sulfur is more electronegative than carbon, the -SMe group lacks the powerful inductive effect of the -SO2Me group. Consequently, SNAr reactions with methylthio as the leaving group generally require more forcing conditions or more activated substrates.
dot digraph "SNAr Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12];
"Aniline" [label="Ar'-NH₂"]; "Substrate" [label=<
Ar X
(-SMe or -SO₂Me)
]; "Meisenheimer" [label=<
- X
NH₂-Ar'
, shape=box, style=dashed]; "Product" [label="Ar-NH-Ar'"]; "LeavingGroup" [label="⁻X"];
"Aniline" -> "Meisenheimer" [label="+"]; "Substrate" -> "Meisenheimer"; "Meisenheimer" -> "Product" [label="- ⁻X"]; } dot
Head-to-Head Comparison: Reactivity and Experimental Observations
Experimental data consistently demonstrates the superior reactivity of the methylsulfonyl group over the methylthio group in SNAr reactions with anilines. A study by Sun and coworkers provides a clear illustration of this trend in the synthesis of N-aryl-4-aminopyrimidines. They observed that while the methylthio group at the 2-position of a pyrimidine ring could be displaced by anilines, the reaction often required high temperatures (e.g., 140-180 °C) and resulted in moderate to good yields. In contrast, the corresponding methylsulfonyl-substituted pyrimidine reacted under much milder conditions and often gave higher yields.
| Leaving Group | Typical Reaction Temperature | Relative Reactivity | Reference |
| Methylthio (-SMe) | 140-180 °C | Moderate | |
| Methylsulfonyl (-SO2Me) | 80-120 °C | High |
The choice of solvent and base is also critical. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and 1,4-dioxane are commonly used to facilitate SNAr reactions. In many cases, the addition of a base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is necessary to deprotonate the aniline, increasing its nucleophilicity.
Practical Considerations and Experimental Protocols
The decision to use a methylthio or methylsulfonyl leaving group is often dictated by the overall synthetic strategy. The methylthio group can be readily introduced onto an aromatic ring, for example, by nucleophilic substitution of a halide with sodium thiomethoxide. The subsequent oxidation of the methylthio group to the methylsulfonyl group, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), provides a straightforward route to the more activated substrate. This two-step sequence allows for a late-stage activation of the substrate, which can be advantageous in multi-step syntheses.
dot digraph "Oxidation_Workflow" { graph [splines=ortho, nodesep=0.7, rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
sub_halide [label="Ar-Hal"]; sub_sme [label="Ar-SMe"]; sub_so2me [label="Ar-SO2Me"]; reagent1 [label="NaSMe", shape=ellipse, fillcolor="#FFFFFF"]; reagent2 [label="m-CPBA", shape=ellipse, fillcolor="#FFFFFF"];
sub_halide -> sub_sme [label="Nucleophilic\nSubstitution"]; reagent1 -> sub_sme [style=invis]; sub_sme -> sub_so2me [label="Oxidation"]; reagent2 -> sub_so2me [style=invis]; } dot
Exemplary Protocol: Synthesis of an N-Aryl-2-aminopyrimidine
The following protocol is a representative example of an SNAr reaction for the synthesis of a substituted aminopyrimidine, a common scaffold in medicinal chemistry.
Step 1: Oxidation of the Methylthio Group (if starting from the sulfide)
-
Dissolve the 2-(methylthio)pyrimidine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the 2-(methylsulfonyl)pyrimidine.
Step 2: Nucleophilic Aromatic Substitution with Aniline
-
To a solution of the 2-(methylsulfonyl)pyrimidine (1.0 eq) in a polar aprotic solvent like DMSO or 1,4-dioxane, add the desired aniline (1.2 eq) and a base such as K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography or recrystallization.
Applications in Drug Development
The SNAr reaction of anilines with sulfonyl-activated aromatic systems is a widely used strategy in the synthesis of a variety of drug candidates. For instance, the core of several kinase inhibitors, a major class of anti-cancer drugs, is often assembled using this methodology. The reliability and functional group tolerance of this reaction make it particularly attractive for late-stage diversification in medicinal chemistry programs.
A notable example is the synthesis of certain classes of dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes. The synthesis of these molecules often involves the coupling of an aniline derivative with a heteroaromatic system bearing a suitable leaving group, with the methylsulfonyl group being a common choice.
Conclusion and Recommendations
The methylsulfonyl group is unequivocally the more reactive and generally preferred leaving group for SNAr reactions with anilines due to its strong electron-withdrawing nature, which both activates the aromatic ring and stabilizes the Meisenheimer intermediate. Reactions with methylsulfonyl-substituted arenes proceed under milder conditions and often result in higher yields compared to their methylthio counterparts.
However, the methylthio group still holds synthetic value. Its weaker reactivity can be exploited for selective transformations in polyfunctional molecules. Furthermore, the ability to easily oxidize the methylthio group to the highly reactive methylsulfonyl group provides a valuable strategic tool for late-stage functionalization.
For researchers in drug development and synthetic chemistry, the choice between these two leaving groups should be guided by the specific requirements of the synthetic target and the overall synthetic strategy. For rapid and efficient C-N bond formation, the methylsulfonyl group is the workhorse. For more nuanced synthetic routes requiring differential reactivity, the methylthio group offers a valuable alternative.
References
-
Sun, L., et al. (2017). Synthesis and Biological Evaluation of Novel 2,4-Disubstituted Pyrimidine Derivatives as Potential Antitumor Agents. Molecules, 22(10), 1641. [Link]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Methylthio-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates are critical determinants of final product quality, safety, and efficacy. 4-Methylthio-3-(trifluoromethyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, is no exception.[1] Its unique chemical structure, featuring a trifluoromethyl group and a methylthio moiety, imparts specific properties to the target molecules, such as enhanced metabolic stability and lipophilicity.[1] Therefore, the rigorous validation of analytical methods used to quantify this intermediate is not merely a regulatory formality but a scientific necessity to ensure the reliability and reproducibility of experimental data.
This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The comparison is framed within the context of the internationally harmonized guidelines for analytical method validation, primarily referencing the ICH Q2(R2) guideline, to ensure the methodologies are fit for their intended purpose.[2][3][4][5][6]
Core Principles of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, which is echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10][11]
The fundamental parameters for the validation of a quantitative analytical method include:
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[2][12]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
Comparative Analysis of Analytical Techniques: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the need for structural confirmation of impurities.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. For this compound, a reversed-phase HPLC method using a C18 column is a suitable approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The presence of the aromatic ring in the analyte allows for sensitive detection using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13] Given the aniline structure, this compound is amenable to GC analysis. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes GC-MS particularly useful for impurity profiling.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on established methodologies for similar compounds.[13][14]
| Validation Parameter | HPLC-UV | GC-MS |
| Specificity | High, but may require peak purity analysis if co-eluting impurities are present. | Very high, mass spectral data provides definitive identification. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.05 µg/mL |
| Robustness | Generally robust to minor changes in mobile phase composition and flow rate. | Robust to minor changes in temperature ramp and gas flow rate. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV and GC-MS.
HPLC-UV Method Protocol
Instrumentation: A standard HPLC system equipped with a UV detector.
1. Reagents and Materials:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)
- This compound reference standard
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 µL
3. Standard Solution Preparation:
- Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
- Perform serial dilutions to prepare calibration standards in the range of 1 - 100 µg/mL.
4. Sample Preparation:
- Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
5. Analysis:
- Inject the standard and sample solutions and record the chromatograms.
- Quantify the analyte using the calibration curve.
GC-MS Method Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
1. Reagents and Materials:
- Dichloromethane (GC grade)
- Helium (carrier gas)
- This compound reference standard
2. Chromatographic and Mass Spectrometric Conditions:
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Injector Temperature: 250°C
- Ion Source Temperature: 230°C
- Mass Range: 50 - 350 amu
3. Standard Solution Preparation:
- Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL.
- Perform serial dilutions to prepare calibration standards in the range of 0.1 - 25 µg/mL.
4. Sample Preparation:
- Accurately weigh the sample and dissolve it in dichloromethane to achieve a final concentration within the calibration range.
5. Analysis:
- Inject the standard and sample solutions.
- Identify the main component and impurities by their retention times and mass spectra.
- Quantify the analyte using the calibration curve.
Workflow Diagrams
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific analytical needs. HPLC-UV is often preferred for routine quality control and assays due to its high precision and ease of use. On the other hand, GC-MS provides unparalleled specificity and is the method of choice for impurity identification and trace analysis. For a comprehensive characterization of this compound, particularly during process development and for regulatory submissions, a combination of both techniques may be the most prudent approach. The validation of the chosen method(s) according to ICH guidelines is essential to ensure the generation of accurate and reliable data, thereby upholding the quality and safety of the final products.
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
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European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]
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A Comparative Guide to the Reactivity of 4-Methylthio-3-(trifluoromethyl)aniline and Its Isomers
Introduction
In the landscape of specialty chemicals, substituted anilines serve as foundational scaffolds for a multitude of applications, ranging from pharmaceuticals to advanced materials.[1] Among these, 4-Methylthio-3-(trifluoromethyl)aniline is a versatile aromatic amine whose unique substitution pattern imparts a delicate balance of electronic and steric properties, enhancing its chemical reactivity and stability.[2] This compound and its isomers are crucial intermediates in the synthesis of agrochemicals, high-performance polymers, and particularly in drug development, where the trifluoromethyl group can improve lipophilicity and metabolic stability.[2][3]
The reactivity of the aniline core is profoundly influenced by the interplay between the electron-donating amino group and the electronically complex methylthio (-SCH3) and trifluoromethyl (-CF3) substituents. Understanding how the positioning of these groups in different isomers alters the molecule's reactivity is paramount for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and design novel molecules with tailored properties.
This guide provides an in-depth, objective comparison of the reactivity of this compound with its key positional isomers. We will dissect the electronic and steric contributions of each substituent and provide supporting experimental frameworks to predict and rationalize their behavior in fundamental organic transformations.
The Electronic and Steric Landscape: A Tale of Two Substituents
The reactivity of a substituted aniline is governed by the cumulative inductive and resonance effects of its substituents, which modulate the electron density of both the aromatic ring and the exocyclic amino group.[1]
-
The Trifluoromethyl (-CF3) Group: This group is a powerful deactivator of the aromatic ring in the context of electrophilic aromatic substitution (SEAr).[4][5] Its three highly electronegative fluorine atoms exert a potent electron-withdrawing inductive effect (-I), pulling electron density away from the ring and destabilizing the cationic intermediate (Wheland intermediate) formed during electrophilic attack.[6][7] This deactivating nature makes the ring less nucleophilic.[5] For the same reasons, the -CF3 group significantly lowers the basicity of the aniline nitrogen. Conversely, this strong electron-withdrawing character is advantageous in nucleophilic aromatic substitution (SNAr), where it can stabilize the negatively charged Meisenheimer complex intermediate.[8][9] Sterically, the -CF3 group is bulkier than a methyl group, which can influence the accessibility of adjacent positions.[3]
-
The Methylthio (-SCH3) Group: The electronic nature of the methylthio group is more nuanced. The sulfur atom is more electronegative than carbon, resulting in a base-weakening inductive withdrawal (-I effect).[10] However, the sulfur's lone pairs can participate in resonance, donating electron density into the π-system (+R effect), although this effect is less pronounced than for oxygen or nitrogen due to less effective 3p-2p orbital overlap.[10] In simple aniline systems, the inductive effect often predominates, making the -SCH3 group a net deactivator and base-weakening substituent compared to aniline itself.[10] Systematic studies have shown that in some contexts, it can behave as a weak electron-withdrawing group, while in others, its resonance-donating character becomes more apparent.[11]
The relative positioning of these two groups and the amino moiety creates a unique electronic profile for each isomer, dictating its reactivity profile.
Comparative Reactivity Analysis
To illustrate the differences in reactivity, we will compare the target molecule, This compound (Compound A) , with two of its key positional isomers:
-
Isomer A: this compound
-
Isomer B: 2-Methylthio-5-(trifluoromethyl)aniline
-
Isomer C: 5-Methylthio-2-(trifluoromethyl)aniline
Basicity of the Amino Group
The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair to accept a proton. Electron-withdrawing groups decrease basicity by delocalizing or inductively withdrawing this electron density.[12]
-
Compound A (4-SCH3, 3-CF3): The -CF3 group is meta to the amino group, exerting a strong -I effect. The -SCH3 group is para, where its -I effect also operates, and any potential +R effect would be directed to this position. Both groups work in concert to significantly reduce the basicity compared to aniline.
-
Compound B (2-SCH3, 5-CF3): The -SCH3 group is ortho to the amino group, where its -I effect and potential steric hindrance will strongly decrease basicity. The -CF3 group is meta, adding its strong -I effect. This isomer is expected to be a very weak base.
-
Compound C (5-SCH3, 2-CF3): The -CF3 group is ortho to the amino group, exerting a powerful -I effect and making this likely the least basic of the three isomers. The -SCH3 group is meta, contributing an additional -I effect.
Table 1: Predicted Relative Basicity of Aniline Isomers
| Compound | Substituent Positions (-NH2 at C1) | Key Electronic Effects on -NH2 | Predicted Basicity Ranking |
|---|---|---|---|
| Aniline | None | Benchmark | 1 (Most Basic) |
| A | 4-SCH3, 3-CF3 | meta-CF3 (-I), para-SCH3 (-I > +R) | 3 |
| B | 2-SCH3, 5-CF3 | ortho-SCH3 (-I, steric), meta-CF3 (-I) | 4 |
| C | 5-SCH3, 2-CF3 | ortho-CF3 (-I), meta-SCH3 (-I) | 5 (Least Basic) |
Reactivity in N-Acylation
N-acylation is a nucleophilic attack of the amino group on an electrophilic acyl source (e.g., acetic anhydride or an acyl chloride).[13][14] The reaction rate is directly proportional to the nucleophilicity of the nitrogen, which generally correlates with its basicity. Therefore, the predicted order of reactivity for N-acylation follows the inverse of the basicity ranking. All isomers are expected to react significantly slower than aniline.[14]
Caption: General experimental workflow for the N-acylation of aniline isomers.
Reactivity in Electrophilic Aromatic Substitution (SEAr)
SEAr reactions depend on the nucleophilicity of the aromatic ring.[15] The outcome is a contest between the powerful ortho, para-directing amino group (the strongest activator) and the deactivating effects of the -CF3 and -SCH3 groups.
Caption: Regioselectivity in the electrophilic substitution of Compound A.
-
Compound A (4-SCH3, 3-CF3):
-
Directing Effects: The -NH2 group strongly directs ortho and para. The para position is blocked. Of the two ortho positions (C2 and C6), C2 is favored. C6 is sterically hindered by the adjacent bulky -CF3 group.
-
Predicted Outcome: Electrophilic substitution will occur predominantly at the C2 position. The overall reaction rate will be slow due to deactivation from both the -CF3 and -SCH3 groups.
-
-
Compound B (2-SCH3, 5-CF3):
-
Directing Effects: The -NH2 group directs to C4 and C6. The -SCH3 group (also an o,p-director) reinforces direction to C4 and C6. The -CF3 group directs meta to itself, which also points to C4 and C6. All groups align.
-
Predicted Outcome: Substitution will occur at C4 and C6. C4 is likely favored as it is para to the strong -NH2 director and less sterically hindered than C6, which is flanked by the -NH2 and -CF3 groups.
-
-
Compound C (5-SCH3, 2-CF3):
-
Directing Effects: The -NH2 group directs to C4 and C6. The C2 position is blocked by -CF3. The C6 position is sterically hindered by the ortho -CF3 group. The C4 position is para to the -NH2 group and ortho to the -SCH3 group.
-
Predicted Outcome: Substitution will occur almost exclusively at the C4 position.
-
Table 2: Predicted Regioselectivity for Electrophilic Bromination
| Compound | Major Product(s) | Rationale |
|---|---|---|
| A | 2-Bromo-4-methylthio-3-(trifluoromethyl)aniline | Strong directing effect of -NH2 to the least hindered ortho position. |
| B | 4-Bromo-2-methylthio-5-(trifluoromethyl)aniline | All directing groups align; C4 is the most accessible and electronically favored position. |
| C | 4-Bromo-5-methylthio-2-(trifluoromethyl)aniline | Strong para-directing effect of -NH2 overcomes steric hindrance from adjacent groups. |
Reactivity in the Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method to replace the amino group with a wide variety of substituents (e.g., halogens, -CN) via a diazonium salt intermediate.[16][17][18] The formation of the diazonium salt (diazotization) is the first step, followed by copper-catalyzed substitution.[19][20]
-
Diazotization: The reduced nucleophilicity of the amino group in all three isomers will make diazotization more challenging than with aniline. Careful control of temperature and acid concentration is crucial to prevent side reactions.
-
Substitution: Once the diazonium salt is formed, the subsequent substitution step is driven by a radical-nucleophilic aromatic substitution mechanism.[17] The electronic nature of the -CF3 and -SCH3 groups will have a less direct impact on the efficiency of this step compared to their effect on the initial diazotization. The Sandmeyer reaction is therefore a viable and valuable transformation for all isomers, providing access to compounds that are difficult to synthesize via direct SEAr.[20]
Experimental Protocols
The following protocols are designed to provide a framework for the experimental comparison of reactivity.
Protocol 1: Comparative N-Acylation with Acetic Anhydride
This protocol allows for a qualitative or quantitative (via LC-MS or GC-MS monitoring) comparison of acylation rates.
-
Setup: In three separate, dry round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of each aniline isomer (A, B, and C) in 5 mL of anhydrous dichloromethane (DCM).
-
Base Addition: To each flask, add 1.2 mmol (1.2 eq) of pyridine.
-
Acylation: Cool the flasks to 0°C in an ice bath. To each flask, add 1.1 mmol (1.1 eq) of acetic anhydride dropwise.
-
Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the consumption of the starting material by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC or LC-MS.
-
Workup: Upon completion (or after a set time, e.g., 4 hours), quench each reaction by adding 10 mL of 1 M HCl (aq). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[13]
-
Analysis: Compare the reaction times or yields after a fixed time to establish the relative reactivity order.
Protocol 2: Comparative Electrophilic Bromination
This protocol compares the regioselectivity and reactivity of the isomers towards a common electrophile.
-
Setup: In three separate flasks protected from light, dissolve 1.0 mmol of each aniline isomer (A, B, and C) in 10 mL of glacial acetic acid.
-
Bromination: To each flask, add a solution of 1.0 mmol (1.0 eq) of bromine in 2 mL of glacial acetic acid dropwise at room temperature.
-
Reaction: Stir the mixtures at room temperature for 2 hours.
-
Workup: Pour each reaction mixture into 50 mL of ice-cold water. Neutralize carefully by adding solid sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts.
-
Washing & Drying: Wash the combined organic layer with sodium thiosulfate solution (to remove excess bromine) and then brine. Dry over anhydrous sodium sulfate.
-
Analysis: Filter and concentrate the solvent. Analyze the crude product mixture by ¹H NMR and GC-MS to determine the ratio of regioisomers and the extent of conversion, thereby confirming the predicted regioselectivity.
Conclusion
The reactivity of this compound and its isomers is a complex function of the interplay between the activating ortho, para-directing amino group and the deactivating, electronically distinct -SCH3 and -CF3 substituents.
-
Reactivity of the Amino Group: Basicity and nucleophilicity are significantly suppressed in all isomers due to the powerful inductive effects of the substituents. The reactivity is lowest when the -CF3 or -SCH3 group is positioned ortho to the amine.
-
Reactivity of the Aromatic Ring: The ring is strongly deactivated towards electrophilic attack. However, the regiochemical outcome is predictably controlled by the dominant directing effect of the amino group, leading to highly selective substitutions at the most sterically and electronically accessible positions.
This guide provides a predictive framework grounded in fundamental principles of organic chemistry. By understanding these structure-reactivity relationships, researchers can strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes, facilitating the efficient development of novel chemical entities in the pharmaceutical, agrochemical, and materials science sectors.
References
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Ali, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. [This is a representative source for the Sandmeyer reaction; the search results provided a PMC/NIH link which is a good general reference.][16]
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UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link][19]
-
Goodwin, T. H. (1965). Basicities of methylthio- and phenylthio-anilines. Canadian Journal of Chemistry, 43(9), 2614-2617.[10]
-
Krishnamoorthy, G., et al. (2006). The Different Electronic Natures Displayed by the Alkylthio Groups in Simple and Higher Conjugated Aniline Systems. Organic & Biomolecular Chemistry, 4(18), 3511-3516.[11]
-
Total Synthesis. Electrophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link][4]
-
BYJU'S. Sandmeyer Reaction Mechanism. Retrieved from [Link][18]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. Retrieved from [Link][6]
-
Zarcone, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6825.[3]
-
Google Patents. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine. Retrieved from [21]
-
Wang, C., et al. (2018). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 16(33), 6031-6035.
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link][20]
-
YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link][5]
-
ResearchGate. C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. Retrieved from [Link][22]
-
Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. [This is a representative educational source for the acylation experiment.][14]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link][23]
-
El Guesmi, N., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144, 987-995.[24]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link][7]
-
Bak, A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13682-13689.[25]
-
Wikipedia. Electrophilic aromatic substitution. Retrieved from [Link][15]
-
Mills, N. S., et al. (2013). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 90(1), 112-115.[26]
-
NPTEL. Nucleophilic Aromatic Substitution. Retrieved from [Link][9]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link][27]
-
Chemistry Steps. Reactions of Aniline. Retrieved from [Link][12]
-
ResearchGate. Mesomeric effects on aniline. Retrieved from [Link][28]
-
PubChem. 4-((Trifluoromethyl)thio)aniline. Retrieved from [Link][29]
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A Comparative Guide to the Structure-Activity Relationship of 4-Methylthio-3-(trifluoromethyl)aniline Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-Methylthio-3-(trifluoromethyl)aniline derivatives. This class of compounds holds significant potential in the development of targeted kinase inhibitors. This document synthesizes preclinical data, outlines detailed experimental methodologies, and provides a rationale for experimental design to guide future research in this area.
Introduction: The Rationale for Targeting Kinases with Fluorinated Anilines
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure.[2] These molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.[2]
The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[2] The this compound core, therefore, presents a promising starting point for the development of novel kinase inhibitors, combining the established kinase-binding properties of the aniline scaffold with the favorable pharmacokinetic characteristics imparted by the trifluoromethyl group. This guide will explore the putative structure-activity relationships of derivatives of this core, with a focus on their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study for a complete series of this compound derivatives is not extensively documented in a single source, we can infer key relationships by analyzing the known SAR of related anilino-based kinase inhibitors and the physicochemical properties of the key substituents. The primary focus of inhibition for this class of compounds is the EGFR signaling pathway.[3][4]
The Core Scaffold: 4-Anilino-quinazoline/quinoline
The this compound moiety is typically incorporated as the "4-anilino" portion of a larger heterocyclic scaffold, most commonly a quinazoline or quinoline. This heterocyclic core is crucial for activity, as it mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase domain.[2]
The Role of the 3-(Trifluoromethyl) Group
The electron-withdrawing nature of the trifluoromethyl group at the 3-position of the aniline ring is anticipated to modulate the pKa of the aniline nitrogen. This can influence the overall basicity of the molecule and its interaction with acidic residues in the kinase binding pocket. Furthermore, the trifluoromethyl group can engage in favorable hydrophobic and non-covalent interactions within the ATP-binding site.
The Influence of the 4-Methylthio Group
The 4-methylthio (-SCH3) group is a particularly interesting substituent. Its impact on biological activity is multifaceted:
-
Size and Lipophilicity: The methylthio group is of moderate size and contributes to the lipophilicity of the molecule, which can enhance membrane permeability and cell-based activity.
-
Electronic Effects: The sulfur atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the kinase active site.
-
Metabolic Stability: The methylthio group can be a site of metabolism (oxidation to sulfoxide and sulfone). Understanding the metabolic fate of these derivatives is crucial for drug development.
Compared to other common substituents at the 4-position, the methylthio group offers a unique combination of properties. For instance, in some kinase inhibitor series, a methylthio group has been shown to be more potent than a methoxy group, potentially due to more favorable steric and electronic interactions.
Comparative Performance of Anilino-Based Kinase Inhibitors
To illustrate the impact of substitutions on the aniline ring, the following table summarizes the inhibitory activity of a series of hypothetical 4-anilinoquinazoline derivatives against the EGFR tyrosine kinase. While direct data for a complete series of this compound derivatives is not available, this table is representative of the types of SAR trends observed in related series.
| Compound ID | R1 (at 4-position) | R2 (at 3-position) | EGFR IC50 (nM) | Notes |
| 1a | -H | -H | 500 | Unsubstituted aniline shows moderate activity. |
| 1b | -H | -CF3 | 150 | Trifluoromethyl group enhances potency. |
| 1c | -SCH3 | -H | 200 | Methylthio group contributes to activity. |
| 1d | -SCH3 | -CF3 | 50 | Combination of substituents leads to potent inhibition. |
| 1e | -OCH3 | -CF3 | 80 | Methoxy group is also favorable, but less so than methylthio. |
| 1f | -Cl | -CF3 | 65 | Chloro group provides a similar level of potency. |
Disclaimer: The data in this table is illustrative and intended to represent typical SAR trends for this class of compounds based on available literature for related structures.
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Derivatives
A common synthetic route to 4-anilinoquinazoline derivatives involves the condensation of a 4-chloroquinazoline with the appropriately substituted aniline.
Caption: General synthetic workflow for 4-anilinoquinazolines.
-
To a solution of 4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or DMF, add this compound (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is proportional to kinase activity.[5]
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in the appropriate kinase assay buffer to achieve a range of concentrations for IC50 determination.
-
Kinase Reaction: In a 96-well or 384-well plate, add the serially diluted compounds.
-
Add the recombinant human EGFR enzyme to each well.
-
Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature for the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Targeted Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. 4-Anilinoquinazoline-based inhibitors, including derivatives of this compound, are designed to block this aberrant signaling at its source.
Caption: The EGFR signaling pathway and the site of action for 4-anilinoquinazoline inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors, particularly targeting the EGFR signaling pathway. The combination of the trifluoromethyl group for improved pharmacokinetic properties and the methylthio group for potentially enhanced binding affinity offers a compelling rationale for further investigation. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new derivatives. Future studies should focus on a systematic exploration of substituents on both the aniline ring and the heterocyclic core to develop potent and selective kinase inhibitors for therapeutic applications.
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A Comparative Analysis of the Biological Activities of Methyl vs. Methylthio Substituted Anilines: A Guide for Researchers
This guide provides a comprehensive comparative study of the biological activities of methyl-substituted and methylthio-substituted anilines. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, metabolic pathways, and toxicological profiles of these two important classes of compounds. By synthesizing technical data with field-proven insights, this guide aims to elucidate the causal relationships behind their biological effects and provide a framework for future research and development.
Introduction: The Significance of Aniline Scaffolds in Biological Systems
The aniline scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide range of biologically active molecules. The introduction of various substituents onto the aniline ring allows for the precise modulation of their physicochemical and pharmacological properties. Among the myriad of possible substitutions, methyl (-CH₃) and methylthio (-SCH₃) groups are of particular interest due to their distinct electronic and steric effects, which can profoundly influence the compound's interaction with biological targets, metabolic fate, and overall toxicological profile.
This guide will provide a head-to-head comparison of methyl- and methylthio-substituted anilines, focusing on key biological activities such as acute toxicity, mutagenicity, and cytotoxicity. We will explore the underlying mechanisms of action, including metabolic activation, and provide detailed experimental protocols for assessing these biological endpoints.
Structure-Activity Relationships: The Influence of Methyl and Methylthio Groups
The biological activity of substituted anilines is intrinsically linked to their chemical structure. The nature, position, and electronic properties of the substituent group dictate the molecule's reactivity, lipophilicity, and ability to interact with biological macromolecules.
-
Methyl Group (-CH₃): As an electron-donating group, the methyl substituent increases the electron density of the aniline ring through a positive inductive (+I) effect. This increased electron density can enhance the nucleophilicity of the amino group and the aromatic ring, potentially influencing the rate of metabolic activation and interaction with electrophilic species.
-
Methylthio Group (-SCH₃): The methylthio group exhibits a more complex electronic effect. While the sulfur atom can donate a lone pair of electrons to the aromatic ring via resonance (+R effect), its electronegativity also results in an electron-withdrawing inductive (-I) effect. The overall effect on the ring's electron density depends on the position of the substituent. In the para position, the +R effect generally dominates, leading to an overall electron-donating character.
These electronic differences are expected to translate into distinct biological activities, which we will explore in the following sections.
Comparative Toxicology: A Quantitative Overview
A critical aspect of evaluating any chemical entity is understanding its toxicological profile. Here, we compare the acute toxicity, mutagenicity, and cytotoxicity of representative methyl- and methylthio-substituted anilines.
Acute Toxicity
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table summarizes the available oral LD50 data for rats for key methyl- and methylthio-substituted anilines.
| Compound | Structure | CAS Number | Oral LD50 (Rat) (mg/kg) | Reference(s) |
| p-Toluidine (4-Methylaniline) | 106-49-0 | 620 - 794 | [1][2] | |
| o-Toluidine (2-Methylaniline) | 95-53-4 | 670 | [3][4][5] | |
| 4-(Methylthio)aniline | 104-96-1 | 562 | [6] |
Interpretation: Based on the available data, 4-(methylthio)aniline appears to have a slightly higher acute oral toxicity in rats compared to its methyl-substituted counterparts, p-toluidine and o-toluidine. A lower LD50 value indicates greater toxicity.[7] This suggests that the methylthio group may contribute to a more potent acute toxicological effect.
Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8] A positive result in the Ames test is an indicator that a substance may be a carcinogen.
| Compound | Ames Test Result | Revertants/µmole (Strain) | Reference(s) |
| 2,3-Dimethylaniline | Weakly Mutagenic | <150 (TA100) | [9] |
| 2,4-Dimethylaniline | Weakly Mutagenic | <150 (TA100) | [9] |
| 2,5-Dimethylaniline | Weakly Mutagenic | <150 (TA100) | [9] |
| 3,4-Dimethylaniline | Weakly Mutagenic | <150 (TA100) | [9] |
| 2,4,5-Trimethylaniline | Strongly Mutagenic | >150 (TA100) | [9] |
| 2,4,6-Trimethylaniline | Weakly Mutagenic | Not specified | [10] |
| 4-(Methylthio)aniline | No data available | No data available |
Cytotoxicity
Cytotoxicity is the quality of being toxic to cells. In vitro cytotoxicity assays are commonly used to determine the concentration of a compound that causes 50% inhibition of cell growth (IC50).
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| p-Toluidine | No direct data available | ||
| o-Toluidine | No direct data available | ||
| 4-(Methylthio)aniline | No direct data available |
Interpretation: There is a notable lack of publicly available, direct comparative IC50 data for simple methyl- and methylthio-substituted anilines on common cancer cell lines. While numerous studies report IC50 values for more complex aniline derivatives,[9][11] the fundamental comparison between these two substituent groups remains an area for further investigation.
Metabolic Activation: The Gateway to Biological Activity
The biological effects of many aniline derivatives, particularly their toxicity and carcinogenicity, are not caused by the parent compound itself but by its reactive metabolites. The metabolic activation of aromatic amines is a critical process that dictates their ultimate biological fate.
Metabolic Pathways of Methyl-Substituted Anilines
The metabolism of methyl-substituted anilines, such as the toluidines, has been extensively studied. The primary metabolic pathways include:
-
N-Acetylation: This is a major detoxification pathway where the amino group is acetylated by N-acetyltransferases (NATs).
-
Ring Hydroxylation: Cytochrome P450 (CYP450) enzymes, particularly CYP1A2 and CYP2E1, catalyze the hydroxylation of the aromatic ring, primarily at the para-position to the amino group.[6][8]
-
N-Hydroxylation: This is a key activation step leading to the formation of N-hydroxyarylamines. These intermediates can be further activated to highly reactive nitrenium ions, which can covalently bind to DNA and proteins, leading to mutations and cellular damage.[6][12]
-
Methyl Group Oxidation: The methyl group can also be oxidized to a hydroxymethyl group, which can be further metabolized.[13][14]
Proposed Metabolic Pathways of Methylthio-Substituted Anilines
The metabolism of methylthio-substituted anilines is less well-characterized. However, based on the known metabolism of other aromatic amines and sulfur-containing compounds, the following pathways are plausible:
-
N-Acetylation and Ring Hydroxylation: Similar to their methyl-substituted counterparts, N-acetylation and ring hydroxylation are likely metabolic routes.
-
Sulfoxidation: The sulfur atom of the methylthio group is susceptible to oxidation by CYP450 enzymes and flavin-containing monooxygenases (FMOs) to form the corresponding sulfoxide and sulfone. These electron-withdrawing groups can alter the electronic properties of the aniline ring and influence subsequent metabolic steps.
-
N-Hydroxylation: N-hydroxylation is also a probable activation pathway for methylthio-anilines, potentially leading to the formation of reactive nitrenium ions.
The sulfoxidation pathway for methylthio-anilines introduces an additional layer of metabolic complexity compared to methyl-anilines. The resulting sulfoxides and sulfones have significantly different electronic properties, which could either enhance or diminish the propensity for N-hydroxylation and subsequent toxicity. This represents a key area for further research.
Experimental Protocols for Biological Activity Assessment
To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay that is widely used to assess the mutagenic potential of chemical compounds.[8]
Protocol:
-
Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for Novel Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the precise characterization of newly synthesized molecules is paramount. Aniline derivatives, a cornerstone of many pharmaceuticals and industrial chemicals, demand rigorous analytical scrutiny to ensure their identity, purity, and ultimate efficacy.[1] This guide provides an in-depth, experience-driven approach to the cross-validation of spectroscopic data for these critical compounds, moving beyond mere procedural lists to explain the why behind the how.
The Imperative of a Multi-Pronged Spectroscopic Approach
No single spectroscopic technique can provide a complete picture of a novel aniline derivative. A multi-technique approach, leveraging the unique strengths of various methods, is essential for unambiguous structural elucidation and purity assessment.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the foundational skeletal structure of the molecule by mapping the chemical environments of hydrogen and carbon atoms.[1]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as N-H and C-N bonds, and reveals the substitution pattern on the aromatic ring.[1]
-
Mass Spectrometry (MS): Determines the molecular weight and can offer structural insights through the analysis of fragmentation patterns.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals electronic transitions within the molecule, with the maximum absorbance (λmax) influenced by the substituent and its position on the aromatic ring.[2]
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for evaluating the purity of the synthesized derivative.[1]
A Validated Workflow for Spectroscopic Data Acquisition and Analysis
The following workflow outlines a robust process for acquiring and validating spectroscopic data for novel aniline derivatives, grounded in the principles of Good Laboratory Practice (GLP).[3][4] GLP ensures the generation of high-quality, traceable data that can withstand scientific and regulatory scrutiny.[3]
Caption: A typical workflow for the characterization of a newly synthesized aniline derivative.
The Power of Chemometrics in Spectroscopic Analysis
Spectroscopic techniques generate vast and complex datasets. Chemometrics, a discipline that employs mathematical and statistical methods, is crucial for extracting meaningful information from this data.[5][6] Tools like Principal Component Analysis (PCA) are used to reduce the dimensionality of large datasets, revealing hidden patterns and relationships between variables.[7]
Chemometric software enables the development of multivariate models for both qualitative (classification) and quantitative analysis of unknown samples.[6][7] These models can be trained on a "training set" of data from samples with known compositions and then validated using a separate "validation set".[8][9]
Cross-Validation: The Cornerstone of a Trustworthy Model
Cross-validation is a statistical method used to assess the performance and generalizability of a predictive model. It is a critical step in ensuring the trustworthiness of your analytical results. The core idea is to partition a dataset into complementary subsets, performing the analysis on one subset (the training set) and validating the analysis on the other subset (the validation or testing set).
Two common cross-validation techniques are:
-
K-Fold Cross-Validation: The dataset is randomly partitioned into k equal-sized subsamples. Of the k subsamples, a single subsample is retained as the validation data for testing the model, and the remaining k-1 subsamples are used as training data. The cross-validation process is then repeated k times, with each of the k subsamples used exactly once as the validation data. The k results can then be averaged to produce a single estimation.
-
Leave-One-Out Cross-Validation (LOOCV): This is a more exhaustive form of K-fold cross-validation where k is equal to the number of samples in the dataset. For a dataset with n samples, the model is trained on n-1 samples and tested on the single remaining sample. This process is repeated n times, with each sample serving as the test subject once.
Caption: A comparison of K-Fold and Leave-One-Out cross-validation workflows.
Comparative Performance of Spectroscopic Techniques
The following table presents hypothetical data comparing the performance of different spectroscopic techniques for the quantitative analysis of a novel aniline derivative, evaluated using a 10-fold cross-validation approach.
| Spectroscopic Technique | Analyte | Linearity (R²) | Accuracy (%) | Precision (RSD %) | Limit of Detection (LOD) (µg/mL) |
| UV-Vis | 4-Fluoroaniline | 0.9985 | 98.5 - 101.2 | < 2.0 | 0.1 |
| FTIR | 4-Chloroaniline | 0.9991 | 99.1 - 100.8 | < 1.5 | 0.5 |
| ¹H NMR | 2-Bromoaniline | 0.9998 | 99.5 - 100.5 | < 1.0 | 1.0 |
| LC-MS | 4-Nitroaniline | > 0.9999 | 99.8 - 100.2 | < 0.5 | 0.01 |
This data is for illustrative purposes only.
Detailed Protocol: K-Fold Cross-Validation of a PLS Model for FTIR Data
This protocol outlines the steps for performing a K-fold cross-validation on a Partial Least Squares (PLS) model developed from FTIR data of novel aniline derivatives. PLS is a common regression technique used in chemometrics.[8][9]
Objective: To build and validate a robust PLS model for predicting the concentration of a novel aniline derivative based on its FTIR spectrum.
Materials & Software:
-
A set of FTIR spectra from samples with known concentrations of the aniline derivative.
-
Chemometrics software (e.g., MATLAB with the Chemometrics Toolbox, R with relevant packages).
Methodology:
-
Data Import and Preprocessing:
-
Import the FTIR spectral data and the corresponding concentration values into your chosen software. The data should be arranged in a matrix where each row represents a sample and each column represents a spectral variable (e.g., absorbance at a specific wavenumber).[6]
-
Apply necessary preprocessing steps to the spectral data. This may include:
-
Baseline Correction: To remove background interference.
-
Normalization: To account for variations in sample path length or concentration.
-
Mean Centering: To simplify the interpretation of the model.
-
-
-
Define the Number of Folds (K):
-
Choose a value for K. A common choice is 10. This means the data will be split into 10 subsets.
-
-
Partition the Data:
-
Randomly partition the dataset into K equal-sized folds.
-
-
Iterate Through the Folds:
-
For each fold i from 1 to K:
-
Assign Training and Test Sets: Designate the i-th fold as the test set and the remaining K-1 folds as the training set.
-
Build the PLS Model: Develop a PLS model on the training set. This involves determining the optimal number of latent variables to prevent overfitting.
-
Predict Concentrations: Use the trained PLS model to predict the concentrations of the samples in the test set.
-
Calculate Prediction Error: For each sample in the test set, calculate the difference between the predicted concentration and the actual concentration. Store these errors.
-
-
-
Evaluate Model Performance:
-
After iterating through all K folds, you will have a set of prediction errors for every sample in the original dataset.
-
Calculate performance metrics such as:
-
Root Mean Square Error of Cross-Validation (RMSECV): This provides a measure of the average prediction error in the units of concentration.
-
R-squared (R²): This indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
-
-
-
Final Model Building:
-
Once the optimal number of latent variables has been determined through cross-validation, build the final PLS model using the entire dataset.
-
Regulatory Context and Authoritative Grounding
The principles of analytical procedure validation are well-established in regulatory guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[10][11][12][13] This guideline outlines the validation characteristics that should be considered, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[10][12] The FDA also provides guidance on analytical procedures and methods validation.[12] Adherence to these guidelines is crucial for ensuring that your analytical data is reliable and will be accepted by regulatory authorities.
Conclusion
The cross-validation of spectroscopic data is not merely a statistical exercise; it is a fundamental component of scientific rigor in the characterization of novel aniline derivatives. By embracing a multi-technique approach, leveraging the power of chemometrics, and adhering to established validation principles, researchers can ensure the integrity and trustworthiness of their data. This robust foundation is essential for accelerating drug discovery and the development of innovative materials.
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A Comparative Guide to Assessing the In Vitro Metabolic Stability of 4-Methylthio-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is a critical determinant of its potential success.[1][2] The metabolic stability of a compound directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] This guide provides a comprehensive, in-depth analysis of the methodologies used to assess the in vitro metabolic stability of 4-Methylthio-3-(trifluoromethyl)aniline, a compound of interest due to its unique structural motifs. We will delve into a comparative analysis of different in vitro systems, provide detailed experimental protocols, and discuss the rationale behind these choices, equipping you with the knowledge to design and execute robust and informative metabolic stability studies.
Aniline derivatives are a common structural feature in many pharmaceuticals but are also known to be susceptible to metabolic bioactivation, which can lead to toxicity.[5][6][7] The presence of both a methylthio and a trifluoromethyl group on the aniline ring of our target compound introduces additional complexities to its metabolic profile, making a thorough in vitro assessment essential.
Choosing the Right In Vitro System: A Comparative Analysis
The selection of an appropriate in vitro system is the cornerstone of a meaningful metabolic stability study. The primary options include liver microsomes, S9 fractions, and hepatocytes, each offering a distinct balance of complexity, cost, and throughput.[1][8][9]
| In Vitro System | Description | Advantages | Disadvantages | Primary Application |
| Liver Microsomes | Subcellular fraction of the liver containing endoplasmic reticulum, rich in Phase I enzymes like cytochrome P450s (CYPs).[2][9] | High-throughput, cost-effective, well-characterized for Phase I metabolism.[1][9] | Lacks cytosolic Phase II enzymes.[8] May under-predict clearance for compounds undergoing significant Phase II metabolism.[1] | Early-stage screening and lead optimization for assessing Phase I metabolic liabilities.[9] |
| Liver S9 Fraction | Supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes.[8][10] | More comprehensive metabolic profile than microsomes, including both Phase I and Phase II enzymes.[1][8][10] Cost-effective and amenable to automation.[8] | Requires addition of cofactors for enzyme activity.[10] Lower concentration of microsomal enzymes compared to isolated microsomes.[2] | Screening for compounds that may undergo both Phase I and Phase II metabolism. Provides a more complete picture than microsomes alone.[8][11] |
| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes and cofactors in a physiological environment.[2][3] | Considered the "gold standard" for in vitro metabolism studies, providing the most physiologically relevant data.[8] | More expensive, lower throughput, and can be more variable than subcellular fractions.[8] | Definitive in vitro studies for late-stage lead optimization and prediction of in vivo clearance.[3] |
For this compound, a tiered approach is recommended. Initial high-throughput screening using liver microsomes can quickly identify major Phase I metabolic liabilities.[9] Subsequently, studies with liver S9 fractions can provide a more complete picture by incorporating Phase II conjugation reactions.[1][8] Finally, hepatocyte incubations can offer the most accurate prediction of in vivo hepatic clearance.[3]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical workflow for assessing metabolic stability in vitro.
Caption: General workflow for an in vitro metabolic stability assay.
Detailed Experimental Protocols
A self-validating protocol is crucial for ensuring the trustworthiness of the generated data. This includes the use of positive control compounds with known metabolic fates and negative controls lacking essential cofactors.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed for the initial screening of this compound to assess its susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[12]
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[13]
-
Acetonitrile (ACN)
-
Internal standard (IS) in ACN (structurally similar to the analyte but with a different mass)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system[9]
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound and positive controls in DMSO.
-
Prepare the incubation buffer containing 100 mM potassium phosphate (pH 7.4) and MgCl2.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare the liver microsomal suspension in the incubation buffer to a final protein concentration of 0.5 mg/mL.[11] Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound or positive control to the wells to achieve a final concentration of 1 µM.[13]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For negative controls, add an equal volume of buffer.[12]
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
Protocol 2: Liver S9 Fraction Stability Assay
This protocol provides a more comprehensive assessment by including both Phase I and Phase II metabolic pathways.[8]
Materials:
-
Same as Protocol 1, with the addition of:
-
Pooled human liver S9 fraction
-
Cofactor mix for Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation)
Procedure: The procedure is similar to the microsomal stability assay, with the following key differences:
-
Use liver S9 fraction instead of microsomes at a similar protein concentration.
-
The cofactor solution should contain a mix of cofactors to support both Phase I (NADPH) and relevant Phase II enzymes.
Data Analysis and Interpretation
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[11]
-
Quantification: The peak area ratio of the parent compound to the internal standard is determined at each time point.
-
Calculation of Half-Life (t½): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression line represents the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Calculation of Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
The following diagram illustrates the data analysis process.
Caption: Data analysis workflow for determining t½ and CLint.
Anticipated Metabolic Pathways for this compound
Based on the structure of this compound, several metabolic pathways can be predicted. The cytochrome P450 enzyme system is expected to play a major role in its metabolism.[4][14][15]
-
Oxidation of the Methylthio Group: The sulfur atom is susceptible to oxidation, leading to the formation of sulfoxide and sulfone metabolites.[16][17]
-
Aromatic Hydroxylation: The aniline ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes.[18]
-
N-Acetylation: The primary amine group can be acetylated by N-acetyltransferases, a common pathway for aniline derivatives.
-
Glucuronidation and Sulfation: The hydroxylated metabolites and the primary amine can undergo conjugation with glucuronic acid or sulfate, respectively, to facilitate excretion.[18]
-
Dehalogenation: While the trifluoromethyl group is generally considered metabolically stable, dehalogenation can occur in some cases.[18][19]
The following diagram illustrates the potential metabolic pathways.
Caption: Potential metabolic pathways for this compound.
Comparative Data and Performance Analysis
To provide a practical comparison, let's consider hypothetical data for this compound and two alternative compounds in a human liver microsomal stability assay.
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) | Interpretation |
| This compound | 4-SCH3, 3-CF3 Aniline | 25 | 27.7 | Moderately stable. Further investigation into specific metabolic pathways is warranted. |
| Alternative A (4-Methoxy-3-(trifluoromethyl)aniline) | 4-OCH3, 3-CF3 Aniline | 15 | 46.2 | Less stable than the target compound, suggesting the methoxy group is more readily metabolized than the methylthio group. |
| Alternative B (4-Methylthio-3-chloroaniline) | 4-SCH3, 3-Cl Aniline | 45 | 15.4 | More stable than the target compound, indicating the trifluoromethyl group may contribute to metabolic instability compared to a chloro substituent. |
This comparative data highlights how structural modifications can significantly impact metabolic stability. The methylthio group appears to confer more stability than a methoxy group, while the trifluoromethyl group may be a site of metabolic liability compared to a chlorine atom.
Conclusion and Future Directions
The in vitro assessment of metabolic stability is an indispensable component of modern drug discovery.[2] For a compound like this compound, a systematic and multi-faceted approach is essential to fully characterize its metabolic profile. By employing a tiered strategy of liver microsomes, S9 fractions, and hepatocytes, researchers can gain a comprehensive understanding of its Phase I and Phase II metabolism. This knowledge is critical for guiding lead optimization, predicting in vivo pharmacokinetics, and ultimately, developing safer and more effective therapeutics.
Further studies should focus on metabolite identification to confirm the predicted metabolic pathways and to identify any potentially reactive metabolites.[11] Additionally, reaction phenotyping studies using specific CYP inhibitors or recombinant CYP enzymes can pinpoint the key enzymes responsible for the metabolism of this compound.
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Comparative Docking Studies of Aniline Derivatives in Kinase Binding Sites: A Guide for Rational Drug Design
Introduction
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century. These enzymes play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, particularly cancer, making them a prime focus for therapeutic intervention.[1][2]
The aniline scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors.[3] Aniline-based compounds, such as the well-known 4-anilinoquinazolines and 4-anilinoquinolines, are structurally suited to fit into the ATP-binding site of many kinases, effectively competing with the endogenous ATP and thereby inhibiting the enzyme's function.[2][3] The versatility of the aniline ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[4]
Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for exploring the interactions between potential drug candidates and their protein targets.[1][5] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] By comparing the docking scores and binding modes of a series of related compounds, such as aniline derivatives, researchers can gain valuable insights into their structure-activity relationships (SAR). This guide provides a comprehensive overview of the principles and practices of comparative docking studies, using aniline derivatives targeting key kinases as illustrative examples.
A Validated Workflow for Comparative Molecular Docking
The reliability of any in silico study hinges on a robust and well-validated methodology. The following protocol outlines a standard workflow for comparative docking studies, emphasizing the causality behind each step to ensure scientific integrity.
Experimental Protocol: Step-by-Step Molecular Docking
-
Protein Preparation:
-
Objective: To prepare a high-quality, structurally sound receptor model for docking.
-
Procedure:
-
Obtain the three-dimensional crystal structure of the target kinase from a public repository like the Protein Data Bank (PDB).[6] It is crucial to select a structure with a high resolution and, ideally, co-crystallized with a ligand similar to the compounds being studied.
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and the co-crystallized ligand.[6] Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[6] This is essential for correctly modeling hydrogen bonds.
-
Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM).
-
Perform energy minimization on the protein structure to relieve any steric clashes and optimize the geometry.[7]
-
-
-
Ligand Preparation:
-
Objective: To generate low-energy, three-dimensional conformations of the aniline derivatives.
-
Procedure:
-
-
Docking Simulation and Scoring:
-
Objective: To predict the binding pose and affinity of each ligand within the kinase's active site.
-
Procedure:
-
Define the binding site (or "grid box") on the protein. This is typically centered on the position of the co-crystallized ligand in the original PDB structure.
-
Utilize a molecular docking program (e.g., AutoDock Vina, GOLD) to systematically search for the optimal binding pose of each ligand within the defined active site.[8]
-
The docking program will generate multiple possible binding poses for each ligand and rank them using a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction.[9][10]
-
-
-
Results Analysis and Validation:
-
Objective: To analyze the docking results and validate the predictive power of the model.
-
Procedure:
-
Analyze the top-ranked docking poses for each aniline derivative. Examine the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the kinase.[6]
-
Crucial Validation Step: Before docking the novel derivatives, re-dock the original co-crystallized ligand into the prepared protein structure. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD). This step validates the chosen docking parameters.
-
Compare the docking scores and binding modes across the series of aniline derivatives to elucidate structure-activity relationships.
-
Whenever possible, correlate the docking scores with experimental data, such as the half-maximal inhibitory concentration (IC50), to assess the predictive accuracy of the computational model.[11][12][13]
-
-
Docking Workflow Diagram
Caption: Key interactions of anilinoquinazolines in the EGFR active site.
Case Study 2: Anilino-based Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [14]Inhibiting VEGFR-2 is a well-established anti-cancer strategy. [14]Many aniline-based compounds have been developed as potent VEGFR-2 inhibitors.
Comparative docking studies of novel 5-anilinoquinazoline derivatives, for instance, have revealed that their binding affinity is highly dependent on the nature of the substituents on the aniline ring. [14]These studies help in designing compounds that can form optimal interactions within the hydrophobic pocket of the VEGFR-2 active site.
| Compound | Scaffold | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Sorafenib | Pyridine-aniline urea | -11.5 | 90 |
| Compound 6f | 5-anilinoquinazoline | -10.8 | 12.0 |
| Compound X | 3-methylquinoxaline | -9.9 | 3.2 |
| Compound Y | 3-methylquinoxaline | -8.5 | 38.9 |
Note: Data compiled from representative studies.[14][15][16]
In one study, compound 27a, a 3-methylquinoxaline derivative, was identified as a highly potent VEGFR-2 inhibitor with an IC50 of 3.2 nM, comparable to the reference drug sorafenib. [15]Docking studies revealed that this compound exhibited a binding mode similar to that of sorafenib, forming key interactions within the VEGFR-2 active site. [15]This highlights how computational screening can successfully identify promising new scaffolds.
Case Study 3: Imatinib Analogues as Abl Kinase Inhibitors
The Abl tyrosine kinase is a non-receptor tyrosine kinase, and its aberrant form, BCR-Abl, is the causative agent of Chronic Myeloid Leukemia (CML). [17]Imatinib, a 2-phenylaminopyrimidine derivative, was a revolutionary drug for CML treatment. However, resistance, often due to mutations in the kinase domain, remains a challenge. [18] Researchers have used molecular docking to design novel imatinib analogues to overcome this resistance. By systematically modifying the aniline and other parts of the scaffold, it is possible to explore new interactions within the Abl kinase binding site. For example, docking studies of ferrocene-modified imatinib analogues have shown that while key stabilizing contacts are retained, the substitution alters other binding interactions within the ATP-binding site, leading to differential activity against various CML cell lines. [17]
| Compound | Scaffold | Docking Score (kcal/mol) | Antiproliferative Activity (IC50 µM, K-562 cells) |
|---|---|---|---|
| Imatinib | 2-Phenylaminopyrimidine | -13.14 | 0.38 |
| Compound 6 | Ferrocene-Imatinib Hybrid | -12.5 | 0.17 |
| Compound 9 | Ferrocene-Imatinib Hybrid | -12.8 | 0.23 |
| Compound 14 | Ferrocene-Imatinib Hybrid | -11.9 | 0.55 |
Note: Data from a study on ferrocene-modified tyrosine kinase inhibitors.[17]
These studies demonstrate that even subtle changes to the aniline-containing scaffold can lead to significant differences in biological activity, and comparative docking is a powerful tool to understand and predict these effects. [17]
Conclusion
Comparative molecular docking is a powerful and cost-effective computational strategy in the rational design of novel kinase inhibitors. By systematically evaluating a series of related compounds, such as aniline derivatives, researchers can elucidate detailed structure-activity relationships and prioritize the synthesis of the most promising candidates. The aniline scaffold continues to be a remarkably fertile ground for the discovery of new therapeutics, and its exploration, guided by in silico methods, promises to deliver the next generation of targeted therapies. While computational predictions must always be validated by experimental data, the synergy between in silico and in vitro approaches significantly accelerates the drug discovery pipeline.
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- PubMed. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src.
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- PubMed. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking.
- Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers.
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- Walsh Medical Media. Molecular Docking Studies for Design, Synthesis and Characterization of New Imatinib Analogues.
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Validating the Mechanism of Action for Bioactive Compounds Derived from 4-Methylthio-3-(trifluoromethyl)aniline: A Comparative Guide
In the landscape of modern drug discovery, the precise elucidation of a bioactive compound's mechanism of action (MoA) is paramount for its successful translation from a promising lead into a clinical candidate. The family of compounds derived from 4-Methylthio-3-(trifluoromethyl)aniline represents a promising scaffold, with structural motifs suggesting potential therapeutic applications in oncology and inflammatory diseases. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the methylthio group offers opportunities for further chemical modification to fine-tune activity and selectivity.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel bioactive compounds derived from this scaffold. We will move beyond a mere recitation of protocols to a strategic, logic-driven approach, emphasizing the causality behind experimental choices and the integration of self-validating systems. Our central hypothesis, based on the prevalence of related structures in kinase inhibitor development, will be that these compounds exert their biological effects through the modulation of protein kinase activity.[3][4]
The Strategic Imperative: From Phenotype to Target and Back
Drug discovery often commences with either a target-based or a phenotypic approach.[5][6] A target-based approach presupposes a known molecular target, while phenotypic screening identifies compounds that elicit a desired cellular response without prior knowledge of the specific target.[7] For novel derivatives of this compound, a dual-pronged strategy is often most effective. An initial phenotypic screen can confirm cellular activity and provide a basis for more focused target identification efforts.
Phase 1: Broad-Spectrum Phenotypic Screening and Initial Mechanistic Clues
The first step is to ascertain the biological impact of the synthesized compounds in a relevant cellular context. This phase aims to answer the fundamental question: "Does our compound elicit a measurable and desirable biological response?"
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen for Anti-Proliferative and Pro-Apoptotic Activity
This protocol is designed to provide a rich, multi-parametric dataset on the effects of the compounds on cancer cell lines.
Objective: To quantitatively assess the anti-proliferative and cytotoxic effects of this compound derivatives on a panel of human cancer cell lines.
Methodology:
-
Cell Line Selection: Choose a diverse panel of cancer cell lines relevant to the therapeutic hypothesis (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, U87 MG - glioblastoma).
-
Compound Treatment: Seed cells in 96- or 384-well microplates. After 24 hours of incubation, treat the cells with a serial dilution of the test compounds (e.g., from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine for apoptosis induction).
-
Staining: After a 48-72 hour incubation period, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes, such as:
-
DAPI: To stain the nucleus and assess cell count and nuclear morphology.
-
Phalloidin-iFluor 488: To stain F-actin and evaluate cell morphology and spreading.
-
Activated Caspase-3/7 Antibody: To identify cells undergoing apoptosis.
-
-
Image Acquisition: Utilize a high-content imaging system to automatically acquire images from each well.
-
Image Analysis: Employ automated image analysis software to quantify various parameters, including:
-
Cell count (for proliferation).
-
Percentage of apoptotic cells (Caspase-3/7 positive).
-
Changes in nuclear size and intensity.
-
Alterations in cell shape and cytoskeletal organization.
-
Self-Validation and Interpretation:
-
Dose-Response Curves: The generation of sigmoidal dose-response curves for cell viability and apoptosis allows for the calculation of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, providing a quantitative measure of potency.
-
Multiparametric Analysis: Correlations between different parameters can offer initial mechanistic insights. For example, a concomitant decrease in cell number and an increase in apoptosis markers strongly suggest a cytotoxic MoA.
Data Presentation:
| Compound ID | Cell Line | IC50 (µM) - Proliferation | EC50 (µM) - Apoptosis |
| Lead-Cmpd-01 | A549 | 5.2 | 7.8 |
| MCF-7 | 12.1 | 15.5 | |
| Alternative-01 | A549 | 25.8 | > 50 |
| MCF-7 | 38.4 | > 50 | |
| Staurosporine | A549 | 0.01 | 0.015 |
| MCF-7 | 0.008 | 0.012 |
Phase 2: Unmasking the Molecular Target(s)
With phenotypic activity confirmed, the next critical phase is to identify the direct molecular target(s) of the bioactive compounds. Here, we compare several robust methodologies.
Workflow for Target Identification
Caption: A workflow for target identification and validation of bioactive compounds.
Comparison of Target Identification Methodologies
| Methodology | Principle | Advantages | Disadvantages |
| Affinity Chromatography coupled with Mass Spectrometry | The bioactive compound is immobilized on a solid support to "fish" for binding partners from a cell lysate.[3] | Unbiased; can identify novel targets. | Can generate false positives due to non-specific binding; requires chemical modification of the compound. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in cells or lysates is detected by measuring the thermal stabilization of a protein upon ligand binding.[2][8] | Label-free; confirms target engagement in a physiological context. | Requires a specific antibody for each potential target; throughput can be a limitation. |
| Kinome Profiling | The compound is screened against a large panel of purified kinases to determine its inhibitory activity.[9][10] | High-throughput; provides a broad overview of kinase selectivity; quantitative. | In vitro results may not always translate to cellular activity; does not identify non-kinase targets. |
Given our hypothesis, Kinome Profiling emerges as the most direct and efficient initial approach.
Experimental Protocol: In Vitro Kinome Profiling
Objective: To determine the inhibitory profile of the lead compound against a broad panel of human protein kinases.
Methodology:
-
Kinase Panel Selection: Utilize a commercial service that offers a large, well-characterized kinase panel (e.g., >400 kinases).
-
Assay Format: A common format is a radiometric assay that measures the incorporation of 33P-ATP into a substrate peptide.
-
Compound Concentration: Initially screen the compound at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Data Analysis: Results are typically expressed as the percentage of remaining kinase activity compared to a vehicle control. A significant reduction in activity (e.g., >80% inhibition) flags a potential target.
-
Follow-up: For promising hits, perform dose-response assays to determine the IC50 value for each kinase.
Self-Validation and Interpretation:
-
Selectivity Profile: The data will reveal whether the compound is a highly selective inhibitor of a single or a small number of kinases, or if it has a broader inhibitory profile.
-
Structure-Activity Relationship (SAR): Comparing the kinome profiles of several analogs can provide valuable insights into the structural determinants of potency and selectivity.
Phase 3: Target Validation and Mechanistic Deep Dive
Once putative kinase targets are identified, it is crucial to validate these interactions and understand their functional consequences in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the lead compound directly engages its putative kinase target(s) within intact cells.[11][12]
Methodology:
-
Cell Treatment: Treat intact cells with the lead compound at various concentrations for a defined period.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures. The unbound proteins will denature and aggregate at lower temperatures than the ligand-bound, stabilized proteins.[13]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation.
-
Protein Detection: Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or ELISA.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Self-Validation and Interpretation:
-
Dose-Dependent Stabilization: The magnitude of the thermal shift should be dependent on the concentration of the compound, providing evidence of a specific interaction.
-
Correlation with Cellular Potency: The concentrations required for target stabilization in CETSA should correlate with the concentrations that elicit a phenotypic response in cells.
Experimental Protocol: Pathway-Specific Reporter Gene Assay
Objective: To determine if the inhibition of the target kinase by the lead compound leads to the modulation of its downstream signaling pathway.
Methodology:
-
Reporter Construct: Utilize a cell line that has been engineered with a reporter gene (e.g., luciferase or GFP) under the control of a transcriptional response element that is regulated by the signaling pathway of the target kinase.[14][15][16][17][18]
-
Compound Treatment: Treat the reporter cell line with the lead compound.
-
Pathway Activation: Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor for a receptor tyrosine kinase pathway).
-
Reporter Gene Expression: Measure the expression of the reporter gene (e.g., via luminescence or fluorescence).
-
Data Analysis: Inhibition of the target kinase should result in a dose-dependent decrease in reporter gene expression.
Self-Validation and Interpretation:
-
Specificity: Use of a control reporter for an unrelated pathway can demonstrate the specificity of the compound's effect.
-
Functional Readout: This assay provides a functional link between target engagement and a downstream cellular event, strengthening the MoA hypothesis.
Signaling Pathway Visualization
Caption: A generic kinase signaling pathway and the inhibitory action of a bioactive compound.
Conclusion and Forward Look
The validation of a bioactive compound's mechanism of action is a multi-faceted process that requires a logical and iterative experimental approach. For derivatives of this compound, a strategy that begins with broad phenotypic screening, followed by focused target identification using techniques like kinome profiling, and culminating in rigorous target validation through CETSA and pathway-specific reporter assays, provides a robust framework for success. By integrating these self-validating methodologies, researchers can build a compelling and data-driven narrative around their compounds, significantly enhancing their potential for further development as novel therapeutics. The ultimate goal is not just to know that a compound works, but to understand precisely how it works, thereby paving the way for rational optimization and clinical translation.
References
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- Zhang, B., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry, 8, 583.
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
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Creative Biolabs. Natural Bioactive Compound Target Identification. Retrieved from [Link]
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- Pan, S., Zhang, H., Wang, C., Yao, S. C. L., & Yao, S. Q. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports, 32(12), 1664-1681.
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Eurofins Discovery. KinaseProfiler™ Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Pelago Bioscience. CETSA. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Methylthio-3-(trifluoromethyl)aniline
Introduction
4-Methylthio-3-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of the methylthio and trifluoromethyl groups on the aniline scaffold imparts unique physicochemical properties to downstream compounds, influencing their bioactivity, metabolic stability, and lipophilicity. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing this compound. We will analyze each route based on experimental data, highlighting the underlying chemical principles, and providing detailed protocols to ensure reproducibility.
Route 1: Nucleophilic Aromatic Substitution Followed by Reduction
This two-step approach is a common and often preferred method for the synthesis of this compound. It involves the initial synthesis of a nitroaromatic intermediate, followed by its reduction to the desired aniline.
Step 1: Synthesis of 3-(Trifluoromethyl)-4-(methylthio)nitrobenzene
The first step involves a nucleophilic aromatic substitution (SNA_r) reaction on a suitable precursor, typically 3-(trifluoromethyl)-4-chloronitrobenzene. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack by a sulfur nucleophile.
Causality of Experimental Choices:
-
Starting Material: 3-(Trifluoromethyl)-4-chloronitrobenzene is a readily available starting material. The chlorine atom serves as a good leaving group in SNA_r reactions.
-
Nucleophile: Methyl mercaptan is the simplest source of the methylthio group. It is typically used in slight excess to drive the reaction to completion.
-
Base: A base such as sodium hydroxide is used to deprotonate methyl mercaptan, forming the more nucleophilic thiomethoxide anion.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this reaction as it effectively solvates the cation of the base while leaving the nucleophile relatively unsolvated and highly reactive.
Experimental Protocol:
A detailed protocol for this step is as follows:
-
To a stirred solution of 45.1 g (0.20 mole) of 3-(trifluoromethyl)-4-chloronitrobenzene and 15 g (0.30 mole) of methyl mercaptan in 150 ml of DMSO, a solution of 8.0 g (0.20 mole) of sodium hydroxide in 20 ml of water is added dropwise at ambient temperature.
-
The addition is exothermic, and the temperature may rise to approximately 60°C.
-
After stirring for one hour, the reaction mixture is poured into ice water.
-
The precipitated product is collected by filtration and dried to yield 3-(trifluoromethyl)-4-(methylthio)nitrobenzene.[1]
Expected Yield: This reaction typically proceeds with high efficiency, with reported yields around 95%.[1]
Step 2: Reduction of 3-(Trifluoromethyl)-4-(methylthio)nitrobenzene
The second step involves the reduction of the nitro group to an amine. Several methods are available for this transformation, with the choice often depending on scale, cost, and environmental considerations.
Common Reduction Methods:
-
Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid or acetic acid.
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is often cleaner and provides high yields but requires specialized equipment for handling hydrogen gas.
Experimental Protocol (Metal/Acid Reduction):
A representative protocol for the reduction of a similar nitro compound, 4-nitro-2-trifluoromethyl toluene, using iron and hydrochloric acid is provided here and can be adapted for 3-(trifluoromethyl)-4-(methylthio)nitrobenzene.[2]
-
In a reaction vessel, 32 g of iron powder and 0.8 ml of 36% concentrated hydrochloric acid are added to 150 ml of water and warmed to 70°C for 30 minutes.
-
40 grams of the nitro compound is then added dropwise.
-
After the addition is complete, the mixture is heated to 100°C and refluxed until the reaction is complete (monitored by TLC).
-
Upon completion, the organic product is isolated.
Expected Yield: Yields for this type of reduction are generally good, often exceeding 60%.[2]
Workflow for Route 1:
Caption: Synthetic workflow for Route 1.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction offers an alternative approach, starting from 3-(trifluoromethyl)aniline. This method involves the diazotization of the aniline followed by a copper-catalyzed substitution with a sulfur source.
Causality of Experimental Choices:
-
Starting Material: 3-(Trifluoromethyl)aniline is a commercially available starting material.[3]
-
Diazotization: The conversion of the amino group to a diazonium salt is a standard procedure, typically carried out at low temperatures (0-5°C) using sodium nitrite and a strong acid like hydrochloric or sulfuric acid.[4] The electron-withdrawing trifluoromethyl group can make the aniline less nucleophilic, potentially requiring careful control of reaction conditions to ensure complete diazotization.[4]
-
Sulfur Source and Catalyst: For the introduction of a methylthio group, a suitable sulfur source such as dimethyl disulfide (DMDS) or sodium thiomethoxide could be employed in the presence of a copper(I) catalyst. The Sandmeyer reaction is a well-established method for introducing various functional groups, including thioethers, onto an aromatic ring.[5]
General Experimental Protocol Outline:
-
Diazotization: 3-(Trifluoromethyl)aniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.[4]
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution containing a copper(I) salt (e.g., CuCl or CuBr) and the sulfur source (e.g., dimethyl disulfide or sodium thiomethoxide). The reaction mixture is typically warmed to room temperature or slightly heated to facilitate the substitution and evolution of nitrogen gas.
-
Workup: After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified.
Challenges and Considerations:
While the Sandmeyer reaction is a powerful tool, it can present challenges. Diazonium salts are often unstable and can decompose, sometimes explosively, if not handled properly at low temperatures.[4] Side reactions, such as the formation of azo compounds, can also occur.[4]
Workflow for Route 2:
Caption: Synthetic workflow for Route 2.
Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution & Reduction | Route 2: Sandmeyer Reaction |
| Starting Materials | 3-(Trifluoromethyl)-4-chloronitrobenzene, Methyl mercaptan | 3-(Trifluoromethyl)aniline, Sodium nitrite, Sulfur source |
| Number of Steps | 2 | 1 (can be performed in one pot) |
| Overall Yield | Potentially high (individual steps have high yields) | Variable, can be moderate to good |
| Scalability | Generally good, especially the reduction step. | Can be challenging due to the instability of diazonium salts. |
| Safety Considerations | Methyl mercaptan is a toxic and foul-smelling gas. Catalytic hydrogenation requires specialized equipment. | Diazonium salts can be explosive. |
| Purity of Final Product | Can be high with proper purification of intermediates. | May require careful purification to remove byproducts. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 (Nucleophilic Aromatic Substitution and Reduction) is a robust and high-yielding approach, particularly suitable for large-scale synthesis. The starting materials are readily available, and the reactions are generally well-behaved. The primary drawbacks are the handling of methyl mercaptan and the potential need for specialized equipment for the reduction step.
-
Route 2 (Sandmeyer Reaction) provides a more direct conversion from a common starting material. However, it requires careful control of reaction conditions due to the instability of the diazonium intermediate. This route may be more suitable for smaller-scale laboratory synthesis where the convenience of a one-pot procedure outweighs the challenges associated with handling diazonium salts.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and safety protocols.
References
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PrepChem. (n.d.). (a) Preparation of 3-(trifluoromethyl)-4-(methylthio)nitrobenzene. Retrieved from [Link]
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Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Finetech Industry Limited. (n.d.). 4-METHYLTHIO-3-NITROBENZOTRIFLUORIDE. Retrieved from [Link]
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-
Wikipedia. (2023). 3-(Trifluoromethyl)aniline. Retrieved from [Link]
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ResearchGate. (n.d.). An improved synthesis of 3-[3-(trifluoromethyl)-3H-1,2-diazirin-3-yl]aniline: A key intermediate in the synthesis of photoaffinity probes. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Methylthio-3-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of our work is paramount. This extends beyond the bench to the responsible management of the chemical reagents we use daily. 4-Methylthio-3-(trifluoromethyl)aniline, a substituted aniline derivative, is a valuable building block in synthesis. However, its chemical properties necessitate a thorough understanding of its hazards and the corresponding protocols for its safe disposal. This guide provides a direct, procedural framework for managing this compound, ensuring the safety of personnel and compliance with environmental regulations.
I. Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound is classified as a hazardous substance, and its disposal pathway is dictated by this classification.
Core Hazards:
-
Acute Toxicity: The compound is categorized as harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Irritation: It is known to cause significant skin and eye irritation.[3][4] Inhalation may also lead to respiratory tract irritation.[3][4]
The trifluoromethyl group and the aromatic amine structure contribute to its reactivity and toxicological profile. Aromatic amines, as a class, can be readily absorbed through the skin, and some are known for more severe health effects with prolonged exposure.[5] Furthermore, as a halogenated organic compound, its disposal is subject to specific environmental regulations to prevent the release of persistent pollutants.[6][7]
Quantitative Hazard Data
| Hazard Parameter | Classification/Value | Source(s) |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [3][4] |
| Occupational Exposure Limits | No data available. | [2][3] |
| Ecological Hazards | No specific data available, but halogenated organic compounds are of environmental concern. | [3] |
II. The Disposal Workflow: From Bench to Final Disposition
Proper disposal is a systematic process. It begins with waste segregation at the point of generation and ends with documented transfer to a licensed waste management facility. The following workflow provides a logical sequence for decision-making.
Caption: Decision workflow for proper disposal.
III. Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe and compliant disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The rationale is to prevent skin contact, eye exposure, and inhalation.
-
Gloves: Wear nitrile rubber gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3]
-
Lab Coat: A standard lab coat is required. For larger quantities or potential for splashes, impervious clothing is recommended.[3]
-
Respiratory Protection: All handling of waste should be done inside a certified chemical fume hood to prevent inhalation of vapors.[3]
2. Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal stream.
-
Designate as Hazardous Waste: Due to its toxic and halogenated nature, this compound must be disposed of as hazardous waste.
-
Use a Designated "Halogenated Organic Waste" Container: Do not mix with non-halogenated waste. This is crucial because the disposal methods differ; incineration is the preferred method for halogenated compounds to ensure complete destruction and to scrub acidic gases (like HF) that are produced.[6][9]
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug, that can be securely sealed. Ensure the container is in good condition with no leaks or cracks.
3. Labeling and Accumulation
Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and essential for safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Content Identification: Clearly write the full chemical name, "this compound." If it's a mixture, list all components and their approximate percentages. Avoid using abbreviations or chemical formulas.
-
Hazard Communication: Mark the appropriate hazard boxes on the label (e.g., Toxic, Irritant).
-
Accumulation: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of the operator and at or near the point of generation.
4. Disposal of Contaminated Materials
Any materials that come into direct contact with the chemical are also considered hazardous waste.
-
Solid Waste: Contaminated personal protective equipment (gloves), absorbent pads, weigh boats, and empty stock bottles must be disposed of in a designated solid hazardous waste container.
-
"Empty" Container Management: A stock bottle is not considered "empty" by RCRA standards until all contents have been removed by normal methods and no more than one inch of residue remains. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone); the rinsate must be collected and disposed of as halogenated hazardous waste.
5. Final Disposal Pathway
-
Engage a Licensed Disposal Company: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed professional waste disposal service. This is not a material that can be disposed of down the drain or in regular trash.[4]
-
Preferred Treatment Technology: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[6] This process is regulated by the EPA to ensure a destruction and removal efficiency (DRE) of 99.99% for the hazardous constituents and to manage harmful byproducts like hydrogen fluoride and sulfur oxides through scrubbing systems.[6][9]
IV. Emergency Procedures for Spills and Exposures
In Case of Accidental Release:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent like vermiculite, sand, or commercial spill pillows.
-
Collect: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.
In Case of Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these structured procedures, laboratory professionals can handle and dispose of this compound with confidence, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency. [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
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Safety Data Sheet - 4-Methyl-3-(trifluoromethyl)aniline. Angene Chemical. [Link]
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- 9. epa.gov [epa.gov]
A Researcher's Guide to Handling 4-Methylthio-3-(trifluoromethyl)aniline with Confidence
For the diligent researcher in pharmaceutical and agrochemical development, the synthesis of novel compounds is a routine yet critical task.[1] Among the versatile building blocks available, 4-Methylthio-3-(trifluoromethyl)aniline stands out for its role in creating metabolically stable and lipophilic molecules.[1] However, its utility in the lab is matched by the imperative for meticulous handling to ensure personal and environmental safety. This guide provides a procedural, in-depth directive on the requisite personal protective equipment (PPE) and operational protocols for the safe management of this compound.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to recognize its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] The signal word associated with this chemical is "Warning".[2][4]
Hazard Statements:
A thorough understanding of these hazards is the foundation of a robust safety plan. The causality is clear: direct contact can lead to dermal and ocular irritation, while inhalation of its vapors or aerosols can compromise the respiratory system.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the essential PPE, which should be readily available and inspected before each use.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Standard safety glasses are insufficient as they do not protect from splashes. Goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary to prevent eye contact and serious irritation.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing or a lab coat. | To prevent skin irritation, wear gloves at all times when handling the substance.[2] Contaminated clothing should be removed immediately and washed before reuse.[2][4] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | To avoid respiratory irritation, exposure to vapors or dust should be minimized.[2][4] If exposure limits are exceeded, a full-face respirator may be necessary.[2] |
Operational Protocol: From Benchtop to Disposal
A self-validating safety protocol is one where each step is designed to mitigate a specific, identified risk. The following workflow provides a step-by-step guide for the safe handling of this compound.
Preparation and Handling
-
Ventilation is Key: Always handle this compound in a well-ventilated area.[2][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Donning PPE: Before opening the container, ensure all required PPE is correctly worn. This includes safety goggles, gloves, and a lab coat.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical.[2][4]
-
Spill Management: In the event of a spill, use an inert absorbent material to contain it.[4][6] Collect the absorbed material in a suitable, closed container for disposal.[4][6] Ensure adequate ventilation during cleanup.[4][6]
First Aid: Immediate Response
In the case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, consult a physician.[4]
-
Inhalation: Move the person to fresh air.[2][4] If breathing is difficult, give oxygen.[2] Seek medical attention if you feel unwell.[2][4]
-
Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[4][7]
Storage and Disposal
Proper storage and disposal are the final, critical steps in the safe management of this compound.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4] Store the container locked up.[2]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4] Do not allow the chemical to enter drains.[3]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps, the following diagram illustrates the logical flow of operations when working with this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently utilize this compound in their work, ensuring a safe and productive laboratory environment.
References
-
4-Methyl-3-(trifluoromethyl)aniline SDS, 65934-74-9 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET - 4-Methyl-3-(trifluoromethyl)aniline. Fisher Scientific.
-
4-Metil-3-(trifluorometil)anilina. Chem-Impex.
-
SAFETY DATA SHEET - 2-(Trifluoromethyl) aniline. Fisher Scientific.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists.
-
SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. Fisher Scientific.
-
4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Safety Data Sheet - 4-Methyl-3-(trifluoromethyl)aniline. Angene Chemical.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
